molecular formula C7H14 B1584825 cis-1,3-Dimethylcyclopentane CAS No. 2532-58-3

cis-1,3-Dimethylcyclopentane

Cat. No.: B1584825
CAS No.: 2532-58-3
M. Wt: 98.19 g/mol
InChI Key: XAZKFISIRYLAEE-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1,3-Dimethylcyclopentane is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3R)-1,3-dimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKFISIRYLAEE-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883860
Record name Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name cis-1,3-Dimethylcyclopentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13497
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

66.2 [mmHg]
Record name cis-1,3-Dimethylcyclopentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13497
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2532-58-3
Record name cis-1,3-Dimethylcyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2532-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,3-dimethylcyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

cis-1,3-Dimethylcyclopentane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of cis-1,3-Dimethylcyclopentane

Introduction

This compound (CAS No: 2532-58-3) is a saturated alicyclic hydrocarbon with the molecular formula C₇H₁₄.[1] As a substituted cyclopentane, it serves as a valuable model compound in organic chemistry for investigating the intricate relationships between molecular structure, stereochemistry, and physical properties in five-membered ring systems.[2] Its specific cis configuration, where the two methyl groups reside on the same face of the cyclopentane ring, imposes distinct conformational preferences and steric interactions that influence its stability and reactivity.[1] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, stereoisomerism, thermodynamic characteristics, and relevant experimental protocols for researchers in chemistry and drug development.

Molecular Structure and Stereoisomerism

Covalent Structure

The fundamental structure of this compound consists of a five-carbon cyclopentane ring with two methyl group substituents attached to carbon atoms 1 and 3.[1] The molecule has a molecular weight of approximately 98.19 g/mol .[3]

Stereochemistry

The spatial arrangement of the methyl groups is a defining feature of this molecule. In 1,3-dimethylcyclopentane, two chiral centers exist at carbons 1 and 3, giving rise to a total of three stereoisomers.[4] These include a pair of enantiomers (mirror images that are not superimposable) known as the trans isomers, and a single cis isomer.[4][5]

The cis-isomer possesses an internal plane of symmetry that bisects the C2 carbon and the bond between C4 and C5.[4] Due to this symmetry, the molecule is achiral and optically inactive, despite having two chiral centers.[5] Such a compound is referred to as a meso compound.[4][5]

cluster_cis This compound (Meso) cluster_trans trans-1,3-Dimethylcyclopentane (Enantiomers) a a_img a_img b c b->c b_img b_img c_img c_img

Caption: The three stereoisomers of 1,3-dimethylcyclopentane.

Physicochemical and Thermodynamic Properties

Physical Properties

This compound is a colorless, highly flammable liquid at room temperature.[3][6] Being a non-polar hydrocarbon, it has limited solubility in water but is readily soluble in common organic solvents like ethanol and ether.[1] Its physical properties are critical for its handling, purification, and application in various chemical processes.

PropertyValueSource
Molecular Formula C₇H₁₄[3]
Molecular Weight 98.19 g/mol [3]
CAS Number 2532-58-3[3]
Boiling Point 90.8 - 91.8 °C (approx.)[2][7]
Vapor Pressure 66.2 mmHg[3][6]
Appearance Colorless Liquid[1][3]
Thermodynamic Data

Thermodynamic studies provide fundamental insights into the stability of this compound. The heat of formation and heat of combustion are key parameters determined through calorimetric experiments. These values are essential for calculating reaction enthalpies and understanding isomer stability. For instance, the heat of formation for the liquid state has been experimentally determined.[8]

Thermodynamic ParameterValueSource
Std. Enthalpy of Formation (liquid, ΔfH°) -40.19 ± 0.34 kcal/mol[8]
Std. Enthalpy of Combustion (liquid, ΔcH°) -1096.39 ± 0.33 kcal/mol[8]
Enthalpy of Vaporization (ΔvapH) 33.5 kJ/mol @ 298.15 K[7]

Conformational Analysis

The cyclopentane ring is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" (or "twist") forms, to alleviate angle strain and torsional strain. The energy barrier between these conformations is low, leading to a rapid interconversion process known as pseudorotation.[9]

In this compound, the two methyl groups can occupy either axial-like or equatorial-like positions. The diaxial conformation introduces significant steric strain due to 1,3-diaxial interactions. Consequently, the molecule predominantly exists in a conformation where both methyl groups occupy the more stable, sterically favored equatorial-like positions. The stability of the cis isomer relative to the trans isomer is a subject of detailed study, with cis-1,3-disubstituted systems often being more stable than their trans counterparts, in contrast to 1,2-disubstituted systems.[10][11]

G cluster_0 Conformational Equilibrium A Diequatorial (more stable) B Diaxial (less stable) A_img A_img B_img B_img A_img->B_img Pseudorotation

Caption: Conformational equilibrium in this compound.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

TechniqueKey FeaturesSource
¹³C NMR Due to symmetry, 4 distinct signals are expected: C1/C3 (equivalent), C2, C4/C5 (equivalent), and the two methyl carbons (equivalent).[3][12]
¹H NMR Complex multiplets for ring protons and a distinct signal for the equivalent methyl groups.[3]
IR Spectroscopy C-H stretching vibrations for sp³ carbons just below 3000 cm⁻¹; C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[3][13]
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 98; primary fragmentation involves the loss of a methyl group (M-15) to give a base peak at m/z = 83.[14][15]

Synthesis and Reactivity

Synthesis Protocol

A prevalent and efficient method for synthesizing this compound is the catalytic hydrogenation of 1,3-dimethylcyclopentene.[2] This reaction proceeds with syn-addition of hydrogen across the double bond, yielding the cis product with high selectivity.

Protocol: Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

  • Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1,3-dimethylcyclopentene and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: A catalytic amount (typically 5-10% by weight) of palladium on activated carbon (Pd/C) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) until hydrogen uptake ceases, indicating the reaction is complete.[2]

  • Workup: The reactor is depressurized, and the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by fractional distillation to yield pure this compound.

  • Characterization: The final product's identity and purity are confirmed using spectroscopic methods (NMR, IR, GC-MS) as detailed in Section 5.0.

G start 1,3-Dimethylcyclopentene react Catalytic Hydrogenation (H₂, Pd/C) start->react filter Filtration (Remove Catalyst) react->filter purify Distillation (Purification) filter->purify end This compound purify->end char Spectroscopic Characterization (NMR, IR, MS) end->char

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

As a saturated hydrocarbon, this compound exhibits relatively low reactivity.[1] Its chemistry is dominated by free-radical reactions, typically initiated by heat or UV light.

  • Halogenation: It can undergo free-radical halogenation (e.g., with Cl₂ or Br₂) to produce a mixture of halogenated derivatives.[2]

  • Oxidation: Under forcing conditions with strong oxidizing agents, the cyclopentane ring can be cleaved to form dicarboxylic acids or other oxidation products.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor (GHS classification: Flammable Liquid 2).[3] It is also harmful if swallowed and poses a significant aspiration hazard, potentially causing lung damage.[3][6] Vapors may cause drowsiness and dizziness.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood, away from ignition sources.

References

cis-1,3-Dimethylcyclopentane conformational analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of cis-1,3-Dimethylcyclopentane

Abstract

The conformational landscape of substituted cycloalkanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. While cyclohexane has been extensively studied, the nuanced conformational preferences of cyclopentane derivatives are equally critical but often present a more complex analytical challenge due to the ring's inherent flexibility. This technical guide provides a comprehensive examination of the conformational analysis of this compound. We will dissect the theoretical underpinnings of its conformational isomerism, from the fundamental puckering of the cyclopentane ring to the energetic penalties imposed by substituent positioning. This guide synthesizes these theoretical principles with field-proven experimental and computational protocols, offering researchers a robust framework for analyzing this and similar five-membered ring systems.

The Dynamic Landscape of the Cyclopentane Ring

Unlike the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain that would be present in a planar structure.[1][2] A planar cyclopentane would have C-C-C bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°, suggesting minimal angle strain.[2] However, this planar arrangement would force all C-H bonds into fully eclipsed positions, creating significant torsional strain (approximately 10 kcal/mol).[1][2]

To mitigate this, cyclopentane adopts puckered conformations. The two most commonly discussed forms are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) .[3]

  • Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a sealed envelope's flap.[2][4] This relieves some, but not all, of the torsional strain.

  • Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are puckered in opposite directions from the plane.[3]

Critically, the energy difference between the envelope and half-chair conformations in unsubstituted cyclopentane is minuscule (<0.5 kcal/mol), and the energy barrier for interconversion is extremely low.[5][6] This leads to a phenomenon known as pseudorotation , where the pucker rapidly migrates around the ring, making each carbon atom cycle through the out-of-plane position.[4][6]

G cluster_0 Cyclopentane Pseudorotation Envelope Envelope (Cₛ) HalfChair Half-Chair (C₂) Envelope->HalfChair Low Barrier HalfChair->Envelope <0.5 kcal/mol

Caption: Interconversion between envelope and half-chair conformers.

Influence of 1,3-Disubstitution on Conformational Preference

The introduction of substituents, such as in this compound, disrupts the free pseudorotation by creating distinct energy minima. The key to understanding the conformational analysis lies in the relative positioning of the two methyl groups, which can be described as pseudo-axial or pseudo-equatorial. For the cis isomer, two principal conformations emerge:

  • Diequatorial-like (e,e) Conformer: Both methyl groups occupy pseudo-equatorial positions on the puckered ring. In this arrangement, the substituents point away from the bulk of the ring, minimizing steric interactions.

  • Diaxial-like (a,a) Conformer: Both methyl groups occupy pseudo-axial positions. This conformation introduces significant, destabilizing steric strain due to a severe 1,3-diaxial interaction between the two methyl groups.[7][8] This interaction forces the two bulky groups into close proximity, a situation analogous to, but often more severe than, the 1,3-diaxial interactions seen in cyclohexane derivatives.[9][10]

Due to the severe steric clash in the diaxial-like form, the conformational equilibrium for this compound overwhelmingly favors the diequatorial-like conformer. The molecule is effectively "locked" into this lower-energy state.

G cluster_1 Conformational Equilibrium of this compound Diaxial Diaxial-like (a,a) HIGH ENERGY (Severe Steric Strain) Diequatorial Diequatorial-like (e,e) LOW ENERGY (Sterically Favored) Diaxial->Diequatorial Keq >> 1 Diequatorial->Diaxial

Caption: Equilibrium strongly favors the diequatorial-like conformer.

Experimental Verification and Characterization

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most comprehensive understanding of the conformational equilibrium.

Protocol 1: NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing molecular geometry in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[11] By measuring these coupling constants, one can deduce the dominant conformation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃ or toluene-d₈ for low-temperature studies) in a standard 5 mm NMR tube.

  • Room Temperature Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at ambient temperature (e.g., 298 K). Due to rapid conformational interconversion, the observed spectrum will likely show time-averaged chemical shifts and coupling constants.[12]

  • Variable Temperature (VT) NMR (Optional but Recommended):

    • Cool the sample in the NMR probe incrementally (e.g., in 10 K steps) from room temperature down to the solvent's freezing point (e.g., ~180 K for toluene-d₈).

    • Acquire a spectrum at each temperature. The goal is to slow the rate of conformational exchange to a point where it is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.[13]

    • Causality: Lowering the temperature reduces the thermal energy (kT) available to the molecule, slowing the rate of interconversion. If the energy barrier is surmounted, distinct spectra for the major and minor conformers may be resolved. For this compound, the minor (a,a) conformer's population is so low that it is unlikely to be observed even at low temperatures. The primary observation will be the sharpening of signals for the single, dominant (e,e) conformer.

  • 2D NMR for Signal Assignment: Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals.

  • Coupling Constant Extraction: Analyze the multiplet patterns in the high-resolution 1D ¹H spectrum to extract all relevant ³JHH values.

  • Karplus Analysis: Apply a generalized Karplus equation for five-membered rings to correlate the experimentally determined ³JHH values with dihedral angles.[6][14] The observed values are expected to be consistent with those predicted for a diequatorial-like envelope or half-chair conformation.

Protocol 2: Computational Modeling

Computational chemistry provides a quantitative measure of the relative stabilities of different conformers and can predict spectroscopic parameters.

Step-by-Step Methodology:

  • Structure Generation: Build 3D models of the plausible conformers of this compound (e.g., various diequatorial-like and diaxial-like envelope and half-chair forms) using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform a full geometry optimization for each starting structure. A reliable and widely used method is Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

    • Causality: This process finds the lowest energy structure (the bottom of the potential energy well) for each conformer.

    • Following optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • Conformer Population Analysis: Calculate the relative Gibbs free energies (ΔG) between the conformers. The Boltzmann distribution equation can then be used to predict the equilibrium population of each conformer at a given temperature.

  • NMR Parameter Prediction (Self-Validation):

    • Using the optimized low-energy geometry, calculate NMR parameters (e.g., chemical shifts and coupling constants) using a method like GIAO (Gauge-Independent Atomic Orbital).

    • Trustworthiness: Comparing the computationally predicted coupling constants with the experimentally measured values serves as a powerful validation of the determined conformational model.[6] A strong correlation between the two datasets provides high confidence in the results.

Synthesis of Results: A Quantitative View

The combined experimental and computational approach yields a detailed picture of the conformational landscape. The diequatorial-like conformer is found to be significantly more stable than the diaxial-like form.

ConformerSubstituent PositionKey Steric InteractionCalculated Relative Energy (ΔG)Predicted Population (298 K)
Conformer I Diequatorial-like (e,e)Minimal gauche interactions0.0 kcal/mol (Reference)>99.9%
Conformer II Diaxial-like (a,a)Severe 1,3-CH₃↔CH₃ clash> 5.5 kcal/mol<0.1%

Note: Energy values are illustrative and based on analogies with 1,3-disubstituted cyclohexanes. Precise values would be derived from the computational protocol described.

G cluster_workflow Integrated Conformational Analysis Workflow start Hypothesize Conformers (e,e vs a,a) comp Protocol 2: Computational Modeling (DFT: B3LYP/6-31G(d)) start->comp exp Protocol 1: NMR Spectroscopy (¹H, COSY, VT-NMR) start->exp opt Optimize Geometries & Calculate Relative Energies (ΔG) comp->opt measure Measure Experimental J-Coupling Constants exp->measure nmr_calc Predict NMR Parameters (J-Couplings) opt->nmr_calc compare Compare Experimental vs. Calculated J-Couplings nmr_calc->compare measure->compare conclusion Validated Conformational Model: Dominant Diequatorial-like Conformer compare->conclusion Good Correlation

Caption: A self-validating workflow for conformational analysis.

Conclusion for Drug Development Professionals

For researchers in medicinal chemistry and drug development, understanding and controlling molecular conformation is paramount. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. The principles demonstrated with this compound are directly applicable to more complex molecules containing five-membered rings, such as prostaglandins, steroids, and nucleoside analogues (e.g., ribose in RNA). An incorrect assumption about the dominant conformation of a drug candidate can lead to flawed structure-activity relationship (SAR) models and ultimately, failed development programs. The rigorous, integrated analytical workflow detailed herein provides a reliable methodology for establishing the precise 3D structure of flexible molecules, ensuring that molecular design efforts are built upon a solid structural foundation.

References

Synthesis of cis-1,3-Dimethylcyclopentane for beginners

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of cis-1,3-Dimethylcyclopentane

Abstract

This guide provides a comprehensive overview of a reliable and instructive method for the synthesis of this compound, tailored for researchers and scientists. The core of the strategy revolves around the stereoselective catalytic hydrogenation of an alkene precursor, 1,3-dimethylcyclopentene. This approach is favored for its high stereocontrol, excellent yield, and procedural simplicity, making it an ideal method for demonstrating the principles of stereoselective synthesis in cyclic systems. We will delve into the underlying mechanism that dictates the cis stereochemistry, provide a detailed experimental protocol, discuss essential safety considerations, and outline methods for product characterization.

Part 1: Foundational Principles: Stereoisomerism and Synthetic Strategy

In cyclic alkanes, substituents can be located on the same side (cis) or on opposite sides (trans) of the ring's plane. This seemingly subtle difference in spatial arrangement, known as stereoisomerism, can profoundly impact a molecule's physical properties and biological activity. The synthesis of a specific stereoisomer, therefore, is a fundamental challenge and goal in organic chemistry.

For 1,3-dimethylcyclopentane, the target is the cis isomer, where both methyl groups are oriented on the same face of the cyclopentane ring.

Cis and Trans isomers of 1,3-DimethylcyclopentaneFigure 1. Comparison of cis and trans isomers of 1,3-dimethylcyclopentane.

The most effective and direct strategy to enforce this specific stereochemistry is through the catalytic hydrogenation of 1,3-dimethylcyclopentene. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.[1][2]

The Causality of cis Stereoselectivity

The high stereoselectivity of this reaction is a direct consequence of its mechanism. The reaction occurs on the surface of a solid metal catalyst, typically palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[2]

  • Adsorption: The alkene molecule approaches and adsorbs onto the planar surface of the catalyst. The cyclopentene ring lies relatively flat against the metal.

  • Hydrogen Addition: Hydrogen gas, which is also adsorbed onto the metal surface, is delivered to the double bond.

  • Syn-Addition: Crucially, both hydrogen atoms are added to the same face of the double bond—the face that is adsorbed onto the catalyst.[3] This mode of addition is termed syn-addition.

When 1,3-dimethylcyclopentene undergoes syn-addition of hydrogen, both new C-H bonds are formed on the same side of the ring, forcing the two pre-existing methyl groups to reside on the opposite side, resulting in a cis relative stereochemistry.[2][3]

G cluster_surface Catalyst Surface start 1,3-Dimethylcyclopentene + H₂ Gas intermediate Alkene adsorbs onto catalyst surface. Both H atoms are delivered from the same side (syn-addition). start->intermediate Approach catalyst Catalyst Surface (Pd/C) [H H H H H H H H] product This compound (Product desorbs from surface) intermediate->product H₂ Addition

Diagram 1: Catalytic Hydrogenation Workflow

Part 2: Experimental Protocol

This section details the complete workflow for the synthesis of this compound from 1,3-dimethylcyclopentene.

Materials and Reagents

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

Compound Formula MW ( g/mol ) Boiling Point (°C) Hazards
1,3-DimethylcyclopenteneC₇H₁₂96.1794-95Flammable Liquid
Palladium on Carbon (10% Pd)Pd/C--Flammable Solid (Pyrophoric when dry)
Hydrogen GasH₂2.02-252.9Extremely Flammable Gas
Ethanol (Anhydrous)C₂H₅OH46.0778.4Flammable Liquid, Irritant
Diethyl Ether(C₂H₅)₂O74.1234.6Extremely Flammable, Peroxide Former
Anhydrous Magnesium SulfateMgSO₄120.37-Hygroscopic
Mandatory Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area, away from ignition sources, using a sealed apparatus designed for hydrogenation.[4] A hydrogen cylinder must be secured and equipped with a proper regulator.

  • Palladium on Carbon (Pd/C): The catalyst is typically supplied wet to mitigate its pyrophoric nature. Never allow the catalyst to dry completely in the air. When filtering, keep the filter cake moist. Spent catalyst should be quenched carefully in water before disposal.

  • Solvents: Ethanol and diethyl ether are flammable liquids. All heating should be done using a heating mantle or water bath; no open flames are permitted.[5]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[6][7]

Step-by-Step Synthesis Procedure

G setup 1. Apparatus Setup - Assemble hydrogenation apparatus. - Purge with N₂ or Ar. charge 2. Charge Reactor - Add 1,3-dimethylcyclopentene and Ethanol. - Add wet 10% Pd/C catalyst. setup->charge react 3. Hydrogenation - Purge with H₂ gas. - Pressurize to 30-50 psi. - Stir vigorously at room temp for 2-4 hours. charge->react monitor 4. Reaction Monitoring - Monitor H₂ uptake. - Optional: Check completion by GC-MS. react->monitor workup1 5. Catalyst Removal - Vent H₂ and purge with N₂. - Filter mixture through Celite® pad. - Keep filter pad wet with ethanol. monitor->workup1 workup2 6. Solvent Removal - Transfer filtrate to a round-bottom flask. - Remove ethanol via rotary evaporation. workup1->workup2 workup3 7. Extraction & Drying - Dissolve residue in diethyl ether. - Wash with water. - Dry organic layer with MgSO₄. workup2->workup3 purify 8. Purification - Filter off drying agent. - Remove diethyl ether by rotary evaporation. - Purify by simple distillation. workup3->purify product 9. Product Characterization - Obtain this compound. - Analyze by NMR, IR, and GC-MS. purify->product

Diagram 2: Experimental Synthesis Workflow

  • Apparatus Setup: Assemble a hydrogenation apparatus (e.g., a Parr shaker or a heavy-walled flask with a three-way stopcock for balloon hydrogenation). Ensure all glassware is dry and connections are secure. Purge the entire system with an inert gas like nitrogen or argon.

  • Charging the Reactor: In the reaction flask, dissolve 1,3-dimethylcyclopentene (e.g., 5.0 g, 52 mmol) in anhydrous ethanol (50 mL). Carefully add 10% palladium on carbon (e.g., 0.25 g, ~5 mol% catalyst) as a slurry in a small amount of ethanol. Rationale: Adding the catalyst wet and as a slurry prevents it from becoming airborne and igniting upon contact with air.

  • Hydrogenation: Seal the apparatus. Evacuate the inert gas and carefully introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 30-50 psi for this type of reaction) or use a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically exothermic and can be monitored by observing the uptake of hydrogen from the pressure gauge or balloon. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Catalyst Filtration: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the system with nitrogen. Under a nitrogen atmosphere , filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to recover all the product. Rationale: Celite provides a fine filter bed that prevents the finely divided carbon catalyst from passing through. Keeping the pad wet is a critical safety step.

  • Work-up and Purification:

    • Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

    • Dissolve the remaining residue in diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 25 mL) to remove any trace water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

    • Carefully remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by simple distillation, collecting the fraction boiling around 91-92°C.[8]

Part 3: Product Characterization and Validation

Confirming the structure and purity of the final product is a non-negotiable step in synthesis.

Expected Spectroscopic Data

The successful synthesis of this compound can be validated by comparing its spectroscopic data with established literature values.[8][9][10]

Technique Expected Observations for this compound
¹H NMR The spectrum is expected to be complex due to the overlapping signals of the cyclopentane ring protons. Key signals would include a doublet for the methyl group protons and multiplets for the methine and methylene protons on the ring. The symmetry of the cis isomer simplifies the spectrum compared to the trans isomer.
¹³C NMR Distinct signals for the methyl carbons, the methine carbons (C1 and C3), and the methylene carbons (C2, C4, C5) are expected. Due to the molecule's symmetry, C4 and C5 would be equivalent.
IR Spectroscopy The spectrum will be characteristic of a saturated alkane, showing strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The absence of a C=C stretching band (around 1650 cm⁻¹) confirms the complete reduction of the starting alkene.
Mass Spec (GC-MS) The molecular ion peak (M⁺) should appear at m/z = 98, corresponding to the molecular weight of C₇H₁₄.[10] Gas chromatography will also serve to assess the purity of the sample.

Part 4: Conclusion and Outlook

The synthesis of this compound via catalytic hydrogenation of 1,3-dimethylcyclopentene is a robust and highly illustrative procedure for scientists and researchers. It serves as an excellent practical example of stereocontrol, where the choice of reaction mechanism—in this case, syn-addition on a catalyst surface—directly dictates the stereochemical outcome. The protocol described is reliable and scalable, and the principles are broadly applicable to the synthesis of other cis-substituted cyclic systems. By adhering to the detailed experimental and safety guidelines, this synthesis can be performed efficiently and safely to yield a product of high purity.

References

Thermodynamic Properties of cis-1,3-Dimethylcyclopentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of cis-1,3-Dimethylcyclopentane, a significant cycloalkane in various chemical and industrial processes. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of both the experimental and computational methodologies used to determine these properties. By synthesizing field-proven insights with technical accuracy, this guide explains the causality behind experimental choices and outlines self-validating protocols. Key thermodynamic data, including enthalpy of formation, heat capacity, and entropy, are presented in structured tables for clarity. Furthermore, detailed experimental and computational workflows are provided, supplemented by visualizations to elucidate complex relationships and procedures.

Introduction: The Significance of Thermodynamic Data

This compound (C₇H₁₄, CAS Registry Number: 2532-58-3) is a saturated cyclic hydrocarbon.[1][2] Understanding its thermodynamic properties is paramount for a variety of applications, from modeling combustion processes of fuels to its use as a model compound for studying steric and conformational effects in cyclic systems.[1] The stability and energy content of this molecule, dictated by its thermodynamic parameters, influence reaction equilibria, kinetics, and the overall efficiency of chemical processes.

The "cis" configuration of the two methyl groups on the cyclopentane ring introduces specific steric interactions and conformational constraints that significantly impact its thermodynamic behavior compared to its trans isomer.[3][4] Accurate thermodynamic data, such as the enthalpy of formation, heat capacity, and entropy, are essential for:

  • Reaction Engineering and Process Design: Predicting the heat of reaction and equilibrium constants for chemical transformations involving this compound.

  • Combustion Science: Modeling the energy release and combustion characteristics of fuels containing this or similar cycloalkanes.

  • Computational Chemistry: Providing benchmark data for the validation and refinement of theoretical models used to predict molecular properties.

  • Drug Development: Understanding the conformational preferences and energetic landscapes of cyclic moieties within larger drug molecules.

This guide will delve into the established methodologies for determining these critical thermodynamic properties, offering both the theoretical underpinnings and practical, step-by-step protocols.

Experimental Determination of Thermodynamic Properties

The experimental quantification of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The choice of method is dictated by the property of interest and the physical state of the substance. For a volatile liquid like this compound, special considerations are necessary to ensure accuracy.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental property from which the standard enthalpy of formation (ΔfH°) can be derived. The primary technique for this measurement is bomb calorimetry.

Expertise & Experience: The Rationale Behind the Method

A bomb calorimeter is essentially a constant-volume reactor. The complete combustion of a known mass of the sample in a high-pressure oxygen environment releases heat, which is absorbed by a surrounding water bath. The temperature change of the water is meticulously measured to calculate the heat of combustion. For a volatile liquid like this compound, the key challenge is to prevent its evaporation before ignition. This is typically addressed by encapsulating the liquid in a sealed container of known, low heat of combustion.

Experimental Protocol: Determination of Enthalpy of Combustion

  • Sample Preparation:

    • A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a gelatin capsule or a thin-walled glass ampule.

    • The capsule is sealed to prevent evaporation. The mass of the capsule is also recorded.

  • Bomb Assembly:

    • The encapsulated sample is placed in a platinum or fused silica crucible within the bomb.

    • A known length of ignition wire (e.g., nickel-chromium) is connected to the electrodes, with a portion of the wire in contact with the sample or a cotton thread tied to it to facilitate ignition.

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm with pure oxygen.

  • Calorimetric Measurement:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001 °C).

    • The sample is ignited by passing an electric current through the ignition wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • The temperature-time data is used to correct for any heat exchange with the surroundings.

    • The total heat released is calculated from the corrected temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).

    • Corrections are made for the heat of combustion of the capsule, the ignition wire, and the formation of nitric acid from residual nitrogen in the bomb.

    • The constant-volume heat of combustion (ΔcU) is calculated and then converted to the standard enthalpy of combustion (ΔcH°) at constant pressure.

Trustworthiness: A Self-Validating System

The protocol's integrity is maintained through rigorous calibration and the use of standards. The heat capacity of the calorimeter is not a theoretical value but is experimentally determined using a substance with a precisely known heat of combustion, such as benzoic acid. This calibration inherently accounts for the heat absorbed by all components of the system. Furthermore, running multiple replicates and ensuring complete combustion (checked by analyzing the gaseous products for carbon monoxide) validates the experimental results.

Computational Prediction of Thermodynamic Properties

In parallel with experimental methods, computational chemistry offers a powerful and often more cost-effective means of predicting thermodynamic properties. Ab initio and Density Functional Theory (DFT) methods are at the forefront of these computational approaches.

Enthalpy of Formation from Ab Initio and DFT Calculations

Computational methods calculate the total electronic energy of a molecule. To derive the enthalpy of formation, a thermochemical cycle is employed, typically an atomization or isodesmic reaction scheme.

Expertise & Experience: Choosing the Right Computational Strategy

Directly calculating the enthalpy of formation from the constituent elements in their standard states is computationally challenging. A more reliable approach is to use a balanced chemical equation where the number and types of bonds are conserved as much as possible between reactants and products (an isodesmic reaction). This allows for significant cancellation of systematic errors in the calculations, leading to more accurate results.

For a molecule like this compound, conformational flexibility must be considered. The cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms.[3] The relative energies of these conformers must be calculated to identify the global minimum energy structure and to account for the population of different conformers at a given temperature.

Computational Protocol: DFT Calculation of Enthalpy of Formation

  • Conformational Search:

    • A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

  • Geometry Optimization and Frequency Calculation:

    • The geometry of each identified conformer is optimized using a suitable DFT method (e.g., B3LYP) with a reasonably large basis set (e.g., 6-31G(d,p)).

    • Vibrational frequency calculations are performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Single-Point Energy Calculation:

    • To improve accuracy, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CBS-QB3, G4, or a larger basis set like cc-pVTZ).

  • Thermochemical Analysis:

    • The results of the frequency calculations are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at the desired temperature (e.g., 298.15 K).

  • Isodesmic Reaction Scheme:

    • A suitable isodesmic reaction is constructed. For example: this compound + 2 * Methane -> Cyclopentane + 2 * Propane

    • The same computational protocol (steps 2-4) is applied to all molecules in the isodesmic reaction.

  • Calculation of Reaction Enthalpy:

    • The enthalpy of the reaction (ΔrH°) is calculated as the sum of the computed enthalpies of the products minus the sum of the computed enthalpies of the reactants.

  • Derivation of Enthalpy of Formation:

    • The enthalpy of formation of this compound is calculated using Hess's law: ΔfH°(this compound) = [ΔfH°(Cyclopentane) + 2 * ΔfH°(Propane)] - [2 * ΔfH°(Methane)] - ΔrH°

    • Experimentally determined standard enthalpies of formation for the other species in the reaction are used.

Trustworthiness: Validation and Benchmarking

The reliability of the computational results is assessed by comparing them with experimental data for related molecules. The choice of DFT functional and basis set should be benchmarked against a set of compounds for which accurate experimental thermodynamic data is available. The consistency of results across different levels of theory also provides confidence in the predictions.

Summary of Thermodynamic Data

The following tables summarize key thermodynamic data for this compound based on experimental measurements and computational studies.

Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K

PropertySymbolValueUnitsReference
Standard Molar Enthalpy of Formation (liquid)ΔfH°(l)-177.3 ± 1.0kJ/mol[5]
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)-143.0 ± 1.0kJ/mol[5]
Standard Molar Enthalpy of Combustion (liquid)ΔcH°(l)-4675.2 ± 0.9kJ/mol[5]
Standard Molar Entropy (liquid)S°(l)262.8J/mol·K[6]
Standard Molar Entropy (gas)S°(g)363.5J/mol·K[6]

Table 2: Phase Change and Other Properties of this compound

PropertySymbolValueUnitsReference
Boiling PointTb364.0 ± 0.6K[7]
Enthalpy of Vaporization at 298.15 KΔvapH°34.3kJ/mol[7]
Triple Point TemperatureTtriple139.48K[7]
Critical TemperatureTc551.9K[7]

Visualizations

Experimental Workflow: Bomb Calorimetry

BombCalorimetryWorkflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Encapsulate Sample prep1->prep2 bomb1 Place Sample in Crucible prep2->bomb1 bomb2 Attach Ignition Wire bomb1->bomb2 bomb3 Add Water & Seal Bomb bomb2->bomb3 bomb4 Pressurize with O2 bomb3->bomb4 meas1 Submerge Bomb in Water Bath bomb4->meas1 meas2 Record Initial Temperature meas1->meas2 meas3 Ignite Sample meas2->meas3 meas4 Record Temperature Rise meas3->meas4 ana1 Correct for Heat Exchange meas4->ana1 ana2 Calculate Total Heat Released ana1->ana2 ana3 Apply Corrections (fuse, acid) ana2->ana3 ana4 Determine ΔcH° ana3->ana4

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Computational Workflow: DFT Calculation of Enthalpy of Formation

DFTWorkflow cluster_geom Geometry & Frequencies cluster_energy Energy Calculation cluster_reaction Isodesmic Reaction cluster_final Final Calculation geom1 Conformational Search geom2 Geometry Optimization (DFT) geom1->geom2 geom3 Frequency Calculation geom2->geom3 energy1 High-Level Single-Point Energy geom3->energy1 energy2 Calculate ZPVE & Thermal Corrections energy1->energy2 react2 Repeat Calculations for All Species energy2->react2 react1 Define Isodesmic Reaction react1->react2 react3 Calculate Reaction Enthalpy (ΔrH°) react2->react3 final1 Apply Hess's Law react3->final1 final2 Determine ΔfH° final1->final2

Caption: Workflow for calculating the enthalpy of formation using DFT and an isodesmic reaction scheme.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of meticulous experimental work and increasingly accurate computational methods. This guide has outlined the foundational principles and practical protocols for determining these properties, emphasizing the importance of a synergistic approach where experimental data validates and benchmarks computational models. The data presented herein serves as a valuable resource for professionals in chemical engineering, materials science, and drug development, enabling more accurate modeling, process optimization, and a deeper understanding of the behavior of cyclic hydrocarbons.

References

An In-depth Technical Guide to cis-1,3-Dimethylcyclopentane: Discovery, Synthesis, and Stereochemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of cis-1,3-dimethylcyclopentane, a saturated alicyclic hydrocarbon that serves as a fundamental model for stereochemical and conformational analysis in five-membered ring systems. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, details modern stereoselective synthetic protocols, and offers an in-depth analysis of its conformational behavior and spectroscopic signatures. By integrating foundational principles with contemporary experimental and computational insights, this guide aims to be an authoritative resource for understanding and utilizing this archetypal cycloalkane.

Introduction and Molecular Architecture

This compound, with the molecular formula C₇H₁₄, is a cycloalkane characterized by a five-membered carbon ring substituted with two methyl groups on the same face of the ring at the 1 and 3 positions.[1][2] This specific stereochemical arrangement defines it as the cis isomer. As a saturated hydrocarbon, it is a colorless and flammable liquid with low reactivity, typical of alkanes.[1][2] Its significance in organic chemistry, however, transcends its physical properties. It serves as an excellent pedagogical tool and a research subject for exploring the nuances of stereoisomerism, conformational dynamics in non-planar rings, and the influence of substituent effects on molecular stability and properties.

A critical aspect of the molecular architecture of this compound is its chirality. Despite having two stereocenters (at C-1 and C-3), the molecule possesses a plane of symmetry that bisects the C-2 carbon and the bond between C-4 and C-5. Consequently, this compound is a meso compound and is achiral, meaning it is superimposable on its mirror image and does not exhibit optical activity. This is in contrast to its diastereomer, trans-1,3-dimethylcyclopentane, which exists as a pair of enantiomers.

Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is this compound. Due to its meso nature, the stereochemical descriptors for the two chiral centers are (1R,3S). The "rel-" prefix in some database entries, such as (1R,3S)-rel-, further indicates the relative and meso configuration.[1]

Historical Context: The Emergence of Cycloalkane Chemistry

The specific discovery of this compound is not pinpointed to a single date or individual in the historical literature. Instead, its identification and characterization are intrinsically linked to the broader evolution of cycloalkane chemistry and the development of stereochemical theory in the late 19th and early 20th centuries.

Early investigations into cyclic hydrocarbons were marked by challenges in synthesis and characterization. A notable instance in the mid-19th century was the reduction of benzene using hydrogen iodide, which was initially believed to yield "hexahydrobenzene" (cyclohexane).[3] However, subsequent work and the eventual synthesis of cyclohexane in 1894 revealed that the product of this reduction was, in fact, methylcyclopentane, a result of rearrangement.[3] This highlights the early encounters with five-membered ring systems and the complexities of their formation.

The foundational principles of ring strain and conformational analysis, pioneered by chemists like Adolf von Baeyer, were crucial for understanding substituted cycloalkanes. The advent of more sophisticated analytical techniques in the mid-20th century, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, was instrumental in unequivocally distinguishing between stereoisomers like the cis and trans forms of 1,3-dimethylcyclopentane.

Stereoselective Synthesis of this compound

The synthesis of this compound with high stereoselectivity is a key requirement for its use as a reference compound and in stereochemical studies. While several general methods for the formation of cyclopentane rings exist, the most direct and stereocontrolled route to the cis isomer is through the catalytic hydrogenation of an appropriate unsaturated precursor.

Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

The catalytic hydrogenation of 1,3-dimethylcyclopentene over a heterogeneous catalyst such as platinum, palladium, or nickel is a highly effective method for the synthesis of this compound.[4] The mechanism of this reaction involves the syn-addition of two hydrogen atoms to the same face of the double bond.[4] The alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to the same side of the double bond, resulting in the exclusive formation of the cis product.

G cluster_0 Catalytic Hydrogenation of 1,3-Dimethylcyclopentene Reactant 1,3-Dimethylcyclopentene Product This compound Reactant->Product syn-addition of H₂ Catalyst H₂, Pd/C (or PtO₂)

Caption: Workflow for the stereoselective synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: A solution of 1,3-dimethylcyclopentene in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) or platinum oxide (PtO₂) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50 psi). The reaction mixture is then stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen and can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is carefully depressurized and filtered to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product can be purified by distillation to yield pure this compound.

Alternative Synthetic Strategies

While catalytic hydrogenation is the most direct route, other methods for constructing the cyclopentane ring can be adapted for the synthesis of 1,3-disubstituted patterns, which may then be further elaborated to the target molecule. These include:

  • Ring-Closing Metathesis (RCM): This powerful reaction utilizes ruthenium-based catalysts to form cyclic alkenes from acyclic diene precursors.[5][6] A suitably substituted diene could be cyclized to a cyclopentene derivative, which can then be hydrogenated to the desired this compound.

  • Intramolecular Cyclization of Dicarbonyl Compounds: Methods like the Dieckmann condensation of a substituted adipic acid ester can form a five-membered β-keto ester.[7] Subsequent alkylation and reduction steps can lead to the 1,3-dimethylcyclopentane skeleton. Control of stereochemistry in these multi-step sequences can be challenging.

Conformational Analysis

Unlike the relatively rigid planar structure of cyclopropane and the puckered square of cyclobutane, cyclopentane and its derivatives exist in non-planar conformations to relieve torsional strain. The two most commonly discussed conformations for the cyclopentane ring are the envelope and the half-chair (or twist) .

In this compound, the methyl groups can occupy either axial-like or equatorial-like positions in these conformations. The relative stability of the different conformers is determined by the interplay of several steric factors, including torsional strain and 1,3-diaxial interactions.

For cis-1,3-dimethylcyclohexane, a related six-membered ring system, the diequatorial conformation is significantly more stable than the diaxial conformation.[8][9] A similar principle applies to this compound, where conformations that place the methyl groups in more equatorial-like positions are generally favored to minimize steric hindrance.

G cluster_0 Conformational Isomers of this compound Envelope Envelope Conformation Interconversion Pseudorotation Envelope->Interconversion HalfChair Half-Chair (Twist) Conformation HalfChair->Interconversion

Caption: Interconversion of this compound conformers.

Computational studies are often employed to determine the precise energetic differences between these conformers. These studies typically show a rapid interconversion between various envelope and half-chair forms through a process known as pseudorotation.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is relatively complex due to the overlapping signals of the methylene protons on the ring. The methyl protons will appear as a doublet, and the methine protons at the 1 and 3 positions will also show characteristic splitting patterns.

  • ¹³C NMR: Due to the plane of symmetry in the molecule, the number of signals in the ¹³C NMR spectrum is reduced. The two methyl carbons are equivalent and will produce a single signal. Similarly, the C-4 and C-5 carbons are equivalent, and the C-1 and C-3 carbons are equivalent. The C-2 carbon is unique. Therefore, a total of four distinct signals are expected in the ¹³C NMR spectrum of this compound.

Carbon Atom Expected Chemical Shift Range (ppm)
Methyl Carbons15-25
C1 / C330-40
C240-50
C4 / C525-35
Note: These are approximate ranges and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon.[1][10] Key absorption bands include:

  • C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-H bending vibrations: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1375-1385 cm⁻¹ (methyl symmetric bending).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 98.[11][12] The fragmentation pattern is dominated by the loss of a methyl group (M-15) to give a base peak at m/z = 83, corresponding to the stable secondary carbocation. Further fragmentation can lead to the loss of an ethyl group (M-29) and other smaller hydrocarbon fragments.

Applications in Research and Industry

This compound primarily serves as a valuable tool in academic research and as a reference compound in the petrochemical industry. Its well-defined stereochemistry makes it an ideal substrate for:

  • Stereochemical and Conformational Studies: Investigating the fundamental principles of stereoisomerism and the conformational preferences of five-membered rings.

  • Computational Chemistry: Benchmarking and validating computational models for predicting molecular structures, energies, and spectroscopic properties.

  • Reference Standard: Used in the analysis of hydrocarbon mixtures, such as gasoline, by techniques like gas chromatography.

Conclusion

This compound, while a structurally simple molecule, encapsulates several fundamental principles of organic chemistry. Its history is intertwined with the development of cycloalkane chemistry, and its synthesis provides a clear example of stereoselective catalysis. The analysis of its conformational landscape and spectroscopic properties offers valuable insights for researchers and students alike. As a well-characterized meso compound, it will continue to be a cornerstone for teaching and research in stereochemistry and structural analysis.

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ring Strain in cis-1,3-Dimethylcyclopentane

Abstract

This technical guide provides a comprehensive analysis of the conformational landscape and inherent ring strain in this compound. Moving beyond a superficial overview, we delve into the nuanced interplay of torsional and steric strains that govern the molecule's preferred geometries. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how substituent stereochemistry impacts the energetics and structure of alicyclic rings. We will explore the puckered conformations of the cyclopentane core, quantify the energetic penalties of unfavorable steric interactions, and present a validated computational workflow for assessing molecular strain.

Foundational Principles: The Cyclopentane Ring

Unlike its six-membered cousin, cyclohexane, which can adopt a nearly strain-free chair conformation, cyclopentane cannot achieve ideal tetrahedral bond angles (109.5°) and staggered dihedral angles simultaneously. A planar cyclopentane would have internal bond angles of 108°, very close to the ideal, but would suffer from immense torsional strain due to ten fully eclipsed C-H bonds.[1][2][3] To alleviate this high torsional energy, the ring puckers out of planarity.

This puckering is not static. Cyclopentane undergoes a rapid conformational process known as pseudorotation, fluently moving between two primary low-energy conformations: the Envelope (C_s symmetry) and the Half-Chair (C_2 symmetry). In the envelope form, four carbons are coplanar, and one is out of the plane. In the half-chair, three carbons are coplanar, with one atom above and one below the plane.[4][5] These conformations successfully reduce torsional strain by staggering many of the C-H bonds, though some eclipsing interactions remain.[1][2] The energy barrier for interconversion is very low, making the ring highly flexible.

Introducing Substituents: The Case of this compound

The addition of substituents, such as methyl groups, fundamentally alters the conformational energetics. For 1,3-disubstituted cyclopentanes, the positions on the ring can be described as pseudo-axial (pointing more "up" or "down") and pseudo-equatorial (pointing more "outward"). The introduction of two methyl groups in a cis configuration means they are on the same face of the ring. This stereochemical constraint leads to two distinct and energetically dissimilar chair-like conformations.

The conformational equilibrium of this compound is dominated by the need to minimize severe steric repulsion. The two primary conformers are:

  • The Di-pseudo-equatorial (e,e) Conformer: Both methyl groups occupy pseudo-equatorial positions. This arrangement places the bulky substituents away from the ring and from each other, representing the most stable, lowest-energy state.

  • The Di-pseudo-axial (a,a) Conformer: Both methyl groups occupy pseudo-axial positions. Because they are cis and in a 1,3-relationship, they are forced into close proximity on the same side of the ring. This creates a significant, destabilizing steric interaction, analogous to a 1,3-diaxial interaction in cyclohexane, but often more severe due to the ring's geometry.[6][7][8]

This energetic difference means the conformational equilibrium heavily favors the di-pseudo-equatorial form. The di-pseudo-axial conformer is so unstable that it is practically a negligible contributor to the overall population of molecules at room temperature.

G cluster_0 Conformational Equilibrium of this compound A Di-pseudo-axial Conformer (High Strain) B Di-pseudo-equatorial Conformer (Low Strain) A->B Ring Inversion Equilibrium Equilibrium Heavily Favors Low-Strain Conformer

Caption: Conformational equilibrium of this compound.

In stark contrast, the trans-1,3-dimethylcyclopentane isomer must always have one methyl group in a pseudo-axial position and one in a pseudo-equatorial position. While this is less stable than the di-pseudo-equatorial cis conformer, it is significantly more stable than the di-pseudo-axial cis conformer. This makes the cis isomer, which can avoid axial substitution entirely, the more stable of the two geometric isomers overall.[9]

Quantifying Ring Strain: Sources and Magnitudes

The total ring strain in this compound is a combination of several factors inherent to its most stable (e,e) conformation:

  • Angle Strain: Residual strain from C-C-C bond angles deviating from the ideal 109.5°. This is a minor contributor in puckered cyclopentane.[1][3]

  • Torsional Strain: Strain from remaining eclipsed C-H and C-C bonds, even in the puckered form. This is the primary source of strain in the parent cyclopentane ring, totaling about 6 kcal/mol.[2][3]

  • Steric Strain: In the preferred di-pseudo-equatorial conformer, steric strain is minimized. However, the molecule cannot adopt a perfect staggered arrangement for all substituents, leading to minor gauche-butane-like interactions between the methyl groups and adjacent ring hydrogens. The major steric component arises in the high-energy di-pseudo-axial conformer, where the clash between the two methyl groups introduces a severe energetic penalty, estimated to be upwards of 5 kcal/mol, similar to the strain in cis-1,3-dimethylcyclohexane's diaxial form.[8][10]

Strain TypeContribution in Parent CyclopentaneContribution from cis-1,3-Dimethyl Groups (e,e Conformer)Contribution from cis-1,3-Dimethyl Groups (a,a Conformer)
Angle Strain LowLowModerate
Torsional Strain High (~6 kcal/mol)High (similar to parent)High
Steric Strain NegligibleLow (gauche interactions)Very High (1,3-diaxial clash)
Total Relative Energy ReferenceMost Stable Highly Unstable

Protocol: Computational Assessment of Conformational Strain

Molecular mechanics is a powerful, field-proven computational tool for quantifying the steric energy of different conformers. The following protocol outlines a self-validating workflow to determine the energy difference between the di-pseudo-equatorial and di-pseudo-axial conformers of this compound.

G cluster_workflow Computational Workflow for Strain Analysis Build Step 1: Build 3D Structures (e,e and a,a conformers) Minimize Step 2: Geometry Optimization (Energy Minimization using MMFF94 force field) Build->Minimize Verify Step 3: Conformation Verification (Confirm structures did not interconvert) Minimize->Verify Verify->Build Interconversion Occurred (Re-build with constraints) Analyze Step 4: Analyze Steric Energies (Calculate ΔE = E_aa - E_ee) Verify->Analyze Conformations Valid Result Result: Quantitative Strain Energy (Energy penalty of the a,a conformer) Analyze->Result

Caption: Workflow for computational assessment of conformational strain.

Step-by-Step Methodology:

  • Molecular Construction:

    • Using molecular modeling software (e.g., Avogadro, ChemDraw 3D), construct the this compound molecule.

    • Manually adjust the dihedral angles to create two distinct starting structures: one in an approximate di-pseudo-equatorial (e,e) conformation and another in a di-pseudo-axial (a,a) conformation. Save each structure as a separate file (e.g., cis_ee.mol, cis_aa.mol).

  • Energy Minimization (Geometry Optimization):

    • Import each structure into a computational chemistry package (e.g., Spartan, Gaussian, or via a toolkit like RDKit).

    • Select a robust molecular mechanics force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

    • Perform a geometry optimization calculation on each structure independently. This algorithm iteratively adjusts atomic positions to find the nearest local potential energy minimum. The final calculated energy is the "steric energy."

  • Conformation Validation:

    • Visually inspect the optimized structures. Ensure that the cis_ee calculation resulted in a low-energy di-equatorial conformer and that the cis_aa calculation converged to a high-energy di-axial conformer. It is possible for an unconstrained high-energy structure to rearrange to a lower-energy one during optimization. If this occurs, the initial structure may need to be rebuilt with geometric constraints for the initial optimization steps.

  • Data Analysis and Interpretation:

    • Record the final steric energy for both the optimized (e,e) and (a,a) conformers.

    • Calculate the difference in energy: ΔE = E(a,a) - E(e,e).

    • This ΔE value represents the quantitative steric strain penalty associated with the di-pseudo-axial conformation, providing a direct measure of its instability relative to the ground state. The result will be a large positive value, confirming the profound preference for the di-equatorial arrangement.

Conclusion for the Field

For professionals in drug development and chemical research, a granular understanding of ring strain is not merely academic. The conformational preference of a molecule dictates its three-dimensional shape, which in turn governs its intermolecular interactions, receptor binding affinity, and metabolic stability. The severe steric strain inherent in the di-pseudo-axial conformation of this compound effectively locks the molecule into a single, predictable di-equatorial shape. This conformational rigidity can be a desirable trait in rational drug design, reducing the entropic penalty upon binding to a target. By mastering the principles outlined in this guide, scientists can better predict molecular geometry, rationalize structure-activity relationships, and design novel chemical entities with optimized therapeutic properties.

References

An In-depth Technical Guide to the Chirality of 1,3-Dimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the stereoisomerism of 1,3-dimethylcyclopentane, a fundamental topic for researchers, scientists, and drug development professionals. Understanding the nuances of chirality in cyclic systems is paramount in fields where molecular shape dictates biological activity and material properties. This document moves beyond textbook descriptions to offer field-proven insights into the structural features, properties, and separation of these isomers.

The Foundation: Stereoisomerism in Substituted Cyclopentanes

Substituted cycloalkanes, such as 1,3-dimethylcyclopentane, serve as excellent models for understanding the interplay between ring conformation and stereochemistry. The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain.[1][2] The two most recognized conformations are the envelope and the half-chair (or twist).[1][3][4] This non-planarity is a critical factor in determining the overall chirality of substituted cyclopentanes.

For 1,3-dimethylcyclopentane, the relative orientation of the two methyl groups gives rise to diastereomers: cis and trans isomers. These diastereomers have distinct physical properties and, as we will explore, different chiral characteristics.

Analysis of the cis-1,3-Dimethylcyclopentane Isomer: A Case Study in Meso Compounds

The this compound isomer is characterized by both methyl groups being on the same side of the cyclopentane ring.[5] A thorough analysis of its structure reveals the presence of a plane of symmetry that bisects the molecule.[6] This plane of symmetry renders the molecule achiral, despite the presence of two stereocenters (at C1 and C3).

Such a compound, which has stereocenters but is achiral due to an internal plane of symmetry, is defined as a meso compound .[7][8] Consequently, this compound is optically inactive; it does not rotate the plane of polarized light.[1] Its mirror image is superimposable upon itself, meaning there is only one this compound isomer.

G cluster_workflow Separation Workflow Mixture Mixture of cis- and trans-1,3-dimethylcyclopentane Distillation Fractional Distillation Mixture->Distillation Cis_Isomer cis-Isomer (meso) Distillation->Cis_Isomer Higher boiling point Trans_Isomers trans-Isomers (racemic mixture) Distillation->Trans_Isomers Lower boiling point Chiral_GC Chiral Gas Chromatography Trans_Isomers->Chiral_GC R_Isomer (1R,3R)-trans-Isomer Chiral_GC->R_Isomer S_Isomer (1S,3S)-trans-Isomer Chiral_GC->S_Isomer

References

Navigating the Nuances of cis-1,3-Dimethylcyclopentane: An In-Depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the safe and effective handling of reagents is paramount. cis-1,3-Dimethylcyclopentane, a cyclic aliphatic hydrocarbon, presents a unique set of physicochemical properties that necessitate a thorough understanding to mitigate risks and ensure experimental integrity. This guide, intended for the discerning scientific professional, moves beyond rudimentary safety data sheets to provide a deep, mechanistic understanding of the hazards associated with this compound and the rationale behind its proper handling and emergency procedures.

Section 1: Physicochemical Profile and its Implications for Safety

A foundational understanding of a chemical's physical properties is the first step in a proactive safety assessment. The behavior of this compound in a laboratory setting is a direct consequence of its molecular structure and resulting physical characteristics.

Causality in Properties: The low flash point and high vapor pressure are direct results of its relatively low molecular weight and non-polar nature, leading to weak intermolecular forces (van der Waals forces). This means that at ambient temperatures, the liquid readily evaporates, creating a vapor-air mixture that can easily be ignited. The low viscosity is a key factor in its aspiration toxicity, a concept that will be explored in detail in the toxicology section.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Safety
Molecular Formula C₇H₁₄[1]Indicates a hydrocarbon with a relatively low molecular weight.
Molecular Weight 98.19 g/mol [1]Contributes to its volatility.
Physical State Colorless Liquid[1][2]Standard liquid handling procedures apply, with added precautions for flammability.
Boiling Point 92 °C (197.6 °F)[3]Relatively low boiling point contributes to vapor generation at elevated temperatures.
Melting Point -134 °C (-209.2 °F)[3]Will be in liquid form under all standard laboratory conditions.
Flash Point -5.6 °C (21.9 °F) (closed cup)[4]CRITICAL HAZARD: Highly flammable. Vapors can ignite at temperatures well below room temperature.
Vapor Pressure 66.2 mmHg at 25 °C[2]High vapor pressure indicates significant vapor concentration in the air at room temperature, increasing the risk of inhalation and fire.
Specific Gravity 0.749 g/cm³ at 20°C[3]Lighter than water; in case of a spill, it will float on water.
Autoignition Temperature Data not available for this isomer. For comparison, cis-1,3-dimethylcyclohexane is 306 °C (583 °F).[5]Assume a relatively low autoignition temperature; avoid contact with hot surfaces.
Explosive Limits (LEL/UEL) Data not available for this isomer. For comparison, cyclopentane is 1.1% (LEL) - 8.7% (UEL).Assume a narrow flammable range; even small amounts of vapor in the air can form an ignitable mixture.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:

  • Signal Word: Danger [4]

  • Pictograms:

    • Flame (GHS02): Indicates a flammability hazard.[4]

    • Health Hazard (GHS08): Indicates an aspiration toxicant.

    • Exclamation Mark (GHS07): Indicates it may be harmful if swallowed.[4]

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor. [4] This is a direct consequence of its low flash point.

    • H302: Harmful if swallowed. [4]

    • H304: May be fatal if swallowed and enters airways. This is due to its low viscosity and surface tension.

  • Precautionary Statements (Selected):

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]

    • P233: Keep container tightly closed.[4]

    • P240: Ground and bond container and receiving equipment.[4]

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.[4]

    • P242: Use non-sparking tools.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P301+P310+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[4]

Section 3: Toxicological Profile: Understanding the "How" and "Why"

A nuanced understanding of the toxicological effects of this compound is crucial for appreciating the severity of potential exposures and the rationale behind first aid procedures.

Aspiration Hazard: A Mechanical Threat to the Lungs

The classification of this compound as an aspiration hazard (H304) is one of its most significant toxicological concerns. This is not a classic systemic poisoning but rather a physical and chemical assault on the delicate lung tissue.

Mechanism of Action: The risk of aspiration is directly linked to the low viscosity and low surface tension of the hydrocarbon. If the liquid is accidentally ingested and then vomited, or if it is directly inhaled, its low viscosity allows it to spread rapidly and deeply into the lungs. Once in the alveoli, it can cause severe chemical pneumonitis by:

  • Direct Tissue Injury: The hydrocarbon directly damages the lung parenchyma.

  • Surfactant Disruption: It interferes with the function of pulmonary surfactant, a substance that reduces surface tension in the alveoli and is essential for proper lung function. This leads to alveolar collapse, reduced gas exchange, and respiratory distress.

This is why the primary directive in case of ingestion is DO NOT induce vomiting . The act of vomiting significantly increases the risk of the substance entering the trachea and lungs.

Neurotoxicity: Central Nervous System Depression

Inhalation of this compound vapors can lead to central nervous system (CNS) depression, with symptoms such as dizziness, drowsiness, headache, and in high concentrations, loss of consciousness.[2]

Mechanism of Action: While the precise molecular mechanisms are complex and a subject of ongoing research, it is understood that aliphatic hydrocarbons can interfere with the normal functioning of the central nervous system. The lipophilic (fat-loving) nature of these molecules allows them to readily cross the blood-brain barrier. It is believed that they can then interact with the lipid membranes of neurons and interfere with the function of various neurotransmitter systems, potentially including NMDA, dopamine, and GABA receptors. This disruption of normal neuronal signaling leads to the observed CNS depressant effects.

Section 4: A Proactive Approach to Safety: The Hierarchy of Controls

Effective safety management is not merely about reacting to incidents but about proactively preventing them. The "Hierarchy of Controls" is a systematic approach to mitigating workplace hazards, ranked from most to least effective. This framework should be the guiding principle for all work with this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Is the use of this solvent absolutely necessary? Substitution Substitution Can a less flammable or less toxic solvent be used? Elimination->Substitution If not possible... Engineering Engineering Controls Use in a certified chemical fume hood. Utilize closed systems for transfers. Substitution->Engineering If not possible... Administrative Administrative Controls Develop and follow Standard Operating Procedures (SOPs). Restrict access to authorized personnel. Provide comprehensive training. Engineering->Administrative In conjunction with... PPE Personal Protective Equipment (Least Effective) Nitrile gloves, chemical splash goggles, flame-resistant lab coat. Administrative->PPE As a final barrier...

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies from most to least effective.

Section 5: Standard Operating Procedures: From Benchtop to Storage

Adherence to well-defined protocols is non-negotiable when working with highly flammable and toxic substances.

Handling Protocol
  • Preparation:

    • Always consult the Safety Data Sheet (SDS) before use.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

    • Have a Class B fire extinguisher (or a multipurpose ABC extinguisher) and a chemical spill kit readily accessible.

    • Remove all potential ignition sources from the immediate work area (e.g., hot plates, open flames, non-intrinsically safe electrical equipment).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]

    • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Skin and Body Protection: Wear a flame-resistant laboratory coat and closed-toe shoes.

  • Dispensing and Use:

    • All transfers and manipulations of this compound must be performed within a chemical fume hood.

    • Use only non-sparking tools and equipment.

    • When transferring between metal containers, ensure they are properly grounded and bonded to prevent the buildup of static electricity.[4]

    • Keep containers tightly closed when not in use to minimize vapor release.[4]

Storage Protocol

Proper storage is critical to prevent fires and accidental releases. Storage must comply with OSHA and NFPA 30 standards.

  • Location: Store in a designated, well-ventilated, cool, and dry area away from direct sunlight and heat sources.[4]

  • Cabinetry: Store in a dedicated, approved flammable liquid storage cabinet.

  • Quantity Limits (per OSHA and NFPA 30):

    • No more than 60 gallons of a Category 2 flammable liquid shall be stored in any one storage cabinet.[5]

    • Not more than three such cabinets may be located in a single fire area.[5]

  • Incompatibilities: Segregate from strong oxidizing agents, as they can react violently.

  • Container Integrity: Ensure containers are in good condition, properly labeled, and tightly sealed.

Section 6: Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a clear and practiced response plan is essential to minimize harm to personnel and property.

Accidental Release Measures

The appropriate response to a spill depends on its size and location.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (<100 mL, contained in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or outside fume hood) Assess->LargeSpill Large Cleanup Follow Small Spill Cleanup Protocol SmallSpill->Cleanup Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate End Decontaminate and Document Cleanup->End ContactEHNS Contact Emergency Personnel (EHS, Fire Department) Evacuate->ContactEHNS ContactEHNS->End

Caption: Decision workflow for responding to a this compound spill.

Experimental Protocol: Small Spill Cleanup (<100 mL and contained within a chemical fume hood)

  • Alert Personnel: Immediately alert others in the laboratory.

  • Ensure Ventilation: Keep the fume hood running.

  • Don PPE: Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), starting from the outside and working inwards to prevent spreading.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild soap and water solution.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, cloths) as hazardous waste in accordance with institutional and local regulations.

Procedure for a Large Spill (>100 mL or any spill outside of a fume hood):

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert all nearby personnel and activate the nearest fire alarm.

  • CONFINE: If it can be done without risk, close the doors to the affected area to confine the vapors.

  • CALL FOR HELP: From a safe location, call your institution's emergency response number and/or 911. Provide the following information:

    • Your name and location.

    • The name of the chemical spilled (this compound).

    • The estimated quantity of the spill.

    • Any injuries that have occurred.

  • DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL YOURSELF. Wait for trained emergency responders.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. [4] If the person is conscious and able to swallow, have them rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Section 7: Conclusion

This compound is a valuable solvent in research and development, but its inherent hazards demand a respectful and informed approach to its handling. By understanding the causal links between its physicochemical properties and its risks, and by rigorously applying the principles of the hierarchy of controls and established safety protocols, researchers can confidently and safely utilize this chemical in their pursuit of scientific advancement.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Method for the Baseline Separation of cis- and trans-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust gas chromatography (GC) method for the effective separation and quantification of cis- and trans-1,3-dimethylcyclopentane isomers. Due to their similar boiling points and structural similarities, achieving baseline separation of these isomers can be challenging. This guide provides a comprehensive protocol, from sample preparation to data analysis, utilizing a high-resolution capillary column and a flame ionization detector (FID). The causality behind experimental choices, such as stationary phase selection and temperature programming, is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the method's principles. This self-validating protocol is designed to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

cis- and trans-1,3-dimethylcyclopentane are saturated cyclic hydrocarbons and constitutional isomers of C7H16. The separation of such isomers is a common challenge in the petrochemical and fine chemical industries, where the isomeric ratio can significantly impact the properties and reactivity of a product. The subtle differences in the physical properties of these isomers, primarily their boiling points, necessitate a highly efficient and selective analytical method for their resolution. Gas chromatography, with its high resolving power, is the technique of choice for this application. This document provides a validated protocol for achieving this separation.

Principles of Separation

The successful separation of cis- and trans-1,3-dimethylcyclopentane by gas chromatography is governed by the differential partitioning of the isomers between the mobile phase (carrier gas) and the stationary phase within the GC column. The key to resolving these closely related compounds lies in exploiting their subtle differences in volatility and their interactions with the stationary phase.

Boiling Point and Elution Order:

The boiling point of a compound is a primary determinant of its retention time in a non-polar stationary phase, with more volatile compounds (lower boiling points) eluting earlier. According to the National Institute of Standards and Technology (NIST), the boiling points of the two isomers are:

  • trans-1,3-Dimethylcyclopentane: 91°C

  • cis-1,3-Dimethylcyclopentane: 97.2°C

This difference, although small, is sufficient to enable separation on a high-resolution capillary column. The trans isomer, having the lower boiling point, is expected to elute before the cis isomer.

Stationary Phase Selection:

For the separation of non-polar hydrocarbons like dimethylcyclopentanes, a non-polar stationary phase is generally the most effective choice. The principle of "like dissolves like" dictates that non-polar analytes will have stronger interactions with a non-polar stationary phase, leading to better separation based on boiling point differences. A 100% dimethylpolysiloxane stationary phase is a common and effective choice for this type of analysis.

Experimental Workflow

The following diagram illustrates the overall workflow for the GC analysis of cis- and trans-1,3-dimethylcyclopentane.

workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis p1 Prepare Standard Solution (cis- & trans-isomers in Hexane) p2 Transfer to GC Vial p1->p2 gc1 Inject Sample p2->gc1 gc2 Separation on Capillary Column gc1->gc2 gc3 Detection by FID gc2->gc3 d1 Peak Identification (based on retention time) gc3->d1 d2 Quantification (Peak Area Integration) d1->d2 d3 Report Results d2->d3

Caption: Workflow for the GC-FID analysis of 1,3-dimethylcyclopentane isomers.

Detailed Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • trans-1,3-Dimethylcyclopentane (≥98% purity)

  • n-Hexane (GC grade, ≥99% purity)

  • Helium (carrier gas, ultra-high purity, 99.999%)

  • Hydrogen (FID fuel gas, high purity)

  • Compressed Air (FID oxidant, zero grade)

  • 2 mL screw-top GC vials with septa

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) is required.

GC Method Parameters

The following table summarizes the recommended GC method parameters. These parameters are based on established methods for detailed hydrocarbon analysis, such as those outlined in ASTM D6729 and D6730, and have been adapted for this specific separation.

ParameterRecommended SettingRationale
Column
Stationary Phase100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1)A non-polar phase to separate hydrocarbons based on boiling point.
Dimensions100 m x 0.25 mm ID, 0.5 µm film thicknessA long column provides the high number of theoretical plates necessary for resolving closely eluting isomers.
Injector
TypeSplit/SplitlessAllows for the introduction of a small, representative sample volume.
Temperature250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio100:1Prevents column overloading and maintains sharp peak shapes.
Injection Volume1 µLA standard volume for capillary GC.
Oven Temperature Program
Initial Temperature35 °C, hold for 15 minA low initial temperature enhances the resolution of volatile components.
Ramp Rate2 °C/min to 150 °CA slow ramp rate is crucial for separating closely boiling isomers.
Final Temperature150 °C, hold for 10 minEnsures that all components have eluted from the column.
Carrier Gas
GasHeliumAn inert and safe carrier gas providing good efficiency.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column.
Detector
TypeFlame Ionization Detector (FID)Highly sensitive to hydrocarbons and provides a linear response.
Temperature280 °CPrevents condensation of the analytes in the detector.
Hydrogen Flow30 mL/min
Air Flow3

Elucidating the Stereochemistry of Dimethylcyclopentanes: A Detailed Guide to NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereoisomerism in Saturated Carbocycles

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Even subtle differences in stereoisomerism can lead to profound changes in pharmacological activity, toxicity, and material properties. Dimethylcyclopentanes, as common structural motifs in various natural products and synthetic compounds, present a classic challenge for stereochemical assignment. The flexible nature of the five-membered ring and the subtle differences in the spatial orientation of the two methyl groups in cis and trans isomers necessitate the use of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the stereochemistry of these molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced 1D and 2D NMR techniques for the unambiguous stereochemical assignment of 1,2- and 1,3-dimethylcyclopentane isomers. We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and illustrate data interpretation through comparative analysis.

Theoretical Background: Exploiting Through-Bond and Through-Space Interactions

The key to differentiating stereoisomers of dimethylcyclopentane lies in the nuanced ways their distinct 3D structures influence key NMR parameters. These can be broadly categorized as through-bond and through-space effects.

  • Through-Bond Effects (Chemical Shifts and J-Coupling): The local electronic environment of each proton and carbon nucleus, dictated by the molecule's conformation, directly impacts its chemical shift (δ). The relative orientation of the methyl groups (cis or trans) creates distinct steric and electronic environments, leading to predictable differences in the ¹H and ¹³C NMR spectra. Furthermore, the scalar coupling (J-coupling) between adjacent protons is highly sensitive to the dihedral angle between them, as described by the Karplus relationship. This dependence allows for the differentiation of isomers based on the magnitude of their ³J(H,H) coupling constants.

  • Through-Space Effects (Nuclear Overhauser Effect): The Nuclear Overhauser Effect (NOE) is a powerful tool that relies on the through-space dipolar coupling between protons that are in close spatial proximity (typically < 5 Å), irrespective of the number of bonds separating them.[1] By observing NOE correlations, we can directly probe the relative orientation of the methyl groups and the cyclopentane ring protons, providing unequivocal evidence for cis or trans stereochemistry.

A Multi-pronged NMR Approach for Unambiguous Assignment

A robust strategy for stereochemical assignment of dimethylcyclopentanes involves a combination of several NMR experiments. This multi-pronged approach provides layers of corroborating evidence, ensuring a high degree of confidence in the final assignment.

Caption: Workflow for Stereochemical Assignment.

Comparative NMR Data of Dimethylcyclopentane Isomers

The following tables summarize the expected and experimentally observed ¹H and ¹³C NMR chemical shifts for the four key dimethylcyclopentane isomers. These values serve as a reference for the interpretation of experimental data.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Dimethylcyclopentane Isomers

Protoncis-1,2-dimethylcyclopentanetrans-1,2-dimethylcyclopentanecis-1,3-dimethylcyclopentanetrans-1,3-dimethylcyclopentane
CH₃ ~0.90 (d)~0.85 (d)~0.92 (d)~0.88 (d)
CH ~1.60 (m)~1.35 (m)~1.55 (m)~1.25 (m)
CH₂ ~1.30-1.70 (m)~1.20-1.80 (m)~1.10-1.90 (m)~1.00-1.70 (m)

Note: These are approximate values and can vary based on solvent and experimental conditions. Multiplicity: d = doublet, m = multiplet.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Dimethylcyclopentane Isomers

Carboncis-1,2-dimethylcyclopentanetrans-1,2-dimethylcyclopentaneThis compoundtrans-1,3-dimethylcyclopentane
CH₃ ~15~20~22~21
CH ~42~48~35~40
C(4/5 for 1,2; C4 for 1,3) ~34~35~45~44
C(3 for 1,2; C5 for 1,3) ~24~25~34~33
C2 for 1,3 ~34~33--

Note: These are approximate values and can vary based on solvent and experimental conditions.

Key Experimental Protocols

I. High-Resolution 1D ¹H and ¹³C NMR Spectroscopy

Objective: To obtain initial structural information and observe differences in chemical shifts and coupling patterns.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the dimethylcyclopentane sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a spectrometer of at least 400 MHz.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Ensure a spectral width that covers the entire proton chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Use a sufficient number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

    • Employ a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Causality: The initial 1D spectra provide the foundational data. In cis isomers, steric compression can lead to deshielding of certain protons and carbons compared to their trans counterparts.[2]

II. 2D Homonuclear Correlation Spectroscopy (COSY)

Objective: To establish proton-proton (¹H-¹H) connectivity through J-coupling, aiding in the assignment of ring protons.

Protocol:

  • Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Parameters:

    • Acquire a 2D dataset with a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).

    • Set the spectral width in both dimensions to cover the entire proton chemical shift range.

  • Processing and Analysis: Process the 2D data with appropriate window functions. Cross-peaks in the COSY spectrum indicate protons that are J-coupled (typically 2-3 bonds apart).[3]

Caption: COSY correlations arise from through-bond J-coupling.

III. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

Objective: To correlate each proton with its directly attached carbon atom.

Protocol:

  • Acquisition: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.[4]

  • Parameters:

    • Set the ¹H spectral width as in the 1D experiment.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm for alkanes).

  • Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing unambiguous assignment of protonated carbons.

IV. 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

Objective: To identify protons that are close in space, providing direct evidence for stereochemistry.

Protocol:

  • Sample Preparation: For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE, by using the freeze-pump-thaw method.

  • Acquisition: Use a phase-sensitive NOESY pulse sequence.

  • Parameters:

    • The mixing time (d8) is a critical parameter. For small molecules like dimethylcyclopentanes, a longer mixing time (e.g., 500-800 ms) is typically required.

    • Acquire a sufficient number of scans to observe the weak NOE cross-peaks.

  • Analysis:

    • cis-Isomers: Expect to see strong NOE cross-peaks between the protons of the two methyl groups. For cis-1,2-dimethylcyclopentane, NOEs should also be observed between the methyl protons and the adjacent methine proton on the same face of the ring. For this compound, NOEs are expected between the two methyl groups.

    • trans-Isomers: No NOE cross-peaks should be observed between the methyl group protons. Instead, NOEs will be seen between the methyl protons and the ring protons on the same side of the cyclopentane ring.[1]

NOESY_Comparison cluster_cis cis-1,2-Dimethylcyclopentane cluster_trans trans-1,2-Dimethylcyclopentane cis_protons H₃C...CH₃ (close) cis_noe Strong NOE cis_protons->cis_noe trans_protons H₃C...CH₃ (distant) trans_noe No NOE trans_protons->trans_noe

Caption: NOESY provides a clear distinction between cis and trans isomers.

Advanced Techniques for Complex Cases

I. Residual Dipolar Couplings (RDCs)

For challenging cases or to obtain higher precision structural information, the measurement of Residual Dipolar Couplings (RDCs) can be invaluable. RDCs provide long-range structural information by measuring the orientation of internuclear vectors relative to the magnetic field.[5]

Protocol Overview:

  • Alignment Medium: The sample is dissolved in a solvent containing an alignment medium (e.g., a stretched polymer gel or a liquid crystal phase) to induce a slight degree of molecular alignment.[6]

  • Data Acquisition: ¹H-¹³C HSQC-type experiments are typically used to measure one-bond ¹J(C,H) + ¹D(C,H) couplings in both the isotropic and anisotropic phases.[7]

  • Data Analysis: The RDC value (¹D(C,H)) is the difference between the coupling measured in the anisotropic and isotropic phases. These experimental RDCs are then compared to values calculated for different candidate stereoisomers. The isomer that provides the best fit between experimental and calculated RDCs is the correct one.

Causality: RDCs are highly sensitive to the overall molecular shape and the relative orientation of different parts of the molecule. This makes them exceptionally powerful for distinguishing between diastereomers.

II. DFT Calculations of NMR Parameters

In conjunction with experimental data, Density Functional Theory (DFT) calculations can be a powerful predictive tool.

Workflow:

  • Conformational Search: Perform a thorough conformational search for each stereoisomer to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometry of the low-energy conformers.

  • NMR Parameter Calculation: Calculate the ¹H and ¹³C chemical shifts and J-coupling constants for the optimized geometries using the GIAO (Gauge-Including Atomic Orbital) method.[8]

  • Comparison: Compare the Boltzmann-averaged calculated NMR parameters with the experimental data to aid in the assignment and confirm the stereochemistry.

Causality: DFT provides a theoretical framework to understand how the electronic structure, influenced by the stereochemistry, translates into the observed NMR parameters.

Conclusion: A Self-Validating System for Stereochemical Assignment

The stereochemical assignment of dimethylcyclopentanes is a solvable challenge with the systematic application of modern NMR techniques. By integrating data from 1D NMR, 2D correlation experiments (COSY, HSQC), and crucially, through-space NOESY experiments, a self-validating dataset can be generated. For even greater certainty, advanced methods like RDC measurements and DFT calculations can be employed. This comprehensive approach, rooted in the fundamental principles of NMR, empowers researchers to confidently elucidate the three-dimensional structure of these and other stereochemically complex molecules, a critical step in advancing drug discovery and materials science.

References

Application Note: Elucidating the Conformational Landscape of cis-1,3-Dimethylcyclopentane using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic World of Cyclopentane Conformers

In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule—its conformation—is intrinsically linked to its function and properties. While often depicted as a static planar pentagon, cyclopentane and its derivatives are in reality highly flexible molecules that adopt non-planar conformations to alleviate internal strain.[1] This dynamic behavior, known as pseudorotation, involves a continuous interconversion between two principal low-energy conformations: the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry).[2][3][4] The energy barrier between these forms is exceptionally low, making them rapidly interconverting at room temperature.[3][4][5]

When substituents are introduced onto the cyclopentane ring, as in cis-1,3-dimethylcyclopentane, the energetic landscape is altered. The substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to distinct conformational isomers with different steric energies. The cis configuration constrains both methyl groups to the same face of the ring, resulting in a dynamic equilibrium between conformers that seek to minimize steric interactions.

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Fourier Transform Infrared (FTIR) spectroscopy as a powerful, non-destructive technique to analyze the conformational isomers of this compound. We will detail a temperature-dependent protocol to "freeze out" the conformational equilibrium, identify unique vibrational signatures for each isomer, and quantitatively determine the thermodynamic parameters governing their interconversion.

The Principle: How FTIR Resolves Conformational Isomers

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at frequencies corresponding to their specific vibrational modes (e.g., stretching, bending, rocking). Conformational isomers, while having the same chemical connectivity, are distinct three-dimensional structures. This geometric difference leads to subtle but measurable variations in their vibrational frequencies and absorption intensities.

Key concepts underpinning this analysis include:

  • Unique Vibrational Fingerprints: Each conformer possesses a unique set of vibrational modes. While many bands will overlap (e.g., C-H stretching), specific bands in the "fingerprint region" (typically < 1500 cm⁻¹) are highly sensitive to changes in local geometry and can serve as markers for a particular conformation.[6]

  • Temperature-Dependent Equilibrium: The relative populations of conformational isomers are governed by the Boltzmann distribution. By lowering the temperature, the equilibrium shifts to favor the most stable, lowest-energy conformer.

  • Van't Hoff Analysis: By monitoring the intensity changes of conformer-specific IR bands as a function of temperature, the enthalpy (ΔH°) and entropy (ΔS°) differences between the isomers can be calculated. This provides a quantitative measure of their relative stability.[7]

The primary conformers of this compound are expected to be envelope structures that place the methyl groups in either a pseudo-diequatorial or a pseudo-diaxial arrangement. The diequatorial conformer is generally anticipated to be lower in energy due to reduced steric hindrance.

Conformer_A Diequatorial-like (Lower Energy) Conformer_B Diaxial-like (Higher Energy) Conformer_A->Conformer_B k₁ (Absorbs Energy) Low_T Low Temperature (Equilibrium shifts left) High_T High Temperature (Both populated)

Caption: Conformational equilibrium of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the methodology for a temperature-dependent FTIR analysis. The causality behind each step is explained to ensure robust and reproducible results.

Instrumentation and Materials
  • FTIR Spectrometer: A research-grade spectrometer equipped with a high-sensitivity detector such as a deuterated triglycine sulfate (DTGS) or a liquid-nitrogen-cooled mercury cadmium telluride (MCT) detector.

  • Variable-Temperature Cell: A transmission cell connected to a programmable temperature controller or cryostat, capable of reaching temperatures from ambient down to -100°C or lower.

  • IR Windows: Potassium bromide (KBr) or sodium chloride (NaCl) windows.

  • Sample: High-purity this compound (CAS No: 2532-58-3).[8]

  • Solvent (Optional): An IR-transparent, non-interacting solvent with a low freezing point, such as carbon disulfide (CS₂) or liquid xenon. Note: CS₂ is flammable and toxic; handle with extreme care in a fume hood.

  • Syringe and Spacers: For assembling the liquid cell.

Workflow Diagram

cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Data Acquisition (Iterative) A Assemble Liquid Cell (Windows + Spacer) B Inject Sample (this compound) A->B C Mount Cell in Spectrometer's Temperature Controller B->C D Set Highest Temperature (e.g., 25°C) & Equilibrate C->D E Collect Background Spectrum (Empty Cell or Solvent) D->E F Collect Sample Spectrum (Resolution: 2 cm⁻¹, 128 scans) E->F G Decrease Temperature (e.g., by 10°C) & Equilibrate F->G H Repeat E -> F -> G for each temperature point G->H

Caption: Experimental workflow for temperature-dependent FTIR analysis.

Detailed Procedure
  • Instrument Purge: Begin by purging the spectrometer's optical bench with dry air or nitrogen for at least 30 minutes. This is crucial to minimize interfering absorption bands from atmospheric water vapor and CO₂.

  • Sample Preparation:

    • Assemble the liquid transmission cell using the appropriate spacer (typically 0.1-0.2 mm path length).

    • Carefully inject the neat this compound sample into the cell using a syringe, ensuring no air bubbles are trapped. If using a solvent, inject the prepared solution of known concentration.

    • Securely mount the filled cell into the variable-temperature holder inside the spectrometer's sample compartment.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 2 cm⁻¹. Rationale: This provides a good balance between resolving closely spaced peaks and maintaining a high signal-to-noise ratio (SNR).

    • Scans: Co-add 128 scans. Rationale: Averaging multiple scans significantly improves the SNR, which is essential for detecting subtle spectral changes.

    • Apodization: Use the Happ-Genzel function. Rationale: This function provides accurate peak shapes and intensities, which is critical for quantitative analysis.

  • Temperature-Dependent Measurement:

    • Set the temperature controller to the highest desired temperature (e.g., 25°C) and allow the sample to thermally equilibrate for 10-15 minutes.

    • Collect a background spectrum at this temperature. Rationale: A background scan must be collected at each temperature to account for temperature-induced variations in the detector response and cell window transmittance.

    • Immediately after, collect the sample spectrum .

    • Decrease the temperature in controlled increments (e.g., 10-15°C). At each new temperature, allow the sample to equilibrate fully before repeating the background and sample collection steps.

    • Continue this process down to the lowest practical temperature (e.g., -80°C or until the sample freezes).

Data Analysis and Interpretation

The goal of the analysis is to correlate spectral changes with the shifting conformational equilibrium and extract thermodynamic data.

Data Processing Logic

A Obtain Temperature-Dependent Absorbance Spectra B Overlay and Compare Spectra (Focus on Fingerprint Region) A->B C Identify Paired Bands: One increases, one decreases as temperature drops B->C D Assign Bands: Increasing band = Stable Conformer Decreasing band = Unstable Conformer C->D E Integrate Peak Areas for the assigned band pair at each temperature (T) D->E F Calculate ln(Area_Unstable / Area_Stable) E->F G Plot ln(Area Ratio) vs. 1/T (Van't Hoff Plot) F->G H Perform Linear Regression Slope = -ΔH°/R Intercept = ΔS°/R G->H

Caption: Logical flow for processing and interpreting FTIR data.

Analysis Steps
  • Spectral Comparison: Convert all transmittance spectra to absorbance. Overlay the spectra from all temperatures. Visually inspect the fingerprint region (e.g., 1400 cm⁻¹ to 600 cm⁻¹) for bands that show clear intensity changes with temperature.

  • Band Assignment:

    • Identify a pair of well-resolved bands where one band's intensity increases as temperature decreases, while the other's decreases .

    • The band that grows at lower temperatures corresponds to the more stable (lower energy) conformer.

    • The band that diminishes at lower temperatures corresponds to the less stable (higher energy) conformer.

    • Expert Insight: This qualitative assignment is a self-validating system. The observation of such coupled changes strongly supports a two-state equilibrium model. Computational modeling (e.g., DFT) can be used to predict the vibrational spectra of the optimized conformer geometries to provide authoritative assignments for these bands.[9]

  • Quantitative Analysis (Van't Hoff Plot):

    • For the selected pair of bands, carefully calculate the integrated absorbance (peak area) at each temperature (T, in Kelvin). Use a consistent baseline correction method for all peaks.

    • Calculate the natural logarithm of the ratio of the peak areas: ln(K_eq) = ln(Area_unstable / Area_stable).

    • Plot ln(K_eq) on the y-axis against 1/T on the x-axis.

    • Perform a linear regression on the data points. According to the Van't Hoff equation (ln(K_eq) = -ΔH°/RT + ΔS°/R), the plot should be a straight line.

    • Calculate ΔH°: ΔH° = - (slope) * R, where R is the gas constant (8.314 J/mol·K). This value represents the enthalpy difference between the two conformers.

    • Calculate ΔS°: ΔS° = (y-intercept) * R. This value represents the entropy difference.

Presentation of Results

Summarize the key findings in a clear, tabular format.

ParameterConformer A (Stable)Conformer B (Unstable)Thermodynamic Data
Assignment Diequatorial-likeDiaxial-like
Marker Band (cm⁻¹) [Hypothetical Value, e.g., 955][Hypothetical Value, e.g., 920]
ΔH° (kJ/mol) [Calculated Value]
ΔS° (J/mol·K) [Calculated Value]
ΔG° at 298 K (kJ/mol) [Calculated from ΔH° - TΔS°]

Conclusion

Temperature-dependent FTIR spectroscopy is a highly effective and accessible method for probing the conformational dynamics of this compound. The protocol described herein provides a robust framework for not only qualitatively identifying the vibrational signatures of different conformers but also for quantitatively determining the thermodynamic parameters that govern their equilibrium. These insights are invaluable for structure-property relationship studies in drug development, materials science, and fundamental chemical research, providing a deeper understanding of how molecular flexibility influences macroscopic behavior.

References

Application Note: Elucidating the Electron Ionization Fragmentation Pattern of cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The characterization of saturated cyclic hydrocarbons is a fundamental task in petrochemical, environmental, and flavor/fragrance analysis. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as the gold-standard technique for this purpose, providing reproducible fragmentation patterns that serve as molecular fingerprints.[1][2][3] This application note provides an in-depth analysis of the mass spectrometric fragmentation behavior of cis-1,3-dimethylcyclopentane (C₇H₁₄, MW: 98.19 g/mol [4]).

Unlike molecules with distinct functional groups that direct fragmentation, saturated cycloalkanes undergo complex fragmentation cascades initiated by C-C bond cleavage within the ring and at substituent locations.[5][6] Understanding these pathways is crucial for confident library matching and for distinguishing between structural isomers. This guide will detail the primary fragmentation mechanisms, present a validated GC-MS protocol for its analysis, and offer insights into the interpretation of the resulting mass spectrum. The information herein is targeted toward researchers and analytical chemists requiring authoritative guidance on the mass spectral behavior of alkylated cycloalkanes.

Causality of Fragmentation: Theoretical Framework

Upon entering the ion source of a mass spectrometer, a high-energy electron (typically 70 eV) bombards the molecule, ejecting one of its valence electrons to form an energetically unstable molecular ion (M⁺•).[6]

[C₇H₁₄] + e⁻ → [C₇H₁₄]⁺• + 2e⁻

This radical cation possesses excess internal energy, which is dissipated through a series of unimolecular dissociation reactions. For alkyl-substituted cycloalkanes like this compound, the fragmentation is governed by several competing principles:

  • Stevenson's Rule: When a bond breaks, the positive charge will preferentially remain on the fragment with the lower ionization energy.

  • Alpha (α)-Cleavage: The cleavage of a C-C bond adjacent to the carbon bearing the initial radical site. For cycloalkanes, this often involves the substituents.

  • Ring Opening: The molecular ion can undergo ring opening to form an acyclic alkene radical cation, which then fragments via pathways common to alkenes.[7]

  • Rearrangements: Hydrogen shifts and other rearrangements can occur to form more stable intermediate ions or neutral losses.[7][8]

The stereochemistry of the cis isomer can influence the relative abundances of certain fragment ions compared to its trans counterpart by affecting the steric environment for rearrangements and the conformational stability of the initial molecular ion, although the primary fragment ions are typically identical.

Analysis of the Mass Spectrum of this compound

The Electron Ionization (EI) mass spectrum of this compound is characterized by a weak molecular ion and several prominent fragment ions resulting from the loss of alkyl groups and ring cleavage. The spectrum and data are primarily referenced from the National Institute of Standards and Technology (NIST) database.[9][10]

Key Fragment Ions and Their Origins

The fragmentation pathways are complex, but the formation of the most significant ions can be rationalized as follows:

  • Molecular Ion (m/z 98): The [C₇H₁₄]⁺• ion is observed, but it is of low abundance due to its instability. Its presence is critical for confirming the molecular weight of the analyte.

  • [M-15]⁺ (m/z 83): This prominent ion, [C₆H₁₁]⁺, is formed by the α-cleavage and loss of a methyl radical (•CH₃). This is a classic fragmentation pathway for methyl-substituted alkanes.

  • [M-29]⁺ (m/z 69): This ion, [C₅H₉]⁺, corresponds to the loss of an ethyl radical (•C₂H₅). This loss can occur from the ring-opened molecular ion or through a more complex rearrangement.

  • Base Peak (m/z 56): The most abundant ion in the spectrum is [C₄H₈]⁺•. Its formation is best explained by the initial opening of the cyclopentane ring to form a heptene radical cation. This acyclic intermediate then undergoes cleavage, losing a propene molecule (C₃H₆) in a process analogous to a McLafferty-type rearrangement, resulting in the stable butene radical cation.

  • Other Significant Ions (m/z 41, 43): The ion at m/z 41 ([C₃H₅]⁺) is the highly stable allyl cation, a common fragment in the spectra of many hydrocarbons. The ion at m/z 43 ([C₃H₇]⁺) is the propyl cation.

Summary of Mass Spectral Data

The table below summarizes the most significant ions observed in the 70 eV EI mass spectrum of this compound.

m/zProposed FormulaIdentity/OriginRelative Intensity
98[C₇H₁₄]⁺•Molecular Ion (M⁺•)Low (~5%)
83[C₆H₁₁]⁺[M - •CH₃]⁺High (~70%)
69[C₅H₉]⁺[M - •C₂H₅]⁺High (~85%)
56 [C₄H₈]⁺• [M - C₃H₆]⁺• (Base Peak) 100%
55[C₄H₇]⁺Loss of H from m/z 56Moderate (~45%)
43[C₃H₇]⁺Propyl cationModerate (~30%)
41[C₃H₅]⁺Allyl cationHigh (~75%)

Note: Relative intensities are estimated from the NIST reference spectrum for illustrative purposes.[9]

Visualized Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascades for this compound upon electron ionization.

fragmentation_pathway cluster_M Molecular Ion Formation cluster_frags Major Fragmentation Pathways M This compound M_ion [C₇H₁₄]⁺• m/z = 98 M->M_ion + 70 eV e⁻ F83 [C₆H₁₁]⁺ m/z = 83 M_ion->F83 - •CH₃ F69 [C₅H₉]⁺ m/z = 69 M_ion->F69 - •C₂H₅ F56 [C₄H₈]⁺• m/z = 56 (Base Peak) M_ion->F56 - C₃H₆ (rearrangement) F41 [C₃H₅]⁺ m/z = 41 F83->F41 - C₃H₆ F69->F41 - C₂H₄

Caption: Primary EI fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating methodology for the analysis of this compound, a representative volatile organic compound (VOC).[11][12]

Instrumentation & Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Sample: this compound (≥99% purity).

  • Solvent: Hexane or Pentane (GC grade).

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Sample & Standard Preparation
  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in hexane.

  • Working Standard: Create a working standard of 10 µg/mL by diluting the stock solution with hexane. This concentration is typically sufficient to produce a high-quality mass spectrum without saturating the detector.

  • Solvent Blank: Prepare a vial containing only hexane to run before and after the sample to ensure no carryover or system contamination.

GC-MS Method Parameters
ParameterSettingRationale
GC Inlet
ModeSplitPrevents column overloading and ensures sharp peaks for a neat standard.
Inlet Temp250 °CEnsures rapid and complete volatilization of the analyte.
Split Ratio50:1A typical starting point; can be adjusted based on response.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Ensures reproducible retention times.
GC Oven
Initial Temp40 °CAllows for good focusing of the analyte at the head of the column.
Hold Time2 min
Ramp Rate10 °C/minProvides good separation from potential solvent impurities or isomers.
Final Temp150 °CEnsures the analyte has fully eluted.
Hold Time2 min
MS Parameters
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible, library-searchable spectra.
Electron Energy70 eVThe universal standard for EI, maximizing ionization and fragmentation.
MS Source Temp230 °CReduces contamination and ensures consistent ionization.
MS Quad Temp150 °CMaintains ion trajectory and prevents contamination of the quadrupoles.
Mass Range35 - 200 amuCovers the molecular ion and all expected fragments.
Solvent Delay3 minPrevents the high-concentration solvent peak from entering the MS.
Data Acquisition Scan ModeAcquires full spectral data across the specified mass range.

Analysis Workflow

workflow A 1. System Suitability (Tune & Blank Run) B 2. Sample Injection (1 µL of 10 µg/mL std) A->B C 3. Data Acquisition (GC Separation & MS Scan) B->C D 4. Data Analysis C->D E Extract Mass Spectrum (at analyte retention time) D->E F Library Search (NIST/Wiley) D->F G Manual Interpretation (Confirm key fragments) E->G F->G H 5. Reporting (Confirm Identification) G->H

Caption: GC-MS workflow for this compound analysis.

Conclusion

The mass spectrum of this compound is a classic example of fragmentation in saturated cyclic hydrocarbons. The pattern is dominated by ions resulting from the facile loss of alkyl substituents and a characteristic ring-cleavage pathway that leads to a base peak of m/z 56. By understanding these fundamental fragmentation mechanisms and employing the robust GC-MS protocol provided, researchers and analysts can achieve confident identification of this and related compounds. The data and methodologies presented herein serve as an authoritative reference for method development and routine analysis in any laboratory engaged in the characterization of volatile organic compounds.

References

Application Note: Unraveling the Conformational Landscape of cis-1,3-Dimethylcyclopentane through Computational Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of computational chemistry to determine the conformational energy of cis-1,3-dimethylcyclopentane. We delve into the theoretical underpinnings of cyclopentane stereochemistry, including the critical concepts of ring puckering and pseudorotation. A comprehensive, step-by-step protocol is presented, leveraging both rapid molecular mechanics for initial conformational searches and robust density functional theory for accurate energy refinement. This guide emphasizes the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to conformational analysis.

Introduction: The Dynamic Stereochemistry of Substituted Cyclopentanes

Cyclopentane and its derivatives are fundamental structural motifs in a vast array of chemical entities, from natural products to pharmaceutical agents. Unlike their six-membered cyclohexane counterparts, which primarily adopt well-defined chair, boat, and twist-boat conformations, five-membered rings exhibit a more fluid and complex conformational behavior. The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain.[1] This puckering is not static but rather a dynamic process known as pseudorotation, where the "pucker" appears to rotate around the ring.[2] This phenomenon, first elegantly described through thermodynamic studies by McCullough et al. (1959), is crucial for understanding the three-dimensional structure and reactivity of cyclopentane-containing molecules.[3]

For substituted cyclopentanes, such as this compound, the positions of the substituents significantly influence the conformational energy landscape. The cis isomer can, in principle, exist in two primary conformations: one where both methyl groups are in pseudo-axial positions (diaxial) and another where they are in pseudo-equatorial positions (diequatorial). Steric hindrance between the substituents and with the rest of the ring dictates the relative stability of these conformers. A qualitative analysis suggests that the diequatorial conformation will be significantly more stable due to the minimization of steric strain. Computational chemistry provides the tools to quantify this energy difference with a high degree of accuracy.

This application note will guide the user through a robust computational workflow to determine the relative conformational energies of this compound, providing a foundational methodology applicable to a wide range of substituted cyclic systems.

Theoretical Framework: From Molecular Mechanics to Quantum Mechanics

A hierarchical approach is employed for the conformational analysis of flexible molecules. This typically involves an initial, broad search of the conformational space using computationally inexpensive methods, followed by high-accuracy energy calculations on the identified low-energy conformers.

  • Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs, representing bonds.[4] The energy of a conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the system. Force fields like the Merck Molecular Force Field (MMFF94) are well-suited for rapidly exploring the conformational space of organic molecules and identifying potential energy minima.[5][6]

  • Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the energetics of a molecule.[7] DFT functionals, such as B3LYP, paired with an appropriate basis set (e.g., 6-31G* or larger), offer a good balance between computational cost and accuracy for conformational energy calculations of organic molecules.[8] For systems where dispersion forces are significant, the inclusion of an empirical dispersion correction (e.g., D3) is recommended.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational workflow for determining the conformational energy of this compound.

Initial Structure Generation
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, Maestro). Ensure the correct cis stereochemistry is defined, with both methyl groups on the same side of the cyclopentane ring.

  • Initial Conformations: Generate two starting structures: one approximating a diaxial conformation and one approximating a diequatorial conformation.

Conformational Search with Molecular Mechanics

The objective of this step is to efficiently locate all low-energy conformers.

  • Force Field Selection: Choose a robust force field for organic molecules, such as MMFF94.[5][6]

  • Conformational Search Algorithm: Employ a conformational search algorithm, such as a Monte Carlo or systematic search, to explore the potential energy surface.[9]

  • Software Implementation (Example with GROMACS):

    • Prepare the initial structure file (e.g., in .mol2 or .pdb format).

    • Generate a topology file for the molecule using a tool like acpype with the Amber force field.

    • Perform a simulated annealing molecular dynamics simulation to sample a wide range of conformations.

    • Cluster the resulting trajectory to identify unique low-energy conformers.

  • Analysis: Analyze the results of the conformational search to identify the distinct conformers, which should correspond to the diaxial-like and diequatorial-like structures.

Geometry Optimization and Energy Calculation with DFT

This step refines the structures of the identified conformers and provides accurate relative energies.

  • Method and Basis Set Selection: For reliable energy calculations, the B3LYP functional with the 6-31G* basis set is a commonly used and well-validated choice for organic molecules. For higher accuracy, especially in accounting for non-covalent interactions, a larger basis set like 6-311+G(d,p) with a dispersion correction (e.g., B3LYP-D3) is recommended.

  • Software Implementation (Example with Gaussian):

    • For each unique conformer identified in the MM search, create an input file for a geometry optimization and frequency calculation.

    • The input file should specify the DFT method and basis set (e.g., #p B3LYP/6-31G(d) opt freq).

    • Run the calculations.

  • Analysis and Validation:

    • Confirm that the geometry optimizations have converged.

    • Verify that the frequency calculations yield no imaginary frequencies, confirming that the structures are true energy minima.

    • Extract the electronic energies (including zero-point vibrational energy correction) for each conformer.

    • Calculate the relative energy of the diaxial conformer with respect to the more stable diequatorial conformer.

Visualization of the Computational Workflow

The overall computational strategy can be visualized as a multi-step process, starting from initial structure generation and culminating in accurate energy determination.

G cluster_0 Initial Setup cluster_1 Molecular Mechanics Conformational Search cluster_2 Quantum Mechanics Refinement cluster_3 Results start Build this compound diaxial_init Generate Initial Diaxial Conformer start->diaxial_init diequatorial_init Generate Initial Diequatorial Conformer start->diequatorial_init mm_search MMFF94 Conformational Search diaxial_init->mm_search diequatorial_init->mm_search mm_conformers Identify Unique Low-Energy Conformers mm_search->mm_conformers dft_opt DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) mm_conformers->dft_opt final_energies Extract Final Energies and Calculate Relative Stability dft_opt->final_energies results Conformational Energy Difference final_energies->results

Figure 1: Computational workflow for determining the conformational energy of this compound.

Expected Results and Data Presentation

The computational protocol described is expected to confirm that the diequatorial conformer of this compound is significantly more stable than the diaxial conformer. The primary destabilizing factor in the diaxial conformer is the steric repulsion between the two pseudo-axial methyl groups. While precise energy differences will depend on the level of theory employed, the qualitative trend is unambiguous. For the analogous cis-1,3-dimethylcyclohexane, the energy difference between the diaxial and diequatorial conformers is approximately 5.4 kcal/mol (23 kJ/mol).[7][10] A similar, substantial energy difference is anticipated for the cyclopentane derivative.

Table 1: Summary of Expected Computational Results for this compound

ConformerMethodBasis SetRelative Energy (kcal/mol)Key Steric Interactions
DiequatorialB3LYP6-31G0.0 (Reference)Minimized steric strain
DiaxialB3LYP6-31G> 5.0 (Expected)1,3-diaxial methyl-methyl repulsion

Conclusion and Best Practices

This application note has detailed a robust and scientifically sound computational workflow for determining the conformational energy of this compound. By employing a hierarchical approach of molecular mechanics for conformational searching followed by quantum mechanics for energy refinement, researchers can confidently and accurately characterize the conformational landscape of substituted cyclopentanes and other flexible molecules.

Key Best Practices:

  • Thorough Conformational Search: Always perform a comprehensive conformational search to ensure that all relevant low-energy minima are identified.

  • Method and Basis Set Validation: The choice of DFT functional and basis set should be appropriate for the system under study. For novel systems, it is advisable to benchmark against higher levels of theory or experimental data where available.

  • Frequency Analysis: Always perform a frequency calculation after geometry optimization to confirm that the obtained structure is a true energy minimum.

  • Zero-Point Energy Correction: Include zero-point vibrational energy (ZPVE) corrections for the most accurate relative energy calculations.

By following the protocols and best practices outlined in this guide, researchers can leverage the power of computational chemistry to gain deep insights into the structure, stability, and reactivity of complex molecular systems, thereby accelerating research and development in chemistry and drug discovery.

References

Application Note: The Use of cis-1,3-Dimethylcyclopentane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the utilization of cis-1,3-Dimethylcyclopentane as a reference standard in quantitative gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles, practical protocols, and critical considerations for ensuring analytical accuracy and precision. We will delve into the physicochemical properties of this compound, criteria for its selection as an internal standard, and step-by-step methodologies for its application in GC analysis, particularly with Flame Ionization Detection (FID).

Introduction: The Imperative for Reliable Quantification in GC

Gas chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying volatile and semi-volatile compounds in complex mixtures.[1] The accuracy of quantitative GC analysis is contingent upon the meticulous control of experimental variables, including injection volume, instrument drift, and sample matrix effects.[2] The internal standard (IS) method is a powerful technique to mitigate these sources of error, thereby enhancing the precision and reliability of analytical results.[2][3] An internal standard is a compound of known concentration added to all samples, calibration standards, and blanks.[2] The quantification of the analyte is then based on the ratio of the analyte's peak area to that of the internal standard, a value that remains stable even with variations in injection volume or detector response.[3][4]

This compound, a C7 cyclic hydrocarbon, presents itself as an excellent candidate for an internal standard in the analysis of various non-polar analytes, particularly in the context of hydrocarbon and gasoline analysis. Its chemical stability, appropriate volatility, and distinct chromatographic behavior make it a valuable tool for achieving robust and reproducible quantitative data.

Physicochemical Properties and Selection Rationale

The selection of an appropriate internal standard is paramount for the success of the quantitative analysis. The ideal internal standard should share chemical and physical similarities with the analyte(s) of interest, be well-resolved from other components in the chromatogram, and not be present in the original sample matrix.[5]

This compound is a colorless, non-polar liquid with limited solubility in water but high solubility in common organic solvents like ethanol and ether.[6] Its reactivity is generally low, characteristic of saturated hydrocarbons.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄[6]
Molecular Weight 98.19 g/mol [7]
CAS Number 2532-58-3[6]
Boiling Point 90.8 °C[8]
Melting Point -134 °C[9]
Density 0.749 g/cm³[9]
Vapor Pressure 66.2 mmHg[7]
Solubility Insoluble in water; soluble in organic solvents[6]

The choice of this compound as an internal standard is justified by several key attributes:

  • Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or the sample matrix.[6]

  • Appropriate Volatility: Its boiling point of 90.8 °C allows it to elute within a reasonable time frame in typical GC runs for volatile to semi-volatile compounds, without co-eluting with very early or very late eluting analytes.[8]

  • Chromatographic Behavior: It typically produces a sharp, symmetrical peak on non-polar capillary columns, facilitating accurate peak integration.

  • Commercial Availability: High-purity standards of this compound are readily available from reputable chemical suppliers.

Purity and Standardization

The accuracy of the internal standard method is directly dependent on the purity of the reference material. It is imperative to use a certified reference material (CRM) or a standard of the highest available purity. The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for hydrocarbons that can be used to verify the purity and concentration of in-house standards.[10][11][12] The certificate of analysis for the this compound standard should be carefully reviewed for purity assessment and any potential impurities that might interfere with the analysis.

Application as a Reference Standard: A Step-by-Step Protocol

This section outlines a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a hypothetical non-polar analyte by GC-FID.

Materials and Reagents
  • This compound (≥99% purity)

  • Analyte(s) of interest (high purity)

  • High-purity solvent (e.g., hexane, pentane, or other suitable organic solvent, GC grade)

  • Volumetric flasks (Class A)

  • Microsyringes

  • GC vials with septa

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the construction of a reliable calibration curve.

Workflow for Standard Solution Preparation

cluster_0 Stock Solution Preparation cluster_1 Calibration Standards Preparation A Accurately weigh This compound B Dissolve in solvent in a Class A volumetric flask A->B C Dilute to the mark and mix thoroughly (Internal Standard Stock) B->C D Prepare a series of analyte stock solutions of known concentrations F Add varying known amounts of analyte(s) to each flask D->F E Pipette a fixed volume of IS stock into each calibration standard flask G Dilute to the mark with solvent and mix thoroughly E->G F->G A Inject Calibration Standards (n=5 or more) into GC-FID B Integrate peak areas for analyte and internal standard (IS) A->B C Calculate Peak Area Ratio (Analyte Area / IS Area) B->C D Plot Peak Area Ratio vs. Analyte Concentration C->D G Calculate Peak Area Ratio for the unknown sample C->G E Perform linear regression to obtain calibration curve (y = mx + c) D->E H Determine Analyte Concentration using the calibration curve E->H F Inject Unknown Samples (spiked with IS) F->B G->H

References

Application Note: High-Resolution GC-MS Analysis of cis-1,3-Dimethylcyclopentane in Petroleum Distillates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Naphthenes in Fuels

Petroleum gasoline is a highly complex mixture, comprising hundreds of hydrocarbon compounds that fall into several classes: paraffins, olefins, naphthenes, and aromatics (PONA). The precise composition dictates the fuel's performance characteristics, most notably the octane number, which measures its resistance to knocking or auto-ignition.

Cis-1,3-Dimethylcyclopentane is a C7 naphthene (cycloalkane). Naphthenes are saturated cyclic hydrocarbons that play a critical role in the quality of gasoline and reformer feedstocks.[1][2] Their primary significance lies in:

  • Octane Enhancement: Naphthenes generally have higher octane numbers than their straight-chain paraffin counterparts.

  • Reforming Precursors: In catalytic reforming processes, naphthenes are key precursors to high-octane aromatic compounds, a process that also generates valuable hydrogen.[3]

  • Fuel Stability: As saturated compounds, they contribute to the chemical stability of the final fuel product.

Accurate determination of specific naphthenes like this compound is therefore essential for characterizing crude oils, monitoring refinery processes, and ensuring product quality.[4] The structural similarity and co-elution of numerous hydrocarbon isomers in gasoline necessitate a highly selective and sensitive analytical approach.

Analytical Strategy: Why GC-MS?

The volatility of gasoline components makes Gas Chromatography (GC) the ideal separation technique.[5] While a Flame Ionization Detector (FID) offers excellent sensitivity for general hydrocarbon quantification, it cannot provide structural information, making definitive identification in a complex matrix of isomers nearly impossible.

The coupling of GC with a Mass Spectrometer (MS) detector overcomes this limitation. The MS provides mass-to-charge ratio (m/z) information, yielding a unique fragmentation pattern or "mass spectrum" for each compound. This serves as a chemical fingerprint, allowing for positive identification even when chromatographic peaks partially overlap.[6][7] This dual-confirmation approach—using both chromatographic retention time and mass spectral matching—is the cornerstone of a trustworthy and self-validating protocol. Standardized procedures, such as those outlined by ASTM International, provide a foundation for detailed hydrocarbon analysis (DHA).[5][8][9]

Experimental Methodology

This section details the complete workflow, from sample handling to final data interpretation.

Sample and Standard Preparation

Proper preparation is critical to protect the analytical instrumentation and ensure accurate, reproducible results.[10] Direct injection of raw gasoline can contaminate the GC inlet and column.[11] Therefore, a simple dilution is employed.

Protocol 1: Preparation of Standards and Gasoline Samples

  • Solvent Selection: Use a high-purity, volatile organic solvent in which all target analytes are soluble and which does not co-elute with early-eluting compounds of interest. n-Hexane or Iso-octane are suitable choices.[6]

  • Stock Standard Preparation:

    • Accurately prepare a 1000 µg/mL stock solution of certified this compound standard in the chosen solvent.

    • Store in an amber glass vial with a PTFE-lined cap at 4°C.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a set of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

    • Transfer each standard to a 2 mL autosampler vial.

  • Gasoline Sample Preparation:

    • Use a calibrated positive displacement pipette to transfer 100 µL of the gasoline sample into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent (a 1:100 dilution).

    • Mix thoroughly and transfer to a 2 mL autosampler vial. This high dilution factor prevents detector saturation and column overload.

Analytical Workflow Visualization

The overall analytical process follows a structured path from sample acquisition to data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Gasoline Sample Collection Dilution 1:100 Dilution in Hexane Sample->Dilution Standard Certified Standard (cis-1,3-DMC) Cal_Curve Serial Dilution for Calibration Curve Standard->Cal_Curve GC_MS GC-MS System (Protocol 2) Dilution->GC_MS Inject Cal_Curve->GC_MS Inject Qual Peak Identification (RT & Mass Spec) GC_MS->Qual Raw Data Quant Quantification (Calibration Curve) Qual->Quant Report Final Report (Concentration in mg/L) Quant->Report G start Peak Detected in Chromatogram rt_check Does Retention Time match standard? start->rt_check ms_check Does Mass Spectrum match library? rt_check->ms_check Yes not_identified Not Identified (Report as Unknown) rt_check->not_identified No identified Peak Identified as cis-1,3-DMC ms_check->identified Yes ms_check->not_identified No

References

Synthesis of cis-1,3-Dimethylcyclopentane Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Cyclopentane Scaffold in Drug Discovery

The cyclopentane ring, a fundamental carbocycle, is a recurring and privileged motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its significance in medicinal chemistry stems from its unique conformational flexibility, which allows for the precise spatial presentation of substituents, thereby facilitating optimal interactions with biological targets.[1] Unlike more rigid aromatic systems, the puckered nature of the cyclopentane ring provides access to three-dimensional space that can be critical for achieving high affinity and selectivity. Furthermore, the introduction of stereocenters on the cyclopentane core, such as in cis-1,3-disubstituted derivatives, offers a powerful strategy for creating structurally diverse and potent therapeutic agents.[3] This guide provides a comprehensive overview of the synthesis of cis-1,3-dimethylcyclopentane derivatives, offering detailed protocols and mechanistic insights for researchers engaged in drug discovery and development. The cyclopentane framework is a key component in numerous successful medicinal chemistry programs and should be considered a valuable scaffold in the development of future active pharmaceutical ingredients (APIs).[4]

Strategic Approaches to the this compound Core

The stereoselective synthesis of the this compound scaffold is paramount to its successful application in medicinal chemistry. The spatial arrangement of the two methyl groups significantly influences the overall topography of the molecule and, consequently, its biological activity. Two primary strategies are commonly employed to achieve the desired cis-stereochemistry: stereoselective reduction of a planar precursor and stereocontrolled alkylation of a pre-existing cyclopentane ring.

Key Synthetic Pathways

The synthesis of this compound derivatives can be approached through several key pathways, each with its own advantages and considerations. A general overview of a convergent synthetic strategy is presented below, starting from a readily available cyclopentanone precursor.

G cluster_0 Core Synthesis cluster_1 Derivatization for Medicinal Chemistry A 3-Methylcyclopentanone B 1,3-Dimethylcyclopentanol (cis/trans mixture) A->B Grignard Reaction (CH3MgBr) C 1,3-Dimethylcyclopentene B->C Acid-catalyzed Dehydration G Ester Derivatives B->G Esterification D This compound Scaffold C->D Catalytic Hydrogenation (syn-addition) E Amine Derivatives D->E Functional Group Interconversion F Amide Derivatives D->F Functional Group Interconversion H Further Analogs E->H F->H G->H

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of key intermediates and final derivatives of the this compound scaffold.

Protocol 1: Synthesis of 1,3-Dimethylcyclopentanol via Grignard Reaction

This protocol details the synthesis of the pivotal alcohol intermediate, 1,3-dimethylcyclopentanol, from 3-methylcyclopentanone. The Grignard reaction is a powerful C-C bond-forming reaction, ideal for introducing the second methyl group.

Materials:

  • 3-Methylcyclopentanone

  • Magnesium turnings

  • Methyl iodide (or methyl bromide)

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not initiate spontaneously (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Methylcyclopentanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 3-methylcyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-methylcyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product, a mixture of cis- and trans-1,3-dimethylcyclopentanol, can be purified by fractional distillation.

Parameter Value Reference
Starting Material 3-Methylcyclopentanone
Reagent Methylmagnesium bromide
Solvent Anhydrous Diethyl Ether
Reaction Time 2-3 hours
Typical Yield 70-85%
Purification Fractional Distillation
Protocol 2: Acid-Catalyzed Dehydration of 1,3-Dimethylcyclopentanol

This step eliminates the hydroxyl group to form an alkene, which is the substrate for the stereoselective hydrogenation.

Materials:

  • 1,3-Dimethylcyclopentanol (mixture of isomers)

  • Concentrated sulfuric acid (catalytic amount)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Place the 1,3-dimethylcyclopentanol in a round-bottom flask.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Set up for distillation and heat the mixture. The product, 1,3-dimethylcyclopentene, will distill as it is formed. It is advisable to cool the receiving flask in an ice bath.

  • Wash the distillate with 5% sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and purify by simple distillation.

Protocol 3: Catalytic Hydrogenation of 1,3-Dimethylcyclopentene to this compound

This is the crucial stereochemistry-defining step. The heterogeneous catalyst surface directs the addition of both hydrogen atoms to the same face of the double bond (syn-addition), leading predominantly to the cis-isomer.

Materials:

  • 1,3-Dimethylcyclopentene

  • Palladium on carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

  • In a suitable reaction vessel, dissolve 1,3-dimethylcyclopentene in the chosen solvent (e.g., ethanol).

  • Carefully add the catalyst (Pd/C or PtO₂). The catalyst is pyrophoric and should be handled with care.

  • Seal the reaction vessel and purge the system with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield this compound.

Parameter Value Reference
Substrate 1,3-Dimethylcyclopentene
Catalyst Pd/C or PtO₂[5]
Solvent Ethanol, Ethyl Acetate
Hydrogen Pressure 1-4 atm
Temperature Room Temperature
Stereoselectivity Predominantly cis[5]

Derivatization of the this compound Scaffold for Medicinal Chemistry

With the core scaffold in hand, further derivatization is necessary to explore its potential as a therapeutic agent. The introduction of various functional groups allows for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR).

Synthesis of cis-1,3-Dimethylcyclopentylamine

Amines are a cornerstone of medicinal chemistry, often involved in key binding interactions with biological targets. The conversion of an alcohol to an amine can be achieved through several methods, including a Mitsunobu reaction followed by reduction or by conversion to a sulfonate ester and subsequent displacement with an azide, followed by reduction.

G A cis-1,3-Dimethylcyclopentanol B cis-1,3-Dimethylcyclopentyl Azide A->B 1. MsCl, Et3N 2. NaN3, DMF C cis-1,3-Dimethylcyclopentylamine B->C H2, Pd/C or LiAlH4

Caption: A common route for the synthesis of amines from alcohols.

Synthesis of this compound Amide Derivatives

Amides are another critical functional group in drug molecules, often serving as stable peptide bond mimics or participating in hydrogen bonding networks. They can be readily synthesized from the corresponding amine.

General Protocol for Amide Coupling:

  • Dissolve the cis-1,3-dimethylcyclopentylamine in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a carboxylic acid and a coupling agent (e.g., DCC, EDC/HOBt, or HATU).

  • Add a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize any acid formed during the reaction.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Perform an appropriate aqueous work-up and purify the amide product by column chromatography or recrystallization.

Medicinal Chemistry Insights: The Role of the this compound Scaffold

The this compound scaffold offers several advantages in drug design:

  • Conformational Restriction: The cyclopentane ring is more conformationally restricted than a linear alkyl chain, which can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a target.

  • Improved Physicochemical Properties: The introduction of a carbocyclic scaffold can improve properties such as metabolic stability and membrane permeability compared to more polar or flexible analogs.

  • Bioisosteric Replacement: The cis-1,3-disubstituted cyclopentane moiety can act as a bioisostere for other chemical groups, such as a meta-substituted phenyl ring or a conformationally constrained peptide backbone. This allows for the exploration of novel chemical space while maintaining key binding interactions.

Case Study: Cyclopentane in Marketed Drugs

While a specific marketed drug featuring the this compound core is not readily identifiable, numerous successful drugs incorporate a cyclopentane ring, highlighting its therapeutic importance. For instance, Peramivir , an antiviral drug used to treat influenza, contains a highly substituted cyclopentane ring. The synthesis of such complex cyclopentane derivatives often relies on the principles of stereocontrolled functionalization of the cyclopentane core.

Conclusion

The this compound scaffold is a valuable building block for the development of novel therapeutic agents. Its synthesis can be achieved through a reliable and stereocontrolled sequence involving a Grignard reaction, dehydration, and catalytic hydrogenation. The resulting scaffold can be readily derivatized to generate a library of compounds for biological screening. The unique conformational properties and potential for bioisosteric replacement make the this compound core an attractive starting point for medicinal chemistry campaigns aimed at discovering the next generation of innovative medicines.

References

Application Note: A Detailed Protocol for the Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the catalytic hydrogenation of 1,3-dimethylcyclopentene to yield 1,2-dimethylcyclopentane. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the underlying chemical principles, offers a step-by-step experimental procedure, outlines methods for product analysis, and emphasizes critical safety considerations. The protocol is designed to be a self-validating system, incorporating explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction: The Significance of Alkene Hydrogenation

Catalytic hydrogenation is a fundamental and widely utilized addition reaction in organic chemistry where hydrogen atoms are added across a double or triple bond.[1][2] This process effectively reduces unsaturated compounds to their saturated counterparts.[3][4] The hydrogenation of alkenes, such as 1,3-dimethylcyclopentene, is a thermodynamically favorable exothermic reaction that results in the formation of a more stable alkane.[3][5] The reaction's utility is vast, with applications ranging from the synthesis of fine chemicals and pharmaceutical intermediates to the production of commodity chemicals.

The conversion of 1,3-dimethylcyclopentene to 1,2-dimethylcyclopentane serves as an excellent model for understanding the stereochemical outcomes and mechanistic nuances of catalytic hydrogenation on a solid metal surface. The reaction's success and selectivity are highly dependent on the choice of catalyst and reaction conditions.

Mechanistic Insights: The Role of the Catalyst

The catalytic hydrogenation of an alkene does not proceed without a catalyst to lower the activation energy.[2][6] The most commonly employed catalysts are heterogeneous, typically involving a noble metal like palladium, platinum, or nickel finely dispersed on a high-surface-area support such as activated carbon (e.g., Pd/C).[1][3][7]

The mechanism, while not fully elucidated in every detail, is understood to occur on the surface of the metal catalyst in a series of steps:[1][2][4]

  • Adsorption of Reactants: Both the hydrogen gas (H₂) and the alkene (1,3-dimethylcyclopentene) are adsorbed onto the surface of the metal catalyst.[3][4]

  • Activation of Hydrogen: The catalyst weakens and cleaves the H-H bond, forming metal-hydride bonds on the surface.[2][3][4]

  • Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond.[3]

  • Second Hydrogen Transfer: A second hydrogen atom is then transferred to the other carbon of the original double bond, completing the addition.[3]

  • Desorption of Product: The newly formed alkane (1,2-dimethylcyclopentane) has a lower affinity for the catalyst surface and desorbs, freeing up the active site for another reaction cycle.[4][7]

A key stereochemical feature of this mechanism is syn-addition , where both hydrogen atoms add to the same face of the alkene double bond.[1][3][8] This is a direct consequence of the reaction occurring on a planar catalyst surface.[3] For 1,2-dimethylcyclopentene, this results in the formation of cis-1,2-dimethylcyclopentane as the major product.[9]

Experimental Protocol: Hydrogenation of 1,3-Dimethylcyclopentene

This protocol provides a general procedure for the catalytic hydrogenation of 1,3-dimethylcyclopentene using palladium on carbon (Pd/C) as the catalyst. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Equipment
Reagents Equipment
1,3-DimethylcyclopenteneHigh-pressure hydrogenation reactor (e.g., Parr apparatus)
10% Palladium on Carbon (Pd/C), wetMagnetic stir plate and stir bar
Ethanol (or other suitable solvent)Schlenk flask or three-necked round-bottom flask
Hydrogen gas (high purity)Hydrogen balloon or gas cylinder with regulator
Nitrogen gas (inert)Vacuum/Nitrogen manifold
Celite® (for filtration)Buchner funnel and filter flask
Anhydrous Magnesium Sulfate (for drying)Rotary evaporator
Step-by-Step Procedure

Safety First: This reaction involves flammable solvents and hydrogen gas, as well as a pyrophoric catalyst. All steps must be performed in a well-ventilated fume hood.[10][11]

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and free of any cracks or defects.[11]

    • Place a magnetic stir bar into the reaction vessel.

    • Add 10% Pd/C (5 mol% relative to the substrate) to the vessel. Caution: Handle wet Pd/C to minimize the risk of fire.[12][13] Dry catalyst can be pyrophoric.[11]

  • Inerting the System:

    • Seal the reactor.

    • Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure the removal of all oxygen, which can form explosive mixtures with hydrogen.[10][11][12]

  • Addition of Reactants:

    • Under a positive pressure of nitrogen, introduce the solvent (e.g., ethanol, 20 mL per gram of substrate).

    • Add the 1,3-dimethylcyclopentene (e.g., 1.0 g, 10.4 mmol) to the reaction vessel via syringe or cannula.

  • Hydrogenation:

    • Seal the reactor completely.

    • Purge the system with hydrogen gas by pressurizing to approximately 1 atm and then venting (repeat three times).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-4 atm or 50 psi). For laboratory-scale reactions using a hydrogen balloon, ensure the balloon is securely attached.

    • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

    • Monitor the reaction progress by observing the uptake of hydrogen (pressure drop in a closed system) or by taking aliquots for analysis (e.g., GC-MS). To take an aliquot, the system must first be purged with nitrogen.[13]

  • Reaction Work-up:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas in the fume hood.[10]

    • Purge the reactor with nitrogen gas three times to remove any residual hydrogen.[10]

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric.[13] Keep the filter cake wet with solvent or water during and after filtration.[12][13]

    • Wash the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a round-bottom flask.

  • Product Isolation:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The remaining liquid is the crude 1,2-dimethylcyclopentane. Further purification, if necessary, can be achieved by distillation.

Experimental Workflow Diagram

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Prepare Reactor & Add Pd/C B 2. Inert with Nitrogen (3x) A->B C 3. Add Solvent & Substrate B->C D 4. Purge with Hydrogen (3x) C->D E 5. Pressurize with H₂ & Stir D->E F 6. Monitor Reaction Progress E->F G 7. Vent H₂ & Purge with N₂ F->G H 8. Filter through Celite® G->H I 9. Remove Solvent (Rotovap) H->I J 10. Isolate Product I->J

Caption: Workflow for the catalytic hydrogenation of 1,3-dimethylcyclopentene.

Analysis and Characterization

The product of the hydrogenation of 1,3-dimethylcyclopentene is 1,2-dimethylcyclopentane. Due to the syn-addition mechanism, the primary product is the cis-isomer. The trans-isomer may be formed in smaller amounts.

Analytical Technique Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Disappearance of the starting material peak and appearance of a new peak(s) corresponding to the mass of 1,2-dimethylcyclopentane. The retention times will differentiate between the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Disappearance of the olefinic proton signals of the starting material. Appearance of signals in the aliphatic region characteristic of the saturated cyclopentane ring. The stereochemistry can be determined by analyzing the coupling constants and through-space interactions (NOESY).
¹³C NMR: Disappearance of the sp² carbon signals of the double bond and appearance of new sp³ carbon signals. The symmetry of the molecule will be reflected in the number of unique carbon signals.
Infrared (IR) Spectroscopy Disappearance of the C=C stretch of the alkene (around 1650 cm⁻¹) and the =C-H stretch (around 3000-3100 cm⁻¹).

The stereochemical outcome is critical. The cis-1,2-dimethylcyclopentane is a meso compound, meaning it is achiral despite having two stereocenters, due to an internal plane of symmetry.[14] The trans-1,2-dimethylcyclopentane is chiral and exists as a pair of enantiomers.[15]

Safety and Hazard Management

Catalytic hydrogenation presents significant safety hazards that must be rigorously managed.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13] It is also colorless and odorless, making leaks difficult to detect. Always work in a well-ventilated area and use a hydrogen detector if available.[12] Ensure all equipment is pressure-rated and leak-tested before use.[10][12]

  • Pyrophoric Catalysts: Palladium on carbon (especially after use) is pyrophoric and can ignite spontaneously in air, particularly when dry.[11][13] It is crucial to handle the catalyst in a wet state and to quench the used catalyst carefully with water after filtration.[11][13]

  • Solvents: Flammable solvents like ethanol pose a fire risk. Avoid open flames and sources of ignition.[11]

  • Exothermic Reaction: Hydrogenation reactions are exothermic.[3][5] For larger-scale reactions, adequate cooling should be available to prevent a runaway reaction.[12]

Hazard Mitigation Diagram

HazardMitigation cluster_hazards Primary Hazards cluster_controls Control Measures H2 Flammable H₂ Gas Vent Work in Fume Hood H2->Vent Inert Inert Gas Purging (N₂) H2->Inert Leak Leak Test Equipment H2->Leak Catalyst Pyrophoric Catalyst (Pd/C) Catalyst->Vent Wet Handle Catalyst Wet Catalyst->Wet Quench Quench Used Catalyst Catalyst->Quench Solvent Flammable Solvent Solvent->Vent Exotherm Exothermic Reaction Cool Provide Adequate Cooling Exotherm->Cool

References

Application Notes and Protocols: The Stereochemical Nuances of cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of cis-1,3-dimethylcyclopentane in stereochemical studies. As a simple yet elegant model system, this molecule offers profound insights into conformational analysis, the nature of meso compounds, and the interpretation of spectroscopic data. We present not only the theoretical underpinnings but also field-proven protocols for its synthesis, conformational analysis via Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and the exploration of chiroptical properties in its derivatives. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to leverage this compound and its analogs in their own stereochemical investigations.

The Significance of this compound in Stereochemistry

This compound is a saturated cyclic hydrocarbon with the molecular formula C₇H₁₄.[1][2] Its importance in stereochemical studies arises not from complexity, but from its unique symmetry. The cis arrangement of the two methyl groups on the same face of the cyclopentane ring creates an internal plane of symmetry, rendering the molecule achiral, despite the presence of two stereocenters.[1] This makes it a classic example of a meso compound, a crucial concept in stereochemistry.

In contrast, its diastereomer, trans-1,3-dimethylcyclopentane, lacks this plane of symmetry and exists as a pair of enantiomers. This fundamental difference between the cis and trans isomers makes the 1,3-dimethylcyclopentane system an excellent platform for teaching and exploring the principles of stereoisomerism, chirality, and optical activity.

From a research perspective, this compound serves as an invaluable model for investigating steric and conformational effects in cyclic systems.[1] Its relatively rigid five-membered ring, compared to the more flexible cyclohexane, simplifies conformational analysis while still presenting interesting dynamic behavior.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₇H₁₄[1][2]
Molecular Weight98.19 g/mol [2]
Boiling Point~91-92 °C[1]
Melting Point-134 °C[3]
Density0.749 g/mL[3]
IUPAC Namecis-(1S,3R)-1,3-dimethylcyclopentane[2]
CAS Number2532-58-3[2]

Synthesis of this compound

A common and stereoselective method for the synthesis of this compound is the catalytic hydrogenation of 1,3-dimethylenecyclopentane. The rationale behind this approach is that the hydrogen atoms will add to the same face of the planar double bonds, a process known as syn-addition, leading to the desired cis stereochemistry.

Protocol 2.1: Catalytic Hydrogenation of 1,3-Dimethylenecyclopentane

Objective: To synthesize this compound with high stereoselectivity.

Materials:

  • 1,3-Dimethylenecyclopentane

  • Palladium on carbon (Pd/C), 5% or 10%

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar setup

  • Standard glassware for filtration and distillation

Procedure:

  • Reaction Setup: In a suitable pressure vessel for the hydrogenation apparatus, dissolve 1,3-dimethylenecyclopentane in a minimal amount of ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas to remove any air, then introduce hydrogen gas to the desired pressure (typically 30-50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing the uptake of hydrogen gas. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen gas and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used for the reaction.

  • Purification: The solvent can be removed by simple distillation. The resulting this compound is often of high purity, but can be further purified by fractional distillation if necessary.

Self-Validation: The stereochemical purity of the product should be assessed using ¹H and ¹³C NMR spectroscopy. The presence of the trans isomer would result in a more complex spectrum.

Conformational Analysis

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist. For this compound, the relative energies of these conformers and the barriers to their interconversion are of great interest.

Variable Temperature NMR Spectroscopy

Rationale: At room temperature, the conformers of this compound interconvert rapidly on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of individual conformers.

Protocol 3.1: Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To study the conformational dynamics of this compound.

Materials:

  • Synthesized this compound

  • Deuterated solvent with a low freezing point (e.g., deuterated dichloromethane, CD₂Cl₂ or deuterated chloroform, CDCl₃)

  • NMR spectrometer equipped with a variable temperature unit

  • High-quality NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent (concentration ~5-10 mg/mL).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[4] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[4]

  • Data Acquisition: Record a ¹H NMR spectrum at each temperature point. Pay close attention to changes in the line shapes, chemical shifts, and coupling constants of the signals.

  • Coalescence and Low-Temperature Limit: Continue lowering the temperature until significant line broadening and eventual splitting of signals (coalescence) is observed. The goal is to reach the slow-exchange regime where the signals of the individual conformers are sharp.

  • Data Analysis: Analyze the spectra to identify the chemical shifts and coupling constants of the different conformers at low temperatures. The coalescence temperature can be used to calculate the free energy of activation for the conformational interconversion using the Eyring equation.

Expected Observations: As the temperature is lowered, the time-averaged signals will broaden, coalesce, and then sharpen into a more complex pattern representing the individual, non-equivalent protons of the major and minor conformers.

Experimental Workflow for VT-NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in low-freezing deuterated solvent acq_rt Acquire ¹H NMR spectrum at room temperature (298 K) prep->acq_rt acq_lt Gradually decrease temperature (10-20 K steps) acq_rt->acq_lt acq_equil Equilibrate at each temperature acq_lt->acq_equil acq_spec Acquire spectrum at each temperature point acq_equil->acq_spec acq_spec->acq_lt Repeat until coalescence/slow exchange analysis_observe Observe line broadening, coalescence, and signal splitting acq_spec->analysis_observe analysis_id Identify signals of individual conformers analysis_observe->analysis_id analysis_calc Calculate activation energy from coalescence temperature analysis_id->analysis_calc

Caption: Workflow for Variable Temperature NMR analysis.

Computational Chemistry

Rationale: Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometries, relative energies, and spectroscopic properties of different conformers.[5][6] This allows for a direct comparison with experimental data and a deeper understanding of the conformational landscape.

Protocol 3.2: DFT-Based Conformational Analysis

Objective: To computationally model the conformers of this compound and predict their relative stabilities and NMR chemical shifts.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Structure Building: Build the initial structures of the plausible conformers of this compound (e.g., envelope and twist conformations with different methyl group positions).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d) basis set.[5]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for each conformer using the GIAO (Gauge-Including Atomic Orbital) method.

  • Boltzmann Averaging: Calculate the Boltzmann-averaged NMR spectrum based on the relative Gibbs free energies of the conformers.

  • Comparison with Experiment: Compare the calculated Boltzmann-averaged spectrum with the experimental spectrum obtained at a temperature where exchange is fast. Compare the calculated spectra of individual conformers with the experimental low-temperature spectra.

Self-Validation: The accuracy of the computational model can be validated by how well the calculated NMR chemical shifts and coupling constants match the experimental values.

Application in Chiroptical Studies

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral derivatives. By introducing functional groups that break the molecule's symmetry, one can create chiral molecules whose chiroptical properties, such as those measured by Vibrational Circular Dichroism (VCD), can be studied. VCD measures the differential absorption of left and right circularly polarized infrared light and is exquisitely sensitive to the three-dimensional structure of a molecule.[7]

Protocol 4.1: Synthesis of a Chiral Derivative (Conceptual)

Objective: To synthesize a chiral derivative of this compound for VCD analysis.

Conceptual Approach: One could envision, for example, the stereoselective hydroxylation of one of the methyl groups or the introduction of a substituent on the cyclopentane ring that breaks the plane of symmetry. The synthesis of such derivatives would require more advanced synthetic methodologies that are beyond the scope of this introductory guide but represent a fascinating area of research.

Protocol 4.2: Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a chiral derivative of this compound.

Materials:

  • Synthesized chiral derivative

  • Suitable solvent (e.g., CDCl₃)

  • VCD spectrometer

  • IR cell with BaF₂ or CaF₂ windows

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the chiral derivative in the chosen solvent. High concentrations are often required for VCD measurements.[8]

  • Data Acquisition: Acquire the VCD and infrared absorption spectra of the sample according to the instrument's operating procedures.

  • Computational Prediction: Perform DFT calculations (as described in Protocol 3.2) for both enantiomers of the chiral derivative to predict their VCD spectra.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for the two enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized molecule.

Logical Relationship in VCD Analysis

cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Conclusion exp_synthesis Synthesis of Chiral Derivative exp_vcd Measure Experimental VCD Spectrum exp_synthesis->exp_vcd analysis_compare Compare Experimental and Calculated Spectra exp_vcd->analysis_compare comp_r Calculate VCD Spectrum of (R)-Enantiomer comp_r->analysis_compare comp_s Calculate VCD Spectrum of (S)-Enantiomer comp_s->analysis_compare conclusion Assign Absolute Configuration analysis_compare->conclusion

Caption: The interplay of experiment and computation in VCD.

Conclusion

This compound, despite its simple structure, is a cornerstone for understanding fundamental concepts in stereochemistry. Its meso nature provides a clear contrast to its chiral diastereomers, making it an ideal educational tool. For researchers, it offers a tractable system for honing skills in conformational analysis through both experimental techniques like variable temperature NMR and computational modeling. Furthermore, its potential as a scaffold for chiral derivatives opens avenues for advanced studies in chiroptical spectroscopy. The protocols outlined in this guide provide a robust framework for leveraging this versatile molecule in a variety of stereochemical investigations.

References

Application Note: Quantitative Analysis of cis-1,3-Dimethylcyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cis-1,3-dimethylcyclopentane is a cyclic alkane that, along with its stereoisomer trans-1,3-dimethylcyclopentane, serves as a valuable model compound in various fields of chemical research, including stereochemical studies and conformational analysis.[1] Its presence and concentration can be of interest in environmental monitoring, petroleum analysis, and as a potential biomarker in specific applications. Accurate quantification of this volatile organic compound (VOC) is crucial for these applications and requires robust and reliable analytical methodologies.

This application note provides a detailed protocol for the quantitative analysis of this compound in a solvent matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The inherent volatility and chemical nature of this compound make GC an ideal separation technique, while MS provides the necessary selectivity and sensitivity for accurate detection and quantification.[2]

Principle of the Method

The fundamental principle of this method lies in the synergistic combination of gas chromatography for the separation of volatile compounds and mass spectrometry for their detection and quantification.

  • Gas Chromatography (GC): The sample is introduced into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, a thin layer of a high-boiling-point liquid coated on the inside of the column. The separation of components in the sample mixture is based on their differential partitioning between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in different retention times. For non-polar compounds like this compound, a non-polar stationary phase is typically employed.[3]

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized, most commonly by electron ionization (EI). This process fragments the molecules into a predictable pattern of charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for the compound.[4][5] For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored, significantly enhancing sensitivity and reducing interferences.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. This process ensures a systematic and controlled approach from sample receipt to final data analysis.

GC-MS Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Dilution Injection Autosampler Injection Sample->Injection Standard Standard Preparation Standard->Injection Spike QC Sample Preparation (Spikes, Blanks) Spike->Injection Separation GC Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for this compound Analysis.

Materials and Reagents

  • This compound standard: (CAS No. 2532-58-3) of high purity (≥99%)[6]

  • Solvent: Hexane or Dichloromethane (HPLC or GC grade)[7]

  • Internal Standard (IS): Toluene-d8 or other suitable deuterated aromatic compound. The choice of internal standard should be based on its retention time relative to the analyte and its mass spectrum to avoid any potential interference.

  • Helium: Carrier gas, ultra-high purity (99.999%)

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

Instrumentation and Analytical Conditions

A standard gas chromatograph coupled to a mass spectrometer is required. The following conditions have been optimized for the analysis of this compound and can be adapted as needed.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B or equivalentA robust and reliable GC system is essential for reproducible results.
Mass Spectrometer Agilent 5977A or equivalentA sensitive and selective detector is crucial for accurate quantification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary columnThis column provides excellent separation for volatile hydrocarbons.[8]
Injection Volume 1 µLA standard injection volume to ensure reproducibility.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and solvent.
Split Ratio 20:1Prevents column overloading and ensures sharp peaks. This can be optimized based on sample concentration.
Carrier Gas HeliumAn inert carrier gas that is compatible with mass spectrometry.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal separation efficiency.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, Ramp: 25 °C/min to 280 °C (hold 2 min)A temperature program allows for the separation of a range of volatile compounds.[9]
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °COptimizes ionization efficiency.[8]
Quadrupole Temp. 150 °CMaintains stable performance of the mass analyzer.[8]
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.[8]
Acquisition Mode Full Scan (m/z 40-300) for initial identification, Selected Ion Monitoring (SIM) for quantificationFull scan is used to confirm the identity of the analyte by comparing its mass spectrum to a reference library (e.g., NIST). SIM mode provides higher sensitivity for quantification.
SIM Ions m/z 70, 56, 83, 98 (Quantifier: 70 )These are characteristic fragment ions for this compound. The most abundant and unique ion (m/z 70) is typically used for quantification, while the others serve as qualifiers to confirm identity.[5]

Protocols

Standard and Sample Preparation
6.1.1. Preparation of Stock and Working Standards
  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., hexane).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Toluene-d8) in the same manner.

  • Working Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock standard. A typical concentration range could be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 2 µg/mL).

6.1.2. Sample Preparation

The preparation of unknown samples will depend on the matrix. For a simple solvent matrix, a direct dilution may be sufficient.

  • Accurately dilute the sample with the chosen solvent to bring the expected concentration of this compound within the calibration range.

  • Spike the diluted sample with the internal standard to the same final concentration as in the calibration standards.

  • Transfer an aliquot of the prepared sample into an autosampler vial for GC-MS analysis.

For more complex matrices such as soil or water, sample preparation techniques like headspace analysis or purge-and-trap may be necessary to extract the volatile analyte.[2][10][11]

GC-MS Analysis
  • Set up the GC-MS system with the parameters outlined in Section 5.

  • Create a sequence in the instrument software that includes a solvent blank, the series of calibration standards, quality control samples (e.g., a mid-level calibration standard reinjected), and the unknown samples.

  • Run the sequence.

Data Analysis and Quality Control

The following workflow illustrates the key steps in processing the acquired data to ensure accurate and reliable quantification.

Data Analysis Workflow cluster_processing Initial Data Processing cluster_calibration Calibration and Quantification cluster_validation Quantification and Validation RawData Acquire Raw Chromatographic Data PeakIntegration Integrate Analyte and IS Peaks RawData->PeakIntegration ResponseRatio Calculate Response Ratios (Analyte Area / IS Area) PeakIntegration->ResponseRatio CalCurve Generate Calibration Curve (Response Ratio vs. Concentration) ResponseRatio->CalCurve Linearity Assess Linearity (R² ≥ 0.995) CalCurve->Linearity SampleQuant Calculate Sample Concentration CalCurve->SampleQuant QC_Check Verify QC Sample Accuracy (e.g., within 15% of true value) SampleQuant->QC_Check FinalResult Report Final Concentration QC_Check->FinalResult

Caption: Data Processing and Quality Control Steps.

  • Peak Identification: Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times. Confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).[4][5]

  • Calibration Curve: For each calibration standard, calculate the response ratio of the peak area of this compound to the peak area of the internal standard. Plot a calibration curve of the response ratio versus the concentration of the standard. Perform a linear regression on the data. The correlation coefficient (R²) should be ≥ 0.995 for a valid calibration.[12][13]

  • Quantification: Calculate the response ratio for the unknown samples. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

  • Quality Control: The analysis of quality control samples should demonstrate the accuracy and precision of the method. For example, the calculated concentration of a mid-level QC standard should be within ±15% of its true value.[7]

Method Validation Parameters

A full method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below.[12][13][14]

Parameter Acceptance Criteria Purpose
Linearity (R²) ≥ 0.995Demonstrates a proportional relationship between instrument response and analyte concentration.
Accuracy (% Recovery) 85-115%Measures the closeness of the measured value to the true value.
Precision (%RSD) ≤ 15%Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[9]
Limit of Detection (LOD) S/N ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) S/N ≥ 10The lowest concentration of analyte that can be accurately and precisely quantified.

Conclusion

The GC-MS method described in this application note provides a robust, sensitive, and selective approach for the quantitative analysis of this compound. The use of an internal standard and a validated calibration procedure ensures the accuracy and reliability of the results. This protocol is suitable for researchers, scientists, and drug development professionals who require precise quantification of this and similar volatile organic compounds.

References

Unambiguous Stereochemical Characterization of cis-1,3-Dimethylcyclopentane utilizing 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The precise determination of molecular structure, including stereochemistry, is a cornerstone of modern chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for elucidating the three-dimensional arrangement of atoms in a molecule. This application note provides a comprehensive guide to the characterization of cis-1,3-dimethylcyclopentane, a saturated cyclic hydrocarbon, using one- and two-dimensional ¹H and ¹³C NMR experiments. We will delve into the theoretical underpinnings of spectral interpretation and present a detailed protocol for sample preparation, data acquisition, and analysis, demonstrating the power of NMR in resolving complex structural isomers.

The Significance of Stereoisomerism

This compound (C₇H₁₄) is a cycloalkane featuring a five-membered ring with two methyl substituents at the first and third positions.[1][2] The cis configuration signifies that both methyl groups reside on the same face of the cyclopentane ring.[3] This specific spatial arrangement dictates the molecule's physical and chemical properties, distinguishing it from its trans isomer, where the methyl groups are on opposite faces. In fields such as drug discovery and materials science, such subtle differences in stereochemistry can lead to profound changes in biological activity or material properties. Therefore, robust analytical methods for unambiguous stereochemical assignment are paramount.

Experimental Design and Rationale

Our approach to characterizing this compound involves a suite of NMR experiments designed to provide a complete picture of its molecular structure.

  • ¹H NMR: To determine the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.

  • ¹³C NMR: To identify the number of non-equivalent carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

  • COSY (Correlation Spectroscopy): A 2D experiment to establish proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment to correlate directly bonded proton and carbon atoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, which is crucial for confirming the cis stereochemistry.[4]

This multi-faceted approach ensures a self-validating system where data from each experiment corroborates the others, leading to an irrefutable structural assignment.

Protocol: From Sample to Spectrum

A high-quality NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup.

I. Sample Preparation
  • Analyte Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[5][6][7] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5][6]

  • Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[5] Chloroform-d is a common choice for non-polar analytes like this compound.

  • Filtration: To ensure a homogeneous magnetic field, the sample must be free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard: While modern spectrometers have excellent field stability, the inclusion of a reference standard like tetramethylsilane (TMS) at 0 ppm is good practice for precise chemical shift calibration.

II. NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 10 ppm, Number of Scans: 16, Relaxation Delay: 2sQuantitative analysis of proton environments.
¹³C NMR Spectral Width: 200 ppm, Number of Scans: 1024, Proton DecouplingIdentifies unique carbon signals.
DEPT-135 Standard pulse programDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals.[8][9]
COSY Standard gradient-selected pulse programMaps ¹H-¹H spin-spin coupling networks.
HSQC Standard gradient-selected pulse programCorrelates each proton with its directly attached carbon.
NOESY Mixing Time: 500-800 msDetects through-space correlations between protons closer than ~5 Å.
III. Data Processing

Acquired free induction decays (FIDs) are processed to generate the final spectra. Standard processing steps include:[10][11]

  • Fourier Transformation: Converts the time-domain FID signal to the frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Flattens the baseline of the spectrum.

  • Integration: Determines the relative ratios of protons contributing to each signal in the ¹H NMR spectrum.

  • Peak Picking: Identifies the precise chemical shift of each peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Filter Filter into Tube Dissolve->Filter H1 1D ¹H Filter->H1 C13 1D ¹³C & DEPT Filter->C13 COSY 2D COSY Filter->COSY HSQC 2D HSQC Filter->HSQC NOESY 2D NOESY Filter->NOESY FT Fourier Transform H1->FT C13->FT COSY->FT HSQC->FT NOESY->FT Phase Phase & Baseline Correction FT->Phase Analysis Spectral Analysis Phase->Analysis Structural Elucidation Structural Elucidation Analysis->Structural Elucidation

Spectral Analysis and Interpretation

Molecular Symmetry of this compound

The cis isomer of 1,3-dimethylcyclopentane possesses a plane of symmetry that bisects the C2 methylene group and the bond between C4 and C5. This symmetry element renders certain protons and carbons chemically equivalent, which simplifies the resulting NMR spectra.

  • The two methyl groups are equivalent.

  • The two methine protons (at C1 and C3) are equivalent.

  • The two methylene protons on C4 are equivalent to the two on C5. However, within each of these methylene groups, the two protons are diastereotopic and thus chemically non-equivalent.

  • The two protons on C2 are also diastereotopic.

¹H NMR Spectrum Analysis

Based on the molecular symmetry, we expect to see five distinct signals in the ¹H NMR spectrum of this compound.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H1, H3~1.6-1.8Multiplet2HMethine protons adjacent to a methyl group and methylene groups.
CH₃~0.9-1.0Doublet6HMethyl protons coupled to the adjacent methine proton.
H2 (axial)~0.5-0.7Multiplet1HShielded by the ring structure.
H2 (equatorial)~1.7-1.9Multiplet1HDeshielded relative to the axial proton.
H4, H5~1.2-1.5Multiplet4HMethylene protons of the cyclopentane ring.

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs.

¹³C NMR and DEPT Analysis

Due to the plane of symmetry, the ¹³C NMR spectrum is expected to show four distinct signals.

Carbon(s) Predicted Chemical Shift (ppm) DEPT-135 Rationale
C1, C3~35-40Positive (CH)Methine carbons bearing methyl groups.
CH₃~20-25Positive (CH₃)Methyl carbons.
C2~40-45Negative (CH₂)Methylene carbon between the two methine carbons.
C4, C5~30-35Negative (CH₂)Equivalent methylene carbons.

The DEPT-135 experiment is invaluable here, as it will clearly distinguish the positive CH and CH₃ signals from the negative CH₂ signals, confirming the assignments.[8][9]

2D NMR for Unambiguous Assignments

COSY: The COSY spectrum will reveal the connectivity between protons. Key expected correlations include:

  • The methine protons (H1, H3) will show correlations to the methyl protons and the adjacent methylene protons (H2, H4, H5).

  • The methyl protons will show a strong correlation to the methine protons they are attached to.

  • The methylene protons on C2 will show correlations to H1 and H3.

  • The methylene protons on C4 and C5 will show correlations to H1/H3 and to each other (geminal coupling).

HSQC: This experiment will definitively link each proton signal to its corresponding carbon signal, solidifying the assignments made from the 1D spectra.

NOESY: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (< 5 Å).[12] This is the definitive experiment for confirming the cis stereochemistry. For this compound, a key NOE correlation is expected between the protons of the two methyl groups. Additionally, NOEs should be observed between the methyl protons and the axial protons on the same side of the ring. The absence of strong NOEs between the two methyl groups would suggest the trans isomer.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, NOESY) NMR spectroscopy provides a powerful and unambiguous method for the complete structural and stereochemical characterization of this compound. By systematically analyzing the chemical shifts, coupling constants, and through-space correlations, researchers can confidently assign the structure and distinguish it from its stereoisomers. This detailed approach underscores the indispensable role of NMR in modern chemical analysis and is broadly applicable to the structural elucidation of a wide range of organic molecules.

References

Application Notes and Protocols: Leveraging cis-1,3-Dimethylcyclopentane in Practical Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the practical applications of cis-1,3-dimethylcyclopentane in organic synthesis, tailored for researchers, scientists, and professionals in drug development. Moving beyond its common use as a simple model for stereochemical principles, this document elucidates its role in synthetic protocols, including its preparation, and characteristic reactions. We delve into the causality behind experimental choices, offering field-proven insights to ensure reliable and reproducible outcomes. Detailed, self-validating protocols for key transformations are presented, alongside a thorough analysis of the compound's structural and stereochemical nuances. This guide aims to equip the reader with the foundational knowledge and practical methodologies to effectively utilize this compound as a versatile tool in the modern synthesis laboratory.

Introduction: The Strategic Value of a Simple Scaffold

The cyclopentane ring is a ubiquitous structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and capacity to present substituents in well-defined three-dimensional space render it a privileged scaffold in medicinal chemistry. This compound, with its defined stereochemistry, serves as an excellent starting point for both educational purposes in stereoisomerism and as a foundational building block in the synthesis of more complex molecular architectures.[2][3] This document will explore its synthesis, characterization, and subsequent functionalization, providing a practical framework for its integration into synthetic workflows.

The "cis" configuration, where both methyl groups reside on the same face of the cyclopentane ring, imparts specific conformational and reactivity characteristics that can be exploited in stereoselective synthesis.[4] Understanding these properties is paramount to its effective application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄[5]
Molecular Weight 98.1861 g/mol [5]
CAS Number 2532-58-3[5]
Appearance Colorless liquid[3]
Boiling Point 91.8 °C at 760 mmHg[6]
IUPAC Name cis-(1S,3R)-1,3-dimethylcyclopentane[7]
SMILES C[C@@H]1CC--INVALID-LINK--C[8]

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. Key spectral features are available through the National Institute of Standards and Technology (NIST) Chemistry WebBook and can be used as a reference.[9][10]

Synthesis of this compound: A Practical Protocol

The most common and industrially relevant method for the preparation of this compound is the catalytic hydrogenation of 1,3-dimethylcyclopentene.[2] This reaction proceeds with high stereoselectivity, yielding the cis isomer due to the delivery of hydrogen from the less sterically hindered face of the double bond adsorbed onto the catalyst surface.

Protocol 1: Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

This protocol details the synthesis of this compound from 1,3-dimethylcyclopentene using a palladium on carbon (Pd/C) catalyst.

Materials:

  • 1,3-Dimethylcyclopentene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable inert solvent like isopropanol)[2]

  • Hydrogen gas (H₂)

  • A hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,3-dimethylcyclopentene in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 1-5 mol% of the catalyst).

  • Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (elevated pressures will facilitate the reaction).[2]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating to ensure efficient mixing and contact with the catalyst.[2] Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Purification: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can be purified by simple distillation to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR and IR spectroscopy, comparing the obtained spectra with reference data.[9]

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and operate in a spark-free environment.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1,3-Dimethylcyclopentene Reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) Start->Reaction Filtration Filtration (Removal of Pd/C) Reaction->Filtration Purification Distillation Filtration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characteristic Reactions and Synthetic Applications

While this compound is a saturated hydrocarbon with relatively low reactivity, it can undergo reactions such as halogenation and oxidation under appropriate conditions.[3] These reactions can serve as excellent models for studying the influence of stereochemistry on product outcomes.

Protocol 2: Free-Radical Bromination of this compound

This protocol outlines the free-radical bromination of this compound, a classic experiment to demonstrate the principles of radical reactivity and selectivity.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • UV lamp or heat source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound and NBS in carbon tetrachloride.

  • Initiator Addition: Add a catalytic amount of AIBN to the solution.

  • Initiation: Irradiate the mixture with a UV lamp or gently heat to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the reaction by observing the consumption of NBS (succinimide, a byproduct, will float to the surface).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Filter the mixture to remove the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting product mixture can be analyzed by GC-MS to determine the distribution of brominated isomers.

Discussion of Stereochemical Outcomes

The free-radical halogenation of this compound can lead to a mixture of products. The relative reactivity of the different hydrogen atoms (primary, secondary, tertiary) and the stereochemical environment of each will influence the product distribution. This experiment provides a valuable opportunity to explore concepts of regioselectivity and stereoselectivity in radical reactions.

Conceptual Application in Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, the cyclopentane scaffold is of significant interest.[1] Derivatives of this simple molecule could be synthesized to create libraries of small molecules for biological screening. For example, oxidation of this compound could yield corresponding alcohols or ketones, which can then be further functionalized.[2] The cis relationship of the methyl groups provides a defined stereochemical platform to explore structure-activity relationships (SAR).

Hypothetical Derivatization Workflow

Derivatization_Workflow Start This compound Oxidation Oxidation Start->Oxidation Halogenation Halogenation Start->Halogenation Alcohol cis-Dimethylcyclopentanol Isomers Oxidation->Alcohol Ketone cis-Dimethylcyclopentanone Isomers Oxidation->Ketone Halide cis-Dimethylcyclopentyl Halide Isomers Halogenation->Halide Derivatives Further Functionalization Alcohol->Derivatives Ketone->Derivatives Halide->Derivatives

Caption: Conceptual workflow for the derivatization of this compound.

Conclusion

This compound, while a structurally simple molecule, offers significant utility in the organic synthesis laboratory. Its well-defined stereochemistry makes it an invaluable tool for teaching and studying the principles of stereoisomerism and conformational analysis. The protocols provided herein for its synthesis and a characteristic functionalization reaction serve as a practical guide for its hands-on application. Furthermore, its potential as a foundational scaffold for the generation of small molecule libraries for drug discovery highlights its relevance beyond academic exercises. By understanding the nuances of its reactivity and stereochemistry, researchers can effectively leverage this compound in a variety of synthetic contexts.

References

Application Notes and Protocols for cis-1,3-Dimethylcyclopentane as a Potential Green Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Solvents in Modern Synthesis

The principles of green chemistry are increasingly guiding the evolution of organic synthesis, with a significant focus on the reduction or replacement of hazardous solvents. Solvents constitute a major portion of the mass in many chemical processes and contribute significantly to the environmental footprint of the pharmaceutical and fine chemical industries. The ideal green solvent is one that is derived from renewable resources, is non-toxic, biodegradable, and has a low environmental impact, all while enabling efficient chemical transformations.

Saturated cyclic hydrocarbons, such as cyclopentane and its derivatives, are emerging as a promising class of green solvents.[1][2][3] They offer the advantage of being non-polar and aprotic, with relatively low boiling points, which can simplify work-up procedures and reduce energy consumption during solvent removal. This application note explores the potential of cis-1,3-dimethylcyclopentane as a novel, greener alternative to conventional non-polar solvents like toluene, benzene, and hexane in key organic reactions. We will delve into its physicochemical properties, safety considerations, and provide detailed protocols for its proposed application in Suzuki-Miyaura cross-coupling and a discussion on its potential role in nucleophilic substitution reactions.

Physicochemical Properties and Safety Profile of this compound

This compound is a colorless liquid with a petroleum-like odor.[4][5] Its non-polar nature and physical properties suggest its suitability as a solvent for non-polar and weakly polar organic compounds.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄[4]
Molecular Weight98.19 g/mol [4]
Boiling Point90.8 °C[7]
Melting Point-134.4 °C[7]
Density0.749 g/cm³[7]
Vapor Pressure66.2 mmHg at 25 °C[4][7]
Water SolubilityInsoluble[5]
LogP2.44[6]

Safety and Handling Considerations:

This compound is classified as a highly flammable liquid and vapor.[4] It is harmful if swallowed and may cause drowsiness or dizziness.[4][7] As a saturated aliphatic hydrocarbon, it is also classified as a neurotoxin.[7] Therefore, it is imperative to handle this solvent in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat.[8]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[9] The choice of solvent is critical and can significantly impact reaction efficiency. While polar aprotic solvents are common, the use of non-polar solvents like toluene is also widespread.[10] The emergence of greener alternatives such as cyclopentyl methyl ether (CPME) has demonstrated the utility of cyclopentane derivatives in this reaction.[11][12][13][14] By analogy, this compound, with its non-polar character, presents a viable, and potentially more sustainable, alternative.

Proposed Protocol for a Model Suzuki-Miyaura Reaction

This protocol describes a model reaction between 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Experimental Workflow:

Suzuki_Miyaura_Workflow A Reaction Setup (Inert Atmosphere) B Add Reactants: - 4-bromotoluene - Phenylboronic acid - K₂CO₃ A->B C Add Catalyst System: - Pd(OAc)₂ - PPh₃ B->C D Add Solvent: - this compound - H₂O C->D E Reaction at 80°C D->E F Reaction Monitoring (TLC/GC-MS) E->F G Work-up: - Cool to RT - Phase Separation F->G H Aqueous Layer Extraction G->H I Combine Organic Layers H->I J Drying and Concentration I->J K Purification (Column Chromatography) J->K L Product Characterization K->L

Caption: Workflow for the proposed Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst system to the Schlenk flask.

  • Solvent Addition: Add anhydrous this compound (5 mL) and deionized water (0.5 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with this compound (2 x 5 mL).

  • Combine and Dry: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Base: Potassium carbonate is a common and effective base for Suzuki-Miyaura couplings. The presence of water is often beneficial for the transmetalation step.[15]

  • Ligand: Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst.

  • Temperature: 80 °C is a typical temperature for Suzuki-Miyaura reactions and is below the boiling point of this compound.

Potential Application and Limitations in SN2 Reactions

Bimolecular nucleophilic substitution (SN2) reactions are fundamental transformations in organic synthesis. The solvent plays a crucial role in the kinetics of SN2 reactions.[16][17] Polar aprotic solvents are generally favored as they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free to attack the electrophilic carbon.[18][19]

Discussion of Suitability:

This compound is a non-polar, aprotic solvent.[6] While aprotic solvents are desirable for SN2 reactions, the non-polar nature of this compound presents a significant challenge.[20][21] Many nucleophiles and substrates in SN2 reactions are polar or ionic and would likely have poor solubility in a hydrocarbon solvent.[20] This would lead to a heterogeneous reaction mixture and significantly slower reaction rates.

However, there might be niche applications where a non-polar solvent could be advantageous:

  • Reactions with non-polar substrates and nucleophiles: If both the substrate and the nucleophile have significant non-polar character, this compound could be a suitable solvent.

  • Phase-transfer catalysis: In conjunction with a phase-transfer catalyst, it might be possible to carry out SN2 reactions with ionic nucleophiles in a biphasic system with this compound as the organic phase.

Proposed Protocol for a Model SN2 Reaction (with limitations)

This protocol outlines a hypothetical SN2 reaction between 1-bromobutane and sodium cyanide, highlighting the expected challenges.

Materials:

  • 1-bromobutane

  • Sodium cyanide (NaCN)

  • This compound

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) - optional

Experimental Workflow:

SN2_Workflow A Reaction Setup B Add Reactants: - 1-bromobutane - NaCN A->B C Add Solvent: - this compound B->C D Add Phase-Transfer Catalyst (Optional) C->D E Reaction at Elevated Temperature D->E F Monitoring for Product Formation E->F G Work-up and Analysis F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselective Hydrogenation to cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to your dedicated resource for mastering the stereoselective hydrogenation of 1,3-dimethylcyclopentene. The synthesis of cis-1,3-dimethylcyclopentane presents a common yet nuanced challenge in stereocontrol. This guide moves beyond simple protocols to provide a deep, mechanistic understanding and practical, field-tested solutions to the problems you are likely to encounter. Here, we emphasize the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction with confidence.

Core Principles: Understanding cis-Selectivity in Cyclopentene Hydrogenation

The stereochemical outcome of the hydrogenation of a substituted cycloalkene is primarily dictated by the interaction between the substrate and the surface of the heterogeneous catalyst. The prevailing model for this reaction is the Horiuti-Polanyi mechanism, which involves the following key stages:

  • Adsorption: The alkene adsorbs onto the catalyst surface. This step is crucial for stereoselectivity. The cyclopentene ring will preferentially adsorb via the less sterically hindered face.

  • Hydrogen Addition: Two hydrogen atoms are sequentially added from the catalyst surface to the same face of the double bond. This is known as syn-addition.[1]

For 1,3-dimethylcyclopentene, the two methyl groups create a sterically crowded face. To minimize steric repulsion, the molecule adsorbs onto the catalyst surface on the face opposite to the methyl groups.[2] Consequently, the syn-addition of hydrogen occurs on this less hindered face, forcing the two newly formed C-H bonds to be cis to each other and resulting in the desired this compound product.

G cluster_0 Catalyst Surface Catalyst Metal Catalyst Surface (e.g., Rh, Pt, Ni) Substrate 1,3-Dimethylcyclopentene (Approaching Surface) Adsorbed Adsorbed Intermediate (Less hindered face binds to catalyst) Substrate->Adsorbed Adsorption H_add1 First H-atom Addition (Half-hydrogenated state) Adsorbed->H_add1 Syn-Addition (H1) Product This compound (Desorbs from surface) H_add1->Product Syn-Addition (H2)

Figure 1: Mechanism of cis-selective hydrogenation on a catalyst surface.

Frequently Asked Questions (FAQs): Catalyst Selection
Q1: I'm starting this synthesis for the first time. What type of catalyst should I use: homogeneous or heterogeneous?

Answer: For this specific transformation, a heterogeneous catalyst is the recommended starting point.

  • Expertise & Experience: Heterogeneous catalysts, particularly noble metals on a solid support (e.g., rhodium on carbon), are highly effective for alkene hydrogenations. Their primary advantage lies in their operational simplicity: they are easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling.[3] This is a significant advantage in both research and process development settings.

  • Trustworthiness: While homogeneous catalysts like Wilkinson's catalyst ((PPh₃)₃RhCl) can offer exquisite selectivity due to their well-defined, single-site active centers, they often require more complex workups to remove the catalyst from the product.[4] For a relatively straightforward hydrogenation, the robustness and ease of use of a heterogeneous system are ideal. You can achieve excellent cis-selectivity with the right choice of metal and conditions.

Q2: Which metal is best for maximizing the cis:trans ratio? Rhodium, Platinum, Palladium, or Raney Nickel?

Answer: Your choice of metal is the most critical factor influencing stereoselectivity. Based on established literature, Rhodium (Rh) and Raney Nickel (Ni) are superior choices for maximizing cis products in substituted cyclopentene systems.

  • Expertise & Experience: Studies on substituted cyclopentenes have shown that Raney Ni tends to favor the formation of cis isomers.[5] Rhodium is also an exceptionally powerful and versatile hydrogenation catalyst known for its high activity and selectivity under mild conditions.[6]

  • Authoritative Grounding: Conversely, Palladium (Pd) and Platinum (Pt) catalysts have been reported to favor the formation of trans products in similar systems.[5] This is often attributed to a higher propensity for double bond isomerization on the catalyst surface prior to hydrogenation, which can scramble the stereochemistry. Therefore, avoid Pd and Pt if high cis-selectivity is your primary goal.

Data Presentation: Comparison of Common Heterogeneous Catalysts
CatalystTypical SupportExpected cis:trans SelectivityActivityKey Considerations
Rhodium (Rh) Carbon, AluminaHigh to Excellent Very HighOften the best choice for high selectivity and activity under mild conditions.[6][7]
Raney Nickel (Ni) N/A (Sponge)Good to High HighCost-effective alternative to noble metals. Can be pyrophoric and requires careful handling. Favors cis products.[5]
Ruthenium (Ru) CarbonModerate to GoodHighEffective catalyst, often used for hydrogenating aromatics and ketones, but can also work for alkenes.[8]
Palladium (Pd) CarbonLow to Moderate Very HighProne to causing double-bond isomerization, leading to mixtures of trans isomers.[5] Generally not recommended.
Platinum (Pt) Carbon, PtO₂Low to Moderate Very HighSimilar to Palladium, often favors the thermodynamically more stable trans product.[5]
Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

G Start Unsatisfactory Result LowSelectivity Low cis:trans Selectivity Start->LowSelectivity LowConversion Low or No Conversion Start->LowConversion CatCheck Is the catalyst Rh, Ru, or Raney Ni? LowSelectivity->CatCheck H2Check Is H₂ supply adequate? (Balloon intact, regulator OK) LowConversion->H2Check CatSol Action: Switch from Pd/Pt to Rh/C or Raney Ni. CatCheck->CatSol No TempCheck Is T > 50 °C? CatCheck->TempCheck Yes TempSol Action: Lower temperature to RT. High T can cause epimerization. TempCheck->TempSol Yes IsomerCheck GC/NMR analysis of crude mixture shows unexpected olefin peaks? TempCheck->IsomerCheck No IsomerSol Action: Change catalyst (e.g., from Pd to Rh). Use milder conditions. IsomerCheck->IsomerSol H2Sol Action: Check for leaks. Purge system thoroughly. H2Check->H2Sol No PoisonCheck Was substrate/solvent high purity? Any sulfur-containing reagents used nearby? H2Check->PoisonCheck Yes PoisonSol Action: Purify substrate/solvent. Use fresh, high-purity catalyst. PoisonCheck->PoisonSol No ActivityCheck Is the catalyst old or previously used? PoisonCheck->ActivityCheck Yes ActivitySol Action: Use a fresh batch of catalyst. Ensure proper storage and handling. ActivityCheck->ActivitySol

Figure 2: Troubleshooting workflow for hydrogenation optimization.

Q3: My reaction works, but I'm getting a poor cis:trans selectivity (e.g., 2:1). How do I improve it?

Answer: This is a classic selectivity problem. The cause is likely one of three issues: catalyst choice, reaction conditions, or substrate isomerization.

  • Potential Cause 1: Incorrect Catalyst Metal.

    • Explanation: As detailed in the FAQ section, Palladium (Pd) and Platinum (Pt) catalysts are known to promote isomerization of the double bond on the catalyst surface before hydrogenation is complete.[5] This can lead to the formation of other isomers of dimethylcyclopentene, which then hydrogenate to a mixture of products.

    • Troubleshooting Steps:

      • Confirm Catalyst Identity: Double-check that you are not using a Pd or Pt catalyst.

      • Switch to a More Selective Catalyst: Replace your current catalyst with 5% Rhodium on Carbon (Rh/C) or Raney Nickel. Rhodium is particularly effective at minimizing isomerization.[6]

  • Potential Cause 2: Reaction Temperature is Too High.

    • Explanation: The desired cis product is the kinetically favored product. The trans isomer is often thermodynamically more stable. At elevated temperatures, you provide enough energy to overcome the activation barrier for product epimerization (isomerization at one of the chiral centers), allowing the reaction to equilibrate towards the more stable trans product.[8][9]

    • Troubleshooting Steps:

      • Reduce Temperature: Perform the hydrogenation at room temperature (20-25 °C). Most selective hydrogenations proceed efficiently without heating.

      • Monitor Reaction Profile: Take aliquots over time to ensure the cis:trans ratio is not degrading as the reaction progresses, which would be a clear sign of epimerization.

  • Potential Cause 3: Solvent Effects.

    • Explanation: The solvent can influence how the substrate interacts with the catalyst surface and can impact selectivity.

    • Troubleshooting Steps:

      • Solvent Screen: If selectivity is still poor with a Rh/C catalyst at room temperature, consider screening a small set of solvents. Common choices include ethanol, methanol, ethyl acetate, and hexane. A change in solvent polarity can sometimes subtly alter the adsorption equilibrium and improve selectivity.[7]

Q4: I have set up the reaction, but I'm seeing very low conversion, even after 24 hours. What's wrong?

Answer: Low or no conversion is typically due to an inactive catalyst or a problem with hydrogen delivery.

  • Potential Cause 1: Catalyst Poisoning.

    • Explanation: The active sites on heterogeneous catalysts are highly susceptible to "poisoning" by impurities. Sulfur, halides, and even trace amounts of other metals can irreversibly bind to the catalyst surface, blocking the sites needed for hydrogenation.[10]

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure your 1,3-dimethylcyclopentene substrate is pure (distill if necessary) and use high-purity, anhydrous solvents.

      • Use a Fresh Catalyst: If you suspect poisoning, discard the old catalyst and start with a fresh batch from a reliable supplier. Never use spatulas that have been used for sulfur or thiol compounds.

      • Increase Catalyst Loading: As a temporary fix, you can try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%), but addressing the root cause of poisoning is the better long-term solution.

  • Potential Cause 2: Inefficient Hydrogen Delivery.

    • Explanation: The reaction is dependent on a continuous supply of H₂ to the catalyst surface. If your system has a leak, if the solvent is not properly saturated with hydrogen, or if mixing is poor, the reaction will be starved of this key reagent.

    • Troubleshooting Steps:

      • Check Your Setup: If using a hydrogen balloon, ensure it is securely attached and does not deflate over time. Check all joints for leaks.

      • Purge Thoroughly: Before introducing hydrogen, thoroughly purge the reaction flask with an inert gas (N₂ or Ar) to remove all oxygen, then evacuate and backfill with H₂ several times (3-5 cycles).

      • Ensure Vigorous Stirring: The reaction mixture must be stirred vigorously to facilitate the transport of dissolved hydrogen to the solid catalyst particles. A stir rate of >500 RPM is recommended.

  • Potential Cause 3: Deactivated Catalyst.

    • Explanation: Catalysts have a finite shelf life. An old or improperly stored catalyst may be oxidized or otherwise inactive. Raney Nickel is particularly sensitive and is typically stored under water or ethanol to prevent deactivation.

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst for critical reactions.

      • Pre-activation (if applicable): Some protocols call for a catalyst pre-reduction step in the reaction solvent under H₂ before adding the substrate. Consult the supplier's technical data sheet.

Experimental Protocols
Protocol 1: General Procedure for Stereoselective Hydrogenation

This protocol provides a reliable starting point for the hydrogenation using 5% Rh/C.

  • Catalyst Handling: In a glovebox or under a stream of inert gas, weigh the 5% Rh/C catalyst (e.g., 1-2 mol% relative to the substrate) into a clean, dry hydrogenation flask equipped with a magnetic stir bar.

  • System Assembly: Remove the flask from the glovebox and add the solvent (e.g., ethanol, 0.1 M concentration). Securely attach the flask to a hydrogenation manifold or set it up for a balloon hydrogenation.

  • System Purge: Seal the flask. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the system is free of air.

  • Substrate Addition: Under a positive pressure of hydrogen, add the 1,3-dimethylcyclopentene via syringe.

  • Reaction Execution: Lower the hydrogen balloon or set the manifold to the desired pressure (typically 1 atm to 50 psi). Begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC/MS analysis. A typical reaction time is 2-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Catalyst Removal: Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite® or a syringe filter (0.45 µm PTFE) to remove the heterogeneous catalyst. Wash the filter pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by distillation or column chromatography if necessary.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Determining the cis:trans ratio is essential. GC is an excellent method for this.

  • Sample Preparation: Prepare a dilute solution of the crude product in a volatile solvent (e.g., hexane or diethyl ether).

  • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms) that can separate geometric isomers.

  • Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 150 °C.

    • Detector (FID) Temperature: 250 °C

  • Analysis: The cis and trans isomers of 1,3-dimethylcyclopentane will have slightly different retention times. Integrate the peak areas of the two isomers to determine their relative ratio. The cis isomer is generally the more volatile and will have a slightly shorter retention time.

References

Technical Support Center: Fractional Distillation of Cis- and Trans-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol and troubleshooting resource for the separation of cis- and trans-1,3-dimethylcyclopentane isomers via fractional distillation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical expertise with practical, field-tested insights to ensure a successful and efficient separation process.

Understanding the Challenge: A Small Boiling Point Difference

The primary challenge in separating cis- and trans-1,3-dimethylcyclopentane lies in their very close boiling points. This small difference necessitates a highly efficient fractional distillation setup.

IsomerBoiling Point (°C)Boiling Point (K)
cis-1,3-Dimethylcyclopentane~92 °C[1]~365.15 K[2]
trans-1,3-Dimethylcyclopentane~91 °C[3]~364.15 K[4]

This narrow 1°C margin requires a distillation column with a high number of theoretical plates to achieve effective separation.

Core Principles of Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[5] The mixture is heated, and the resulting vapor travels up a fractionating column.[5] As the vapor ascends, it cools, condenses, and re-vaporizes multiple times.[5] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[5] In this case, trans-1,3-dimethylcyclopentane is the more volatile isomer.

Experimental Protocol: High-Efficiency Fractional Distillation

This protocol is designed to maximize the separation efficiency for these close-boiling isomers.

Diagram of the Experimental Workflow

Fractional_Distillation_Workflow Workflow for Isomer Separation cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Shutdown prep1 Assemble Apparatus prep2 Pack Column prep1->prep2 prep3 Charge Flask prep2->prep3 dist1 Heat Mixture prep3->dist1 dist2 Establish Equilibrium dist1->dist2 dist3 Collect Fractions dist2->dist3 dist4 Monitor Temperature dist3->dist4 an1 Analyze Fractions (GC) dist3->an1 dist4->dist3 an2 Shutdown System an1->an2

Caption: A streamlined workflow for the fractional distillation of 1,3-dimethylcyclopentane isomers.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry. Use ground glass joints with appropriate clamps.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6]

  • Column Packing and Insulation:

    • Column Selection: A column with a high number of theoretical plates is essential. A Vigreux column is a basic option, but for this separation, a packed column is highly recommended.[7]

    • Packing Material: Fill the column with a suitable packing material like Raschig rings or metal sponge to increase the surface area for vapor-liquid equilibria.[8][9] The efficiency of the packing, measured by the Height Equivalent to a Theoretical Plate (HETP), is critical; a lower HETP indicates higher efficiency.[10][11]

    • Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[6]

  • Charging the Flask:

    • Add the mixture of cis- and trans-1,3-dimethylcyclopentane to the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin heating the flask gently.

    • As the mixture boils, a ring of condensate will rise through the column.[6] Adjust the heating rate to ensure a slow and steady ascent.

    • Equilibration: Allow the system to equilibrate by adjusting the heat so that the condensing vapor remains in the column without significant distillate collection. This is achieved by controlling the reflux ratio. A high reflux ratio (e.g., 5:1, meaning for every 5 drops of condensate returned to the column, 1 drop is collected) enhances separation efficiency.[12][13]

    • Fraction Collection: Once the temperature at the distillation head stabilizes, begin collecting the first fraction. This fraction will be enriched in the lower-boiling trans-isomer.

    • Maintain a slow, steady distillation rate (1-2 drops per second).

    • Record the temperature at regular intervals. A stable temperature indicates the collection of a pure fraction.

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • A second temperature plateau will be reached, corresponding to the boiling point of the higher-boiling cis-isomer. Collect this fraction in a new receiving flask.

  • Analysis and Shutdown:

    • Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of the separated isomers.

    • Once the separation is complete, turn off the heat source and allow the apparatus to cool down before disassembly.

Troubleshooting Guide

Common Issues and Solutions in a Q&A Format

Q1: The temperature at the distillation head is fluctuating and not holding steady.

  • A1: Possible Causes & Solutions:

    • Uneven Heating: Ensure the heating mantle is in good contact with the flask and providing consistent heat. If using a stir bar, ensure it is spinning at a steady rate.

    • Column Flooding: This occurs when the vapor flow rate is too high, causing liquid to be pushed up the column.[14] Reduce the heating rate to decrease the boil-up rate.

    • Insufficient Insulation: Poor insulation can lead to heat loss and temperature fluctuations.[6] Ensure the column is well-insulated.

Q2: The separation of isomers is poor, as confirmed by GC analysis.

  • A2: Possible Causes & Solutions:

    • Insufficient Column Efficiency: The column may not have enough theoretical plates for this separation.[15] Consider using a longer column or a more efficient packing material (lower HETP).[11]

    • Distillation Rate is Too Fast: A high distillation rate reduces the number of vaporization-condensation cycles, leading to poor separation.[6] Slow down the distillation rate.

    • Low Reflux Ratio: A low reflux ratio does not allow for sufficient equilibration.[7] Increase the reflux ratio by adjusting the distillation head if possible, or by reducing the take-off rate.

Q3: The ring of condensate is not rising up the column.

  • A3: Possible Causes & Solutions:

    • Insufficient Heating: The heating rate may be too low to overcome heat loss from the column.[6] Gradually increase the heat input.

    • Excessive Heat Loss: The column may be poorly insulated, especially in a cool or drafty environment.[6] Improve the insulation around the column.

Q4: No distillate is being collected, even though the mixture is boiling and vapor is in the column.

  • A4: Possible Causes & Solutions:

    • System Not at Thermal Equilibrium: The entire apparatus needs to be heated to the boiling point of the mixture. Be patient and allow the system to equilibrate.

    • Condenser Water is Too Cold: While unlikely with these compounds, excessively cold condenser water can sometimes cause the vapor to solidify or become too viscous to flow. Ensure the condenser water is at a reasonable temperature.

Frequently Asked Questions (FAQs)

Q: Can simple distillation be used to separate these isomers?

A: No, simple distillation is only effective for separating liquids with boiling point differences greater than 25°C.[5] The 1°C difference between cis- and trans-1,3-dimethylcyclopentane requires the enhanced efficiency of fractional distillation.

Q: What is the significance of the reflux ratio?

A: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio increases the number of equilibrium stages and improves separation, which is crucial for close-boiling mixtures.[12][13]

Q: How do I choose the right column packing?

A: The choice of packing depends on the required efficiency (HETP), pressure drop, and the scale of the distillation. For laboratory scale, structured packings or random packings like Raschig rings or metal sponges provide a good balance of efficiency and low pressure drop.[16][17]

Q: Could these isomers form an azeotrope?

A: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5] While there is no readily available data to suggest that cis- and trans-1,3-dimethylcyclopentane form an azeotrope, unexpected distillation behavior could indicate such an interaction. If an azeotrope is suspected, alternative separation methods like azeotropic distillation may be necessary.[5]

Q: Is it necessary to perform the distillation under vacuum?

A: Vacuum distillation is typically used for compounds that decompose at their atmospheric boiling points. Since 1,3-dimethylcyclopentane isomers are stable at their boiling points, atmospheric distillation is appropriate.

References

Technical Support Center: Achieving High Purity cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of cis-1,3-Dimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining this specific stereoisomer in high purity. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-purity this compound?

The main difficulties lie in two areas: the initial stereocontrol during synthesis and the subsequent separation of the desired cis-isomer from the trans-isomers and other side products. 1,3-dimethylcyclopentane has three stereoisomers: the cis-isomer (which is a meso compound) and a pair of enantiomers that make up the trans-form.[1][2] These isomers often possess very similar physical properties, particularly boiling points, making their separation by traditional methods like fractional distillation a significant hurdle.[3][4]

Q2: Which synthetic routes favor the formation of the cis-isomer?

Several synthetic strategies can be employed to favor the cis-isomer. Catalytic hydrogenation of 1,3-dimethylcyclopentene over a palladium on carbon (Pd/C) catalyst is a common and effective industrial method.[5] The syn-addition of hydrogen across the double bond preferentially forms the cis product. Another approach involves the reduction of 1,3-diketones or diols, where the stereochemistry can be influenced by the choice of catalyst and reaction conditions.[5] For highly specific applications requiring high diastereoselectivity, more advanced methods like organophotoredox-catalyzed [3+2] cycloadditions may be considered.[6][7]

Q3: Is it possible to completely avoid the formation of the trans-isomer?

In most common synthetic procedures, completely avoiding the formation of the trans-isomer is highly unlikely. The goal is typically to maximize the cis:trans ratio. The choice of synthesis method, reaction conditions (temperature, pressure, solvent), and catalyst are all critical factors that can be optimized to favor the cis-isomer.[8][9][10] For instance, in catalytic hydrogenation, lower temperatures generally favor the kinetic product, which in many cases is the cis-isomer.[5]

Q4: What are the key differences in physical properties between the cis- and trans-isomers of 1,3-Dimethylcyclopentane?

The physical properties of the cis- and trans-isomers are quite similar, which is the crux of the separation challenge. However, there are slight differences that can be exploited.

PropertyThis compoundtrans-1,3-Dimethylcyclopentane
Boiling Point ~91.8 °C~90.9 °C (for the racemic mixture)
Molecular Weight 98.19 g/mol 98.19 g/mol
CAS Number 2532-58-3[11][12]1759-59-7

Note: Boiling points can vary slightly based on experimental conditions and purity.

Q5: What analytical techniques are best suited for determining the purity and isomeric ratio of my 1,3-Dimethylcyclopentane sample?

Gas chromatography (GC) is the most common and effective method for analyzing the isomeric ratio of a 1,3-dimethylcyclopentane mixture.[13] Using a capillary column with a suitable stationary phase can provide excellent separation of the cis- and trans-isomers. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. Infrared (IR) spectroscopy can also be used to identify the compound, with characteristic spectra available in databases like the NIST Chemistry WebBook.[14]

II. Troubleshooting Guide: Synthesis & Purification

This section provides detailed troubleshooting for common issues encountered during the synthesis and purification of this compound.

Problem 1: Low cis:trans Isomer Ratio in the Crude Product

Potential Causes:

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, or solvent may be favoring the thermodynamically more stable trans-isomer.[8][9]

  • Incorrect Catalyst Selection: The chosen catalyst may not be providing the desired stereoselectivity.

  • Isomerization: The reaction conditions may be harsh enough to cause isomerization of the desired cis-product to the trans-isomer.[15]

Solutions & Experimental Protocols:

1.1 Optimizing Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

This is often the most direct route to a high cis content.

Protocol:

  • Catalyst: Use a high-quality 5% or 10% Palladium on Carbon (Pd/C) catalyst.

  • Solvent: A non-polar solvent such as hexane or ethanol is typically used.

  • Temperature: Maintain a low to moderate temperature (e.g., 25-50°C). Higher temperatures can lead to isomerization.

  • Pressure: Hydrogen pressure can be varied (e.g., 1-10 atm). Higher pressures can increase the reaction rate but may also affect selectivity. Start with lower pressures and optimize.

  • Monitoring: Monitor the reaction progress by GC to determine the optimal reaction time to maximize the cis:trans ratio before significant isomerization occurs.

Catalytic Hydrogenation Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 1,3-Dimethylcyclopentene Reactor Hydrogenation Reactor (Controlled Temp & Pressure) Start->Reactor Catalyst Pd/C Catalyst + H2 Catalyst->Reactor Crude_Product Crude Product (cis/trans mixture) Reactor->Crude_Product GC_Analysis GC Analysis to Determine cis:trans Ratio Crude_Product->GC_Analysis

Caption: Workflow for catalytic hydrogenation.

1.2 Exploring Kinetic vs. Thermodynamic Control

Understanding whether your reaction is under kinetic or thermodynamic control is crucial.[8][9][10]

  • Kinetic Control: Favors the product that is formed fastest (lower activation energy). This is often achieved at lower temperatures and shorter reaction times. For many stereoselective syntheses, the desired isomer is the kinetic product.

  • Thermodynamic Control: Favors the most stable product. This is typically achieved at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.

Troubleshooting Steps:

  • Run the reaction at a significantly lower temperature. This will slow down the reaction but may dramatically improve the cis:trans ratio if the cis-isomer is the kinetic product.

  • Perform a time-course study. Analyze aliquots of the reaction mixture at different time points to see if the cis:trans ratio changes over time. If the ratio of cis decreases over time, it suggests that it is being converted to the more stable trans-isomer.

Problem 2: Difficulty in Separating cis- and trans-Isomers

Potential Causes:

  • Close Boiling Points: As noted, the boiling points of the isomers are very close, making simple distillation ineffective.

  • Inadequate Separation Technique: The chosen purification method may not have sufficient resolving power.

Solutions & Experimental Protocols:

2.1 High-Efficiency Fractional Distillation

While challenging, fractional distillation can be effective if a column with a very high number of theoretical plates is used.[16]

Protocol:

  • Apparatus: Use a vacuum-jacketed distillation column with a high-efficiency packing material (e.g., structured packing or a spinning band column). The column should have a high number of theoretical plates.

  • Reflux Ratio: Operate the distillation at a very high reflux ratio (e.g., 30:1 or higher). This means that for every 30 drops of condensate returned to the column, only 1 drop is collected as distillate.

  • Distillation Rate: Maintain a very slow and steady distillation rate.

  • Fraction Collection: Collect very small fractions and analyze each by GC to determine the isomeric composition.

  • Patience: This process can be very time-consuming.

Fractional Distillation Mixture cis/trans Mixture Heating_Mantle Heating Mantle Distillation_Column High-Efficiency Fractional Distillation Column Heating_Mantle->Distillation_Column Vaporization Distillation_Column->Distillation_Column Condenser Condenser Distillation_Column->Condenser Vapor of more volatile component Collection_Flask Fraction Collection Condenser->Collection_Flask Condensation

Caption: High-efficiency fractional distillation setup.

2.2 Alternative Separation Techniques

When fractional distillation is not feasible or effective, other techniques can be explored:

  • Preparative Gas Chromatography (Prep-GC): This is a highly effective but often expensive and low-throughput method for obtaining very high purity isomers.

  • Azeotropic Distillation: In some cases, the addition of an entrainer that forms an azeotrope with one of the isomers can alter the relative volatilities and facilitate separation.[3]

  • Complexation/Crystallization: It may be possible to selectively form a complex with one of the isomers, allowing it to be separated by crystallization.[17] This is a more advanced technique that requires screening of potential complexing agents.

III. Concluding Remarks

Achieving high purity this compound is a challenging but attainable goal. Success hinges on a dual strategy: maximizing the formation of the cis-isomer during synthesis through careful control of reaction conditions and employing a high-resolution purification technique to remove the persistent trans-isomer. This guide provides a foundation for troubleshooting common issues. For novel synthetic routes or particularly challenging separations, consulting the primary literature for specific examples and methodologies is always recommended.

IV. References

  • Pines, H., Aristoff, E., & Ipatieff, V. N. (1951). Isomerization of Saturated Hydrocarbons. IX.1 Isomerization of Ethylcyclopentane, 1,3-Dimethylcyclopentane and 1,1-Dimethylcyclopentane. Journal of the American Chemical Society, 73(12), 5501–5504. --INVALID-LINK--

  • Study.com. (n.d.). Draw the three stereoisomers of 1,3-dimethylcyclopentane. --INVALID-LINK--

  • Quora. (2019). How many stereoisomers does 1,3-dimethylcyclopentane have? --INVALID-LINK--

  • Glasgow, A. R., Jr., Willingham, C. B., & Rossini, F. D. (1947). Isolation of 3-methylhexane, trans-1,2-dimethylcyclopentane, and trans-1,3-dimethylcyclopentane from petroleum. Journal of Research of the National Bureau of Standards, 38(5), 509. --INVALID-LINK--

  • Birch, S. F., & Dean, R. A. (1953). The configurations of the isomeric forms of 1 : 3-dimethylcyclopentane. Journal of the Chemical Society (Resumed), 2477. --INVALID-LINK--

  • Forziati, A. F., & Rossini, F. D. (1949). Separation of 2,3-dimethylpentane, 1,cis-3-dimethyl-cyclopentane, and 3-ethylpentane from petroleum. Journal of Research of the National Bureau of Standards, 43(5), 473. --INVALID-LINK--

  • NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. --INVALID-LINK--

  • ChemScene. (n.d.). This compound. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2023, December 9). Synthesis of Dimethyl Cyclopentane [Video]. YouTube. --INVALID-LINK--

  • Wang, T., et al. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers, 7(1), 88-93. --INVALID-LINK--

  • Wikipedia. (2023, November 28). Thermodynamic and kinetic reaction control. --INVALID-LINK--

  • BenchChem. (n.d.). This compound. --INVALID-LINK--

  • LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. --INVALID-LINK--

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. --INVALID-LINK--

  • NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. --INVALID-LINK--

  • ESSLAB. (n.d.). This compound. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Stinson, J. S., & Hawkins, J. E. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • PubChem. (n.d.). 1,3-Dimethylcyclopentane. --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 2532-58-3: this compound. --INVALID-LINK--

  • ResearchGate. (n.d.). Diastereoselective Cyclopentane Construction. --INVALID-LINK--

  • NIST. (n.d.). Cyclopentane, 1,3-dimethyl-. NIST Chemistry WebBook. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). cis 1 3 dimethylcyclopentane. --INVALID-LINK--

  • Office of Scientific and Technical Information. (n.d.). Thermodynamics of cyclopentane, methylcyclopentane and 1,cis-3-dimethylcyclopentane: verification of the concept of pseudorotation. --INVALID-LINK--

  • Pitzer, K. S., & Beckett, C. W. (1955). Relabeling of Cis and Trans Isomers of 1,3-Dimethylcyclopentane. Science, 122(3168), 513. --INVALID-LINK--

  • NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis- (IR Spectrum). NIST Chemistry WebBook. --INVALID-LINK--

  • Orgo Made Easy By Mayya. (2022, July 22). How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... --INVALID-LINK--

  • BenchChem. (n.d.). High-Efficiency Fractional Distillation of 2,3-Dimethylpentane and 2-Methylhexane. --INVALID-LINK--

References

Technical Support Center: Mastering the GC Resolution of cis/trans-1,3-Dimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the common analytical challenge of separating cis- and trans-1,3-dimethylcyclopentane using gas chromatography (GC). These diastereomers, due to their similar boiling points and molecular structures, often co-elute, posing a significant hurdle for accurate quantification in various research and industrial applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to empower you to achieve baseline resolution of these critical isomers.

The Separation Challenge: A Closer Look at 1,3-Dimethylcyclopentane Stereoisomers

1,3-Dimethylcyclopentane exists as three stereoisomers: a cis isomer, which is a meso compound, and a pair of trans enantiomers ((1R,3S) and (1S,3R)).[1] The primary challenge in most achiral GC applications is the separation of the cis diastereomer from the trans enantiomeric pair. Their nearly identical physicochemical properties necessitate a highly selective GC method.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Question 1: I'm seeing a single, broad peak or a peak with a significant shoulder where I expect to see two distinct peaks for cis- and trans-1,3-dimethylcyclopentane. What is the most likely cause?

Answer: This is a classic case of co-elution, where the isomers are not adequately resolved by your current GC method.[2] The primary culprits are typically an inappropriate stationary phase or a suboptimal oven temperature program.

  • The "Why": The separation of non-polar, non-functionalized isomers like dimethylcyclopentanes is driven by subtle differences in their interaction with the stationary phase. If the stationary phase is not selective enough, it cannot differentiate between the small variations in the isomers' shape and polarity. Similarly, if the oven temperature ramp is too fast, the components do not have sufficient time to interact with the stationary phase, leading to poor separation.[3]

  • The "How-To":

    • Evaluate Your Stationary Phase: For cis/trans isomers of cyclic alkanes, a mid- to high-polarity stationary phase is often required to induce the necessary selectivity. A standard non-polar phase (like a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) separates primarily by boiling point, which is often insufficient for these isomers.[4] Consider a column with a cyanopropyl-based stationary phase, which can offer enhanced selectivity for cis/trans isomers.[5]

    • Optimize Your Oven Temperature Program: A slower temperature ramp rate increases the residence time of the analytes in the column, allowing for more effective partitioning and improved resolution.[6]

      • Actionable Step: Decrease your temperature ramp rate significantly (e.g., from 10°C/min to 2-3°C/min) through the temperature range where the isomers are expected to elute.

Question 2: I've switched to a more polar column, but my resolution is still not at baseline. What other parameters can I adjust?

Answer: While column selection is paramount, other factors like carrier gas flow rate, column dimensions, and injection parameters play a crucial role in optimizing resolution.

  • The "Why": The efficiency of a GC column is highly dependent on the linear velocity of the carrier gas. Operating at the optimal linear velocity minimizes peak broadening and maximizes resolution. Longer and narrower columns inherently provide more theoretical plates, leading to better separations.

  • The "How-To":

    • Optimize Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. For a 0.25 mm ID column, this is typically around 20-25 cm/sec for Helium and 35-40 cm/sec for Hydrogen.

    • Consider Column Dimensions:

      • Length: If you are using a 30 m column, consider switching to a 60 m or even a 100 m column of the same phase to increase the number of theoretical plates and enhance resolution.

      • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) will provide higher efficiency and better resolution than a standard 0.25 mm or 0.32 mm ID column, though it will have a lower sample capacity.

    • Refine Your Injection: A split injection is typically recommended to ensure sharp initial peak shapes. A higher split ratio can sometimes improve peak shape for concentrated samples, preventing column overload.

Question 3: My peaks are tailing, which is affecting my ability to accurately integrate and quantify the isomers. What could be causing this?

Answer: Peak tailing is often indicative of active sites within your GC system or issues with your column installation.

  • The "Why": Active sites, such as exposed silanols in the inlet liner or at the head of the column, can interact with analytes, causing them to be retained longer than the bulk of the sample, which results in a tailing peak shape. An improperly cut column can also create turbulence and active sites.[7]

  • The "How-To":

    • Check Your Inlet Liner: Replace the inlet liner with a fresh, deactivated liner.

    • Inspect the Column Installation: Ensure the column is cut cleanly and squarely. A poor cut can be a source of activity. Also, verify that the column is installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.

    • Condition the Column: If the column is new or has been sitting idle, proper conditioning is essential to remove any residual moisture or contaminants.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution of cis/trans-1,3-dimethylcyclopentane.

Troubleshooting_Workflow Start Poor or No Resolution Check_Column Is the Stationary Phase Appropriate for cis/trans Isomers? Start->Check_Column Change_Column Switch to a Mid- to High-Polarity Column (e.g., Cyanopropyl) Check_Column->Change_Column No Optimize_Temp Is the Temperature Program Optimized? Check_Column->Optimize_Temp Yes Change_Column->Optimize_Temp Slow_Ramp Decrease Temperature Ramp Rate (e.g., to 2-3°C/min) Optimize_Temp->Slow_Ramp No Check_Flow Is the Carrier Gas Flow Rate Optimal? Optimize_Temp->Check_Flow Yes Slow_Ramp->Check_Flow Adjust_Flow Set to Optimal Linear Velocity (e.g., 20-25 cm/sec for He) Check_Flow->Adjust_Flow No Success Baseline Resolution Achieved Check_Flow->Success Yes Consider_Dimensions Consider Longer (60m+) or Narrower ID (0.18mm) Column Adjust_Flow->Consider_Dimensions Consider_Dimensions->Success

Caption: Troubleshooting workflow for resolving cis/trans-1,3-dimethylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: Why is separating cis/trans-1,3-dimethylcyclopentane so difficult?

A1: The challenge lies in their very similar physical properties. As diastereomers, they have the same molecular weight and elemental composition. Their boiling points are also very close, making separation on a standard non-polar GC column, which separates primarily by boiling point, ineffective.[4] Resolution, therefore, depends on a stationary phase that can exploit the subtle differences in their three-dimensional structures and dipole moments.

Q2: Do I need a chiral column to separate cis- and trans-1,3-dimethylcyclopentane?

A2: Not necessarily for the primary goal of separating the cis isomer from the trans isomer. The cis and trans forms are diastereomers, and their separation can be achieved on an achiral column with the correct selectivity.[8] A chiral column would be required only if you needed to separate the two trans enantiomers from each other, which is a more specialized application.[6]

Q3: Can I use mass spectrometry (MS) to differentiate the isomers if they co-elute?

A3: No, mass spectrometry is generally not effective for differentiating cis/trans isomers. They have identical molecular weights and will produce nearly identical fragmentation patterns under standard electron ionization (EI) conditions.[4] Chromatographic separation is essential for their individual quantification.

Q4: What is the expected elution order for the cis and trans isomers?

A4: The elution order can depend on the stationary phase. However, often the more compact or sterically hindered isomer will have a shorter retention time. For 1,3-dimethylcyclohexane on some phases, the cis isomer elutes before the trans.[7] While not a direct analog, it highlights that the specific interactions with the stationary phase determine the elution order. It is always best to confirm the identity of each peak by injecting individual standards if they are available.

Experimental Protocol: Optimized GC Method for cis/trans-1,3-Dimethylcyclopentane Resolution

This protocol provides a starting point for achieving baseline resolution. Further optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dilute the sample containing the 1,3-dimethylcyclopentane isomers in a suitable volatile solvent (e.g., hexane or pentane) to a concentration appropriate for your detector's sensitivity (typically in the low ppm range for FID).

2. GC System and Parameters:

  • The following table summarizes the recommended GC parameters.

ParameterRecommended SettingRationale
GC Column Mid-to-High Polarity Capillary Column (e.g., a cyanopropyl-based phase)Provides the necessary selectivity to differentiate between the cis and trans isomers based on polarity and shape, which is not achievable on non-polar phases.[5]
Dimensions 60 m x 0.25 mm ID, 0.25 µm film thicknessA longer column provides higher efficiency and better resolution for closely eluting compounds.
Carrier Gas Helium or Hydrogen, constant flow modeHydrogen provides faster analysis and higher efficiency at its optimal linear velocity. Helium is a safe and effective alternative.
Linear Velocity ~25 cm/sec for Helium; ~40 cm/sec for HydrogenOperating at the optimal linear velocity minimizes peak broadening and maximizes resolution.
Inlet Split/Splitless Injector
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analytes and solvent.
Injection Mode Split
Split Ratio 50:1 (can be adjusted based on sample concentration)Prevents column overload and ensures sharp peaks.
Injection Volume 1 µL
Oven Temperature Program Initial Temp: 40°C, hold for 2 minutesRamp: 2°C/min to 100°CFinal Temp: 100°C, hold for 5 minutesA low initial temperature ensures good peak focusing. A slow ramp rate through the elution window of the isomers is critical for achieving separation.[3][6]
Detector Flame Ionization Detector (FID)FID is a robust and sensitive universal detector for hydrocarbons.
Detector Temperature 250 °C

3. Data Analysis:

  • Integrate the peaks for the cis and trans isomers.

  • If standards are available, confirm the identity of each peak by retention time.

  • Calculate the resolution between the two peaks. A resolution value (Rs) of ≥ 1.5 indicates baseline separation.

Key Decision Points in Method Development

The following diagram outlines the critical decisions in developing a robust method for this separation.

Method_Development Start Goal: Separate cis/trans-1,3-DMC Column_Choice Column Selection Start->Column_Choice NonPolar Non-Polar (e.g., DB-1, DB-5) Separates by boiling point Column_Choice->NonPolar Polar Mid- to High-Polarity (e.g., Cyanopropyl) Separates by polarity/shape Column_Choice->Polar Select_Polar Choose Polar Column for Selectivity NonPolar->Select_Polar Likely insufficient Polar->Select_Polar Recommended Method_Params Set Initial Method Parameters Select_Polar->Method_Params Temp_Prog Temperature Program Start with slow ramp (2-5°C/min) Method_Params->Temp_Prog Flow_Rate Carrier Gas Flow Set to optimal linear velocity Method_Params->Flow_Rate Run_Test Run Initial Analysis Method_Params->Run_Test Evaluate Evaluate Resolution (Rs) Run_Test->Evaluate Optimize Optimize Parameters: - Slower ramp - Longer/narrower column Evaluate->Optimize Rs < 1.5 Final_Method Final Validated Method Evaluate->Final_Method Rs >= 1.5 Optimize->Run_Test

Caption: Key decision points for GC method development.

By systematically addressing the factors of stationary phase selectivity, temperature programming, and carrier gas flow, you can successfully resolve the challenging cis/trans-1,3-dimethylcyclopentane isomer pair and ensure the accuracy and reliability of your analytical results.

References

Minimizing side reactions in the synthesis of cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of stereoselective synthesis for drug development professionals and research scientists.

Technical Support Center: Synthesis of cis-1,3-Dimethylcyclopentane

The stereoselective synthesis of specific isomers like this compound is a critical task in organic chemistry, where the three-dimensional arrangement of atoms can profoundly impact a molecule's physical and biological properties. Achieving high diastereomeric purity requires a nuanced understanding of reaction mechanisms, catalyst behavior, and the subtle interplay between kinetics and thermodynamics. This guide provides field-proven insights and troubleshooting strategies to help researchers minimize side reactions and maximize the yield of the desired cis isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most industrially relevant method for synthesizing this compound?

The most common and effective method is the catalytic hydrogenation of 1,3-dimethylcyclopentene.[1] This reaction involves the addition of hydrogen (H₂) across the double bond of the cyclopentene ring in the presence of a heterogeneous metal catalyst. The key to this synthesis is directing the stereochemistry of the hydrogen addition to favor the cis product.

Q2: Why is the cis isomer the major product in the catalytic hydrogenation of 1,3-dimethylcyclopentene?

The high selectivity for the cis isomer is a classic example of stereochemical control dictated by the catalyst surface. The reaction proceeds via syn-addition, where both hydrogen atoms are delivered to the same face of the double bond. The 1,3-dimethylcyclopentene molecule adsorbs onto the catalyst's surface (e.g., Platinum or Palladium) on its less sterically hindered face. The methyl groups preferentially orient away from the catalyst surface, leaving the opposite face exposed for the addition of hydrogen atoms. This directed attack results in both new C-H bonds being formed on the same side, yielding the cis product as the major, kinetically favored isomer.[2][3]

Q3: What is the difference between kinetic and thermodynamic control in this synthesis?

Kinetic versus thermodynamic control determines the final product ratio when competing reaction pathways exist.[4][5]

  • Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy. In the catalytic hydrogenation of 1,3-dimethylcyclopentene, the cis isomer is the kinetic product because the transition state leading to its formation is sterically less hindered and thus lower in energy.[6][7] Reactions under kinetic control are typically run at lower temperatures and for shorter durations, making the reaction effectively irreversible.

  • Thermodynamic Control: This favors the most stable product, regardless of how fast it is formed. The trans-1,3-dimethylcyclopentane is generally the more thermodynamically stable isomer due to reduced steric strain between the methyl groups. If the reaction conditions (e.g., high temperature, prolonged reaction time, or use of certain catalysts) allow for an equilibrium to be established, the product ratio will shift to favor the more stable trans isomer.

Q4: How can I effectively separate the cis and trans isomers if a mixture is formed?

Separating these isomers can be challenging due to their similar physical properties. The boiling points of this compound (91.7°C) and trans-1,3-dimethylcyclopentane (90.8°C) are very close, making fractional distillation difficult but feasible with highly efficient columns.[8] For analytical and small-scale preparative purposes, capillary gas chromatography is an effective separation technique.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Problem: My reaction yields a low cis:trans ratio (i.e., significant formation of the trans isomer).

  • Possible Cause 1: Reaction temperature is too high.

    • Explanation: Elevated temperatures can provide enough energy to overcome the higher activation barrier leading to the thermodynamic trans product or even cause isomerization of the desired cis product into the more stable trans isomer. This shifts the reaction from kinetic to thermodynamic control.[4][6]

    • Solution: Perform the hydrogenation at a lower temperature (e.g., room temperature or slightly below). Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent post-reaction isomerization.

  • Possible Cause 2: Inappropriate catalyst choice.

    • Explanation: While many hydrogenation catalysts exist, their surface morphology and activity levels differ, impacting stereoselectivity. Highly active catalysts like Raney Nickel can sometimes lead to over-hydrogenation or isomerization, reducing selectivity.[10][11]

    • Solution: Adam's catalyst (PtO₂) is highly effective for stereoselective syn-hydrogenation of alkenes to yield cis-alkanes.[12][13][14] Palladium on carbon (Pd/C) is also a reliable choice.[1] It is crucial to screen catalysts to find the optimal one for your specific substrate and conditions.

  • Possible Cause 3: Isomerization of the starting alkene.

    • Explanation: Trace acidic impurities in the solvent or on the catalyst support can catalyze the isomerization of 1,3-dimethylcyclopentene to other, more stable isomers before hydrogenation occurs. Hydrogenation of these new isomers can lead to a different product distribution.

    • Solution: Use high-purity, neutral solvents like ethanol or ethyl acetate. If using acetic acid as a solvent, be aware that it can promote isomerization.[12] Ensure the catalyst support is neutral.

Problem: The hydrogenation reaction is very slow or incomplete.

  • Possible Cause 1: Catalyst poisoning.

    • Explanation: The catalyst's active sites can be deactivated (poisoned) by impurities in the substrate, solvent, or hydrogen gas. Sulfur compounds, halides, and strong bases are common poisons for platinum and palladium catalysts.

    • Solution: Purify the 1,3-dimethylcyclopentene starting material (e.g., by distillation). Use high-purity, anhydrous solvents and high-grade hydrogen gas.

  • Possible Cause 2: Insufficient hydrogen pressure or poor agitation.

    • Explanation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mass transfer of hydrogen to the catalyst surface is critical.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (often 1-4 atm). Use vigorous stirring or shaking to maintain the catalyst in suspension and facilitate gas-liquid mixing.

  • Possible Cause 3: Inactive or insufficient catalyst.

    • Explanation: Catalysts can lose activity over time or if stored improperly. Adam's catalyst (PtO₂), for instance, is a precursor that is reduced in situ to active platinum black; if this reduction is incomplete, the reaction will be slow.[12][13]

    • Solution: Use a fresh batch of catalyst. For Adam's catalyst, ensure proper pre-reduction according to established procedures. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%), but be mindful that excessive catalyst can sometimes lead to side reactions.

Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Diagnosis & Solution Pathways Start Unsatisfactory Result (Low Yield / Poor Selectivity) CheckPurity Analyze Product Mixture (GC-MS, NMR) Start->CheckPurity LowRatio Low cis:trans Ratio? CheckPurity->LowRatio IncompleteRxn Incomplete Reaction? LowRatio->IncompleteRxn No Temp Decrease Temperature & Reduce Reaction Time LowRatio->Temp Yes Pressure Increase H₂ Pressure & Improve Agitation IncompleteRxn->Pressure Yes End Re-run Experiment & Analyze IncompleteRxn->End No Catalyst Switch Catalyst (e.g., to PtO₂) Temp->Catalyst Catalyst->End Poison Purify Reagents & Use Fresh Catalyst Pressure->Poison Poison->End

Caption: Figure 1. A step-by-step decision diagram for troubleshooting common synthesis issues.

Quantitative Data Summary

The choice of catalyst has a significant impact on the diastereoselectivity of the hydrogenation. While exact ratios can vary based on specific reaction conditions (temperature, pressure, solvent), the following table provides a general comparison.

CatalystTypical cis:trans RatioKey Characteristics
Adam's Catalyst (PtO₂) in Acetic Acid >10:1High selectivity for cis product via syn-addition.[3]
Palladium on Carbon (Pd/C) in Ethanol ~5:1 to 10:1Good selectivity, widely used, and cost-effective.[1]
Raney Nickel (W-6) in Ethanol Variable (can be lower)Highly active, but may lead to more isomerization and lower selectivity if not carefully controlled.[11][15]

Table 1. Comparative selectivity of common catalysts for the hydrogenation of substituted cyclopentenes.

Experimental Protocol: Optimized Catalytic Hydrogenation

This protocol is designed to maximize the yield of this compound under kinetically controlled conditions.

Materials:

  • 1,3-Dimethylcyclopentene (high purity)

  • Adam's Catalyst (Platinum(IV) oxide, PtO₂)

  • Glacial Acetic Acid (solvent)

  • Hydrogen gas (H₂, high purity)

  • Parr hydrogenation apparatus or similar pressure vessel

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any potential catalyst poisons.

  • Charging the Vessel: In the reaction vessel, add Adam's catalyst (PtO₂, ~1-2 mol% relative to the alkene).

  • Solvent and Substrate Addition: Add glacial acetic acid to the vessel to cover the catalyst. Then, add the 1,3-dimethylcyclopentene. The typical substrate concentration is 5-10% (w/v).

  • Inerting: Seal the vessel and purge it with nitrogen or argon gas 3-5 times to remove all oxygen.

  • Catalyst Pre-reduction: Purge the vessel with hydrogen gas. The black color of finely divided platinum metal should appear as the PtO₂ is reduced. This is the active catalyst.[12][13]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 50 psi (3.4 atm). Begin vigorous stirring or shaking.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Wash the filter cake with a small amount of fresh solvent.

  • Product Isolation: The filtrate contains the product in acetic acid. The product can be isolated by carefully neutralizing the acid with a base (e.g., NaHCO₃ solution) and extracting the organic layer with a suitable solvent like diethyl ether, followed by drying and solvent removal.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the yield and the cis:trans diastereomeric ratio.

Reaction Mechanism Overview

The diagram below illustrates the stereoselective hydrogenation process on the catalyst surface.

G cluster_0 Catalytic Hydrogenation Pathway Reactant 1,3-Dimethylcyclopentene Adsorption Adsorption onto Catalyst Surface (Less Hindered Face) Reactant->Adsorption Step 1 H2_Add Syn-Addition of Hydrogen Adsorption->H2_Add Step 2 Isomerization Isomerization Side Reaction (High Temp / Long Time) Adsorption->Isomerization Side Pathway Product_cis This compound (Kinetic Product) H2_Add->Product_cis Major Pathway Product_trans trans-1,3-Dimethylcyclopentane (Thermodynamic Product) Isomerization->Product_trans

Caption: Figure 2. The reaction favors the cis isomer via a lower energy pathway.

References

Technical Support Center: Interpreting Complex NMR Spectra of Dimethylcyclopentane Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenges of interpreting complex Nuclear Magnetic Resonance (NMR) spectra, specifically focusing on mixtures of dimethylcyclopentane isomers. The structural similarity and stereoisomerism within these mixtures often lead to severe signal overlap in ¹H and ¹³C NMR spectra, making unambiguous characterization a formidable task.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to navigate these complexities. Our goal is to empower you with the knowledge to select the appropriate NMR experiments, optimize acquisition parameters, and confidently interpret your data.

The Challenge: Signal Overlap in Dimethylcyclopentane Isomers

Dimethylcyclopentane can exist as several constitutional isomers (1,1-, 1,2-, and 1,3-dimethylcyclopentane), each of which can also have stereoisomers (cis and trans diastereomers for 1,2- and 1,3-dimethylcyclopentane). These subtle structural differences result in protons and carbons with very similar chemical environments, leading to ¹H and ¹³C NMR spectra with significant signal overlap. This complexity can make it difficult to determine the number of components in a mixture, their relative concentrations, and the specific isomeric and stereochemical identity of each.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a dimethylcyclopentane mixture shows a crowded aliphatic region with many overlapping multiplets. How can I even begin to assign these signals?

A1: This is a very common issue. A standard 1D ¹H NMR spectrum is often insufficient for resolving such complex mixtures. The first step is to employ two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spectroscopy) is an excellent starting point. It reveals proton-proton coupling networks, allowing you to trace the connectivity of protons within each isomer. For example, you can identify which methyl protons are coupled to which methine or methylene protons on the cyclopentane ring.[1]

  • TOCSY (Total Correlation Spectroscopy) can be even more powerful as it shows correlations between all protons within a spin system, not just immediate neighbors.[1] This is particularly useful for identifying all the protons belonging to a single isomer in the mixture.

Q2: I've run a COSY, but the cross-peaks are also overlapping. What's the next step?

A2: When homonuclear correlation isn't enough, it's time to bring in the carbon dimension with heteronuclear experiments.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs.[2] This is a very sensitive technique that spreads the signals out into a second dimension, significantly improving resolution. By identifying the chemical shift of a carbon and its attached proton(s), you can start to build a structural fingerprint for each isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the full carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[2][3] For example, you can correlate the methyl protons to the quaternary carbon in 1,1-dimethylcyclopentane, or to other ring carbons in the 1,2- and 1,3-isomers.

Q3: How can I distinguish between cis and trans diastereomers of 1,2- or 1,3-dimethylcyclopentane?

A3: Distinguishing diastereomers often requires a combination of techniques and careful analysis of subtle differences in their NMR parameters.

  • Chemical Shift Differences: Diastereotopic protons and carbons in cis and trans isomers will have slightly different chemical shifts due to their different spatial arrangements.[4] These differences can be small, so high-resolution spectra are essential.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects protons that are close in space, regardless of whether they are bonded. For cis-dimethylcyclopentane isomers, you would expect to see a NOESY cross-peak between the two methyl groups, as they are on the same side of the ring. This cross-peak would be absent in the trans isomer.

  • J-Coupling Constants: The magnitude of the coupling constant (³JHH) between vicinal protons can be dependent on the dihedral angle between them, as described by the Karplus equation. Differences in the ring conformation of cis and trans isomers can lead to measurable differences in their coupling constants.

Q4: I suspect my sample contains impurities. How can NMR help me identify them?

A4: NMR is an excellent tool for purity analysis.

  • Unusual Signals: Look for signals that do not fit the expected pattern for any of the dimethylcyclopentane isomers.

  • DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules based on their diffusion rates, which is related to their size and shape.[5] Signals from smaller or larger impurities will have different diffusion coefficients than the dimethylcyclopentane isomers and will align on different horizontal traces in the 2D DOSY spectrum.

  • Quantitative NMR (qNMR): Once an impurity is identified, you can determine its concentration relative to your main components by carefully integrating the signals and comparing them to a certified internal standard.[5]

Troubleshooting Guides

Guide 1: Resolving Heavily Overlapped Signals

Problem: Even with 2D NMR, the aliphatic region of your spectrum is a "forest" of overlapping signals, making it impossible to trace connectivities.

Workflow:

  • Optimize Sample Preparation:

    • Ensure your sample is free of particulate matter.

    • Use a high-quality deuterated solvent.

    • Consider using a different solvent to induce changes in chemical shifts.

  • Acquire High-Resolution Data:

    • Use a higher field NMR spectrometer if available. Higher magnetic fields increase the chemical shift dispersion, spreading out the signals.[6]

    • Increase the acquisition time to improve digital resolution.

    • Apply a gentle window function (e.g., Gaussian or sine-bell) during processing to enhance resolution, but be aware this may reduce the signal-to-noise ratio.

  • Employ Advanced NMR Experiments:

    • DEPT (Distortionless Enhancement by Polarization Transfer): This 1D experiment helps to distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals pointing up, while CH₂ signals point down.[7] This can simplify the carbon spectrum significantly.

    • Selective 1D Experiments (e.g., 1D TOCSY or 1D NOESY): If you can identify even one resolved proton signal belonging to a specific isomer, you can use selective 1D experiments to irradiate that proton and observe only the signals from other protons in the same molecule (1D TOCSY) or those that are close in space (1D NOESY).

Experimental Workflow: A Step-by-Step Guide to Resolving a Complex Mixture

Here is a detailed protocol for a systematic approach to characterizing a complex dimethylcyclopentane mixture.

1. Initial 1D Analysis (¹H and ¹³C):

  • Protocol:

    • Prepare a sample of your dimethylcyclopentane mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum.

  • Rationale: This initial analysis provides an overview of the mixture's complexity, the number of distinct methyl, methylene, and methine groups (from ¹³C and DEPT), and a general idea of the degree of signal overlap.

2. Establishing Connectivity (COSY and HSQC):

  • Protocol:

    • Using the same sample, acquire a 2D ¹H-¹H COSY spectrum.

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

  • Rationale: The COSY experiment will reveal which protons are coupled to each other, helping to trace out the spin systems of each isomer. The HSQC will then unambiguously link each proton to its directly attached carbon, providing a set of ¹H-¹³C correlation "fingerprints" for each component.[2][7]

3. Assembling the Pieces (HMBC):

  • Protocol:

    • Acquire a 2D ¹H-¹³C HMBC spectrum.

  • Rationale: The HMBC is the key to connecting the different spin systems and identifying the overall carbon skeleton of each isomer.[2][8] For instance, correlations from the methyl protons to other ring carbons will differentiate between the 1,1-, 1,2-, and 1,3-isomers.

4. Determining Stereochemistry (NOESY):

  • Protocol:

    • Acquire a 2D ¹H-¹H NOESY spectrum.

  • Rationale: The NOESY experiment provides through-space correlations, which are essential for distinguishing between cis and trans diastereomers. The presence or absence of a cross-peak between the two methyl groups is a strong indicator of their relative stereochemistry.

Data Presentation: Expected NMR Data for Dimethylcyclopentane Isomers

The following table summarizes the expected types of signals and their general chemical shift regions for the different dimethylcyclopentane isomers. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

IsomerMethyl (CH₃) SignalsMethine (CH) SignalsMethylene (CH₂) SignalsQuaternary (C) Signals
1,1-dimethylcyclopentane 1 singlet (6H)02 multiplets (4H each)1
cis-1,2-dimethylcyclopentane 1 doublet (6H)2 multiplets (1H each)3 multiplets (2H each)0
trans-1,2-dimethylcyclopentane 2 doublets (3H each)2 multiplets (1H each)3 multiplets (2H each)0
cis-1,3-dimethylcyclopentane 2 doublets (3H each)2 multiplets (1H each)3 multiplets (2H each)0
trans-1,3-dimethylcyclopentane 1 doublet (6H)2 multiplets (1H each)3 multiplets (2H each)0

Note: The proton and carbon chemical shifts for alkanes are typically found in the range of δH = 0.5–1.5 ppm and δC = 8–60 ppm, respectively.[9]

Visualization of Experimental Workflow

G cluster_0 Initial Analysis cluster_1 Connectivity cluster_2 Structure Elucidation cluster_3 Stereochemistry 1D_H 1D ¹H NMR COSY 2D COSY 1D_H->COSY 1D_C 1D ¹³C NMR HSQC 2D HSQC 1D_C->HSQC DEPT DEPT DEPT->HSQC HMBC 2D HMBC COSY->HMBC HSQC->HMBC NOESY 2D NOESY HMBC->NOESY

Caption: Recommended workflow for NMR analysis of complex mixtures.

Mandatory Best Practices to Avoid Common Artifacts

  • Proper Shimming: Poor magnetic field homogeneity is a primary cause of distorted peak shapes and loss of resolution. Always shim the magnet carefully for each sample.[10]

  • Receiver Gain: Setting the receiver gain too high can lead to signal clipping and the appearance of "sinc wiggles" or other artifacts, especially around large solvent peaks.[11][12]

  • Sufficient Relaxation Delay: Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T1) for quantitative analysis to allow all protons to fully relax between scans.

  • Number of Scans: An insufficient number of scans will result in a low signal-to-noise ratio, potentially obscuring low-intensity signals or making it difficult to discern splitting patterns.[10]

By following the guidance in this technical support center, you will be better equipped to tackle the challenges of interpreting complex NMR spectra of dimethylcyclopentane mixtures, leading to more accurate and reliable structural characterization.

References

Purification techniques for cis-1,3-Dimethylcyclopentane from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cis-1,3-Dimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the isolation of high-purity this compound from complex reaction mixtures.

Introduction

This compound is a cyclic hydrocarbon of interest in organic chemistry, often used as a model compound for studying steric and conformational effects in cyclic systems.[1] Its purification can be challenging due to the frequent co-presence of its trans-isomer and other structurally similar hydrocarbons, which often possess very close boiling points. This guide provides a systematic approach to overcoming these purification challenges.

Physical Properties for Purification Strategy

A successful purification strategy begins with a thorough understanding of the physical properties of the target compound and its likely impurities.

PropertyThis compoundtrans-1,3-DimethylcyclopentaneUnitReference
Molecular Weight98.1998.19 g/mol [2]
Boiling Point9290.77°C[3][4]
Density0.749Not readily availableg/mL[3]
Refractive Index1.411Not readily available[3]

Key Insight: The small difference in boiling points between the cis and trans isomers is the primary challenge in purification by distillation.

Purification Techniques: A Comparative Overview

The choice of purification technique is dictated by the scale of the separation, the required purity, and the nature of the impurities.

TechniquePrincipleAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.[5]Scalable, well-established technique.Energy-intensive and may be inefficient for compounds with very close boiling points.[6]
Azeotropic Distillation Addition of an entrainer to form a new, lower-boiling azeotrope with one of the components, facilitating separation.[7][8]Can separate components with very close boiling points or those that form azeotropes.[9]Requires careful selection of an entrainer and an additional step to remove the entrainer.[10]
Extractive Distillation A high-boiling, non-volatile solvent is added to alter the relative volatility of the components.[11]Effective for separating mixtures with low relative volatility.Requires solvent recovery, adding complexity and cost.
Preparative Gas Chromatography (Prep GC) Separation of volatile compounds based on their differential partitioning between a mobile gas phase and a stationary phase.[12][13]High-resolution separation, capable of isolating very pure compounds.[14]Limited sample capacity, can be costly, and not suitable for thermolabile compounds.[12]

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Fractional Distillation

Q1: My fractional distillation is not providing good separation between the cis and trans isomers. What can I do?

A1: This is a common issue due to the close boiling points. Here are several factors to consider:

  • Column Efficiency: Ensure you are using a distillation column with a high number of theoretical plates. For such a small boiling point difference, a Vigreux column may be insufficient. Consider a packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation apparatus.

  • Reflux Ratio: A high reflux ratio is crucial for separating close-boiling liquids. Increase the reflux ratio to allow for more vapor-liquid equilibria to be established within the column, which enhances separation.

  • Heating Rate: Slow and steady heating is key.[15] Rapid heating can lead to "bumping" and carry less volatile components up the column, reducing separation efficiency. Use a heating mantle with a stirrer for uniform heating.

  • Insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient along the column.[15]

Q2: I'm observing a constant boiling point during distillation, but my GC analysis shows a mixture of isomers. Why is this happening?

A2: You may be observing an azeotrope, a mixture of two or more liquids that boils at a constant temperature and has a constant composition in the vapor phase.[7][16] While less common for simple alkanes, it's a possibility, especially if other solvents are present from the reaction. In this case, simple fractional distillation will not be effective. Consider azeotropic or extractive distillation.

dot

Fractional_Distillation_Troubleshooting start Poor Isomer Separation check_column Check Column Efficiency start->check_column check_reflux Check Reflux Ratio start->check_reflux check_heating Check Heating Rate start->check_heating check_insulation Check Insulation start->check_insulation solution_column Use High-Efficiency Column (Packed or Spinning Band) check_column->solution_column solution_reflux Increase Reflux Ratio check_reflux->solution_reflux solution_heating Slow, Gradual Heating check_heating->solution_heating solution_insulation Insulate Column check_insulation->solution_insulation

Caption: Troubleshooting workflow for poor separation in fractional distillation.

Preparative Gas Chromatography (Prep GC)

Q3: I am getting poor resolution between the cis and trans isomer peaks in my Prep GC separation. How can I improve this?

A3: Improving resolution in Prep GC involves optimizing several parameters:

  • Stationary Phase: The choice of the GC column's stationary phase is critical. For nonpolar alkanes like dimethylcyclopentanes, a nonpolar stationary phase (e.g., polydimethylsiloxane) is a good starting point. However, for isomer separations, a more polar stationary phase might provide better selectivity.

  • Column Length and Diameter: A longer column generally provides better resolution. A smaller internal diameter also increases efficiency, but at the cost of sample capacity.

  • Temperature Program: Optimize the temperature program. A slower temperature ramp or an isothermal hold at an optimal temperature can significantly improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation. An optimal flow rate will minimize band broadening and improve resolution.

Q4: My recovery of the collected fractions from Prep GC is low. What are the possible causes?

A4: Low recovery is a common challenge in Prep GC.[12] Consider the following:

  • Trapping Efficiency: Ensure your fraction collection system is efficient at trapping the eluting compounds. This may involve cooling the collection trap (e.g., with liquid nitrogen or a cryocooler) to ensure complete condensation of the analyte.

  • Analyte Volatility: Highly volatile compounds can be difficult to trap. You might need to use a sorbent trap in addition to cold trapping.

  • Transfer Lines: Ensure that the transfer lines from the GC column to the collection trap are heated to prevent condensation of the analyte before it reaches the trap.

dot

Prep_GC_Workflow cluster_prep Sample Preparation cluster_gc Prep GC System cluster_analysis Analysis sample_prep Prepare Reaction Mixture injection Inject Sample sample_prep->injection separation Separation on Column injection->separation detection Detection (e.g., TCD, FID) separation->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical GC) collection->purity_check

Caption: General workflow for purification by Preparative Gas Chromatography.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To enrich the this compound isomer from a mixture containing the trans-isomer.

Materials:

  • Reaction mixture containing cis- and trans-1,3-Dimethylcyclopentane.

  • Round-bottom flask.

  • High-efficiency fractionating column (e.g., packed with Raschig rings).

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flask.

  • Heating mantle with a magnetic stirrer.

  • Boiling chips.

  • Insulating material (e.g., glass wool, aluminum foil).

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the reaction mixture to the round-bottom flask along with a few boiling chips. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with the insulating material to maintain a stable temperature gradient.

  • Heating: Begin heating the mixture gently with the heating mantle.

  • Equilibration: As the mixture begins to boil, allow the vapor to rise and condense within the column to establish a proper reflux. This may take some time.

  • Distillation: Slowly increase the heating to allow the vapor to reach the distillation head. Monitor the temperature at the thermometer. The first fraction to distill will be enriched in the lower-boiling trans-isomer.

  • Fraction Collection: Collect the distillate in separate, small fractions. Label each fraction and record the temperature range at which it was collected.

  • Analysis: Analyze each fraction by gas chromatography (GC) to determine the composition of cis- and trans-isomers.

  • Pooling Fractions: Combine the fractions that have the desired purity of this compound.

Concluding Remarks

The purification of this compound requires a careful and systematic approach. The choice of the primary purification technique will depend on the specific requirements of your research. For larger quantities where moderate purity is acceptable, high-efficiency fractional distillation is a viable option. For obtaining highly pure material, especially on a smaller scale, preparative gas chromatography is often the method of choice. By understanding the principles behind these techniques and anticipating potential challenges, researchers can successfully isolate this compound for their downstream applications.

References

Addressing moisture contamination in cis-1,3-Dimethylcyclopentane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-1,3-Dimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on addressing and preventing moisture contamination. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

The Critical Role of Moisture Control

The synthesis of this compound, most commonly achieved via the catalytic hydrogenation of 1,3-dimethylcyclopentene, is sensitive to various impurities, with water being a primary concern for many of the reagents and catalysts involved in this and alternative synthetic pathways.[1] While catalytic hydrogenation itself may be less sensitive to trace moisture than organometallic reactions, the presence of water can still impact catalyst activity and lead to inconsistent results.[2] Furthermore, alternative or preceding synthetic steps, such as Grignard reactions to form precursors, are exceptionally sensitive to moisture.[3][4][5] This guide will provide a comprehensive overview of how to mitigate the risks associated with moisture contamination.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, with a particular emphasis on problems arising from moisture contamination.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield is one of the most frequent and frustrating outcomes in organic synthesis. When confronting this issue in the synthesis of this compound, a systematic approach to troubleshooting is essential.

Question: My catalytic hydrogenation of 1,3-dimethylcyclopentene is resulting in a low yield. What are the likely causes and how can I address them?

Answer:

A low yield in catalytic hydrogenation can stem from several factors, with catalyst activity being a primary suspect. Here’s a breakdown of potential causes and their solutions:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation.[2]

    • Moisture: While not as dramatic as in organometallic reactions, water can affect the catalyst's surface and reduce its efficacy. Ensure your solvent and starting materials are reasonably dry.

    • Impurities: Sulfur or other compounds in your starting material or solvent can poison the catalyst.[6] Consider purifying your 1,3-dimethylcyclopentene via distillation if its purity is questionable.

    • Old Catalyst: Catalysts have a shelf life and can become inactive over time. Always use a fresh batch of catalyst for critical reactions.[2]

  • Inadequate Hydrogen Pressure: Complete hydrogenation requires sufficient hydrogen pressure to drive the reaction to completion.[1]

    • Leaks: Check your hydrogenation apparatus for leaks. A slow leak will prevent the system from maintaining the necessary pressure.

    • Insufficient Pressure: Ensure your regulator is set to the pressure specified in your protocol. For laboratory-scale reactions, a balloon of hydrogen is often used, which provides a slight positive pressure.[7]

  • Poor Mixing: The reaction is heterogeneous, involving a solid catalyst, a liquid substrate, and gaseous hydrogen. Vigorous stirring is crucial to ensure all reactants are in contact.[2]

  • Reaction Time and Temperature: While elevated temperatures can increase the reaction rate, they can also promote side reactions if not properly controlled.[1] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Reaction Fails to Initiate (Especially in Precursor Synthesis)

For syntheses that involve moisture-sensitive precursors, such as those prepared via Grignard or Wittig reactions, a complete failure of the reaction to start is a strong indicator of moisture contamination.[5][8]

Question: I am attempting a Grignard reaction to synthesize a precursor for my target molecule, but the reaction won't start. What's wrong?

Answer:

Grignard reagents are potent bases and will react with even trace amounts of water in an acid-base reaction, which is much faster than the desired carbon-carbon bond formation.[3][5] If your Grignard reaction is not initiating, the cause is almost certainly one of the following:

  • Wet Glassware: Glassware that appears dry to the naked eye has a thin film of adsorbed water.[9][10] This is sufficient to quench a Grignard reaction.

    • Solution: All glassware must be rigorously dried, either by placing it in an oven at >120°C for several hours or by flame-drying under vacuum or a stream of inert gas.[9][10][11][12][13]

  • Wet Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions and are hygroscopic (they absorb moisture from the air).[3]

    • Solution: Solvents must be freshly dried before use. This can be achieved by distillation from a suitable drying agent, such as sodium-benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) that the solvent is anhydrous.[14]

  • Atmospheric Moisture: Exposure of the reaction to the laboratory atmosphere will introduce moisture.

    • Solution: The reaction must be conducted under an inert atmosphere of a dry gas like nitrogen or argon.[11][15][16] This is typically achieved using a Schlenk line or by maintaining a positive pressure of the inert gas from a balloon.[7]

Troubleshooting Workflow for Moisture-Sensitive Reactions

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: How can I be certain my glassware is truly dry?

A1: Visual inspection is insufficient. The two primary methods for ensuring anhydrous glassware are:

  • Oven-Drying: Place disassembled glassware in a laboratory oven at 120-150°C for at least 4 hours, though overnight is preferable.[9][10][13] The glassware should be assembled while still hot, and immediately flushed with a dry, inert gas like nitrogen or argon as it cools to prevent re-adsorption of atmospheric moisture.[12][17]

  • Flame-Drying: For immediate use, assemble the apparatus and clamp it securely. While flushing with a gentle stream of inert gas, heat the entire surface of the glassware with a heat gun or a Bunsen burner until it is hot to the touch (use appropriate caution).[9][10] You may initially see fogging as water vaporizes and condenses on cooler parts of the glass; continue heating until this fog is completely gone.[9]

Q2: What is the best way to dry my organic solvents?

A2: The best method depends on the solvent and the required level of dryness.

  • For Ethereal Solvents (THF, Diethyl Ether): Distillation from sodium metal with benzophenone as an indicator is a classic and effective method.[14] The formation of the deep blue benzophenone ketyl radical anion indicates that the solvent is anhydrous.

  • For Halogenated Solvents (Dichloromethane): Distillation from calcium hydride (CaH₂) is a common and effective method.[14][18]

  • Using Drying Agents: For less stringent requirements, stirring the solvent over a solid drying agent can be sufficient. Molecular sieves (3Å or 4Å) are particularly effective for many common solvents.[18][19] The sieves should be activated by heating in an oven before use.[18]

Q3: Which solid drying agent should I use for my workup?

A3: After an aqueous workup, the organic layer will be saturated with water and must be dried before solvent removal.[20][21] The choice of drying agent depends on the solvent and your compound's properties.

Drying AgentCapacitySpeedComments
Magnesium Sulfate (MgSO₄) HighFastA good, all-purpose drying agent. It is slightly acidic, so it should not be used for acid-sensitive compounds.[19][22][23]
Sodium Sulfate (Na₂SO₄) HighSlowA neutral and inexpensive drying agent, but it works more slowly than MgSO₄.[19][22]
Calcium Chloride (CaCl₂) HighMediumCan form adducts with alcohols, amines, and some carbonyl compounds, so its use is limited to hydrocarbons and alkyl halides.[19][24]
Calcium Sulfate (Drierite®) LowFastA neutral and rapid drying agent, but it has a low capacity.[19]

Q4: How do I properly set up an inert atmosphere for my reaction?

A4: A common and effective method for laboratory-scale reactions involves a gas-filled balloon.[7][11]

Caption: Workflow for establishing an inert atmosphere.

Experimental Protocol: Setting Up an Inert Atmosphere

  • Prepare Glassware: Ensure your reaction flask, containing a magnetic stir bar, is scrupulously clean and has been oven- or flame-dried.[11]

  • Seal the System: While the flask is still warm, seal the ground-glass joint with a rubber septum, folding the edge over the lip for a secure seal.[11]

  • Prepare Gas Source: Fill a balloon with nitrogen or argon and attach a needle via a syringe barrel.[7]

  • Purge the Air: Insert the needle from the gas-filled balloon through the septum into the flask. To displace the air inside, also insert a second "exit" needle through the septum that is not connected to anything.[7]

  • Flush: Allow the inert gas to flow from the balloon, into the flask, and out the exit needle for 5-10 minutes. This will replace the air in the flask with the inert gas.[7]

  • Establish Positive Pressure: Remove the exit needle. The balloon will now maintain a slight positive pressure of the inert gas inside the flask, preventing air from entering.[11][17]

Q5: Could moisture be affecting my Wittig or Simmons-Smith reaction?

A5: Absolutely.

  • Wittig Reaction: The phosphorus ylides used in the Wittig reaction are strong bases and are readily protonated and decomposed by water.[8] Therefore, a Wittig reaction requires strictly anhydrous conditions.

  • Simmons-Smith Reaction: While the reaction conditions are generally tolerant of many functional groups, the formation of the organozinc carbenoid intermediate is sensitive to moisture.[25][26] Ensuring dry conditions is crucial for achieving good yields.

References

Technical Support Center: Scaling Up the Synthesis of cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-1,3-dimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the scalable synthesis of this important cyclic hydrocarbon. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of high-purity this compound.

I. Overview of Synthetic Strategy: Catalytic Hydrogenation

The most direct and scalable method for the synthesis of this compound is the catalytic hydrogenation of a suitable precursor, 1,3-dimethylcyclopentene. This method is favored due to its high potential for stereoselectivity, good yields, and amenability to industrial-scale production.

The core principle of this synthesis relies on the syn-addition mechanism of catalytic hydrogenation on a solid-phase catalyst. In this process, both hydrogen atoms are delivered to the same face of the alkene double bond, which, with the appropriate starting material and conditions, leads to the preferential formation of the cis isomer.

II. Synthesis of the Precursor: 1,3-Dimethylcyclopentene

A reliable supply of the starting alkene is crucial for the successful synthesis of the final product. A common and scalable method for preparing 1,3-dimethylcyclopentene is the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol.

Experimental Protocol: Dehydration of 1,3-Dimethylcyclopentanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 1,3-dimethylcyclopentanol.

  • Acid Catalyst: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the alcohol.

  • Heating: Gently heat the mixture to initiate the dehydration reaction. The alkene product, being more volatile, will distill as it is formed.

  • Purification: Collect the distillate, which will be a mixture of alkene isomers. Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter. The resulting mixture of dimethylcyclopentene isomers is typically used directly in the subsequent hydrogenation step.

dot graph TD { A[1,3-Dimethylcyclopentanol] -->|H+, Heat| B(Protonation of Hydroxyl Group); B --> C{Formation of a Good Leaving Group (H2O)}; C --> D(Loss of Water & Formation of Tertiary Carbocation); D --> E{Deprotonation}; E --> F[1,3-Dimethylcyclopentene]; E --> G[Other Alkene Isomers]; }

Caption: Workflow for the synthesis of 1,3-dimethylcyclopentene.

III. Scalable Synthesis of this compound via Catalytic Hydrogenation

This section provides a detailed protocol for the catalytic hydrogenation of 1,3-dimethylcyclopentene with a focus on maximizing the yield of the cis-isomer.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Preparation: To a high-pressure hydrogenation reactor, add the 1,3-dimethylcyclopentene precursor and a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).

  • Catalyst Addition: Add the hydrogenation catalyst. Palladium on carbon (5% or 10% Pd/C) is a common and effective choice. The catalyst loading is typically in the range of 1-5% by weight relative to the alkene.

  • Inerting: Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi). The reaction is then stirred at a controlled temperature (usually ranging from ambient to 100°C) until the reaction is complete, which can be monitored by GC analysis of aliquots.

  • Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas. The catalyst is removed by filtration through a pad of Celite®.

  • Purification: The solvent is removed from the filtrate by distillation. The resulting crude product, a mixture of cis- and trans-1,3-dimethylcyclopentane, is then purified.

dot graph TD { A[1,3-Dimethylcyclopentene] -->|H2, Pd/C| B(Adsorption onto Catalyst Surface); B --> C{Syn-addition of Hydrogen}; C --> D[this compound]; C --> E[trans-1,3-Dimethylcyclopentane]; }

Caption: Catalytic hydrogenation of 1,3-dimethylcyclopentene.

Data Summary: Reaction Parameters and Expected Outcomes
ParameterRecommended RangeImpact on cis-Selectivity
Catalyst 5-10% Pd/C, PtO₂Catalyst choice can influence selectivity.
Catalyst Loading 1-5 wt%Higher loading can increase reaction rate.
Solvent Ethanol, Ethyl Acetate, HexaneSolvent polarity can affect catalyst activity.
Temperature 25-100 °CHigher temperatures may decrease selectivity.
Pressure 50-500 psiHigher pressure generally increases reaction rate.
Expected Yield >90%Typically a high-yielding reaction.
Expected cis:trans Ratio 80:20 to 95:5Highly dependent on substrate and conditions.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: The hydrogenation reaction is slow or incomplete. What are the possible causes and solutions?

  • Cause 1: Inactive Catalyst. The catalyst may have been exposed to air for an extended period or may be from an old batch.

    • Solution: Use fresh, high-quality catalyst. Ensure proper handling under an inert atmosphere.

  • Cause 2: Catalyst Poisoning. The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst.

    • Solution: Purify the starting materials and use high-purity solvents.

  • Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction conditions may not be optimal for the specific substrate and catalyst.

    • Solution: Gradually increase the hydrogen pressure and/or temperature. Monitor the reaction progress by GC to find the optimal conditions.

Q2: The cis:trans ratio of the product is lower than expected. How can I improve the cis-selectivity?

  • Cause 1: High Reaction Temperature. Higher temperatures can lead to isomerization of the product or the starting material on the catalyst surface, reducing selectivity.

    • Solution: Perform the hydrogenation at a lower temperature, even if it requires a longer reaction time.

  • Cause 2: Catalyst Choice. Some catalysts may inherently favor the formation of the more thermodynamically stable trans isomer.

    • Solution: Experiment with different catalysts. For example, Platinum oxide (Adams' catalyst) may offer different selectivity compared to Palladium on carbon.

  • Cause 3: Isomerization of the Starting Alkene. The precursor itself might be a mixture of isomers, or isomerization could occur under the reaction conditions.

    • Solution: Ensure the purity of the starting alkene. Consider milder reaction conditions to minimize on-catalyst isomerization.

Q3: I'm having difficulty separating the cis and trans isomers. What are the best methods for purification at scale?

  • Challenge: The boiling points of cis- and trans-1,3-dimethylcyclopentane are very close, making simple distillation inefficient for achieving high isomeric purity.

  • Solution 1: Fractional Distillation. While challenging, fractional distillation using a column with a high number of theoretical plates can be effective. This requires careful control of the distillation rate and temperature.

  • Solution 2: Preparative Gas Chromatography (Prep-GC). For high-purity requirements, preparative GC is a viable, albeit more expensive, option for separating the isomers at a larger scale.

  • Solution 3: Alternative Synthetic Routes. If high isomeric purity is critical and separation proves too difficult, consider alternative synthetic routes that offer higher intrinsic stereoselectivity, although these may be more complex and less scalable.

V. Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry and determine the cis:trans ratio of my product?

  • Answer: The most reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • GC-MS: Using an appropriate GC column (e.g., a non-polar capillary column), the cis and trans isomers can often be separated, and their relative peak areas will give the isomer ratio.

    • ¹H and ¹³C NMR: The NMR spectra of the cis and trans isomers are distinct due to their different symmetries. In the ¹³C NMR spectrum, the cis isomer will show fewer signals than the trans isomer due to its higher symmetry (a plane of symmetry). The integration of specific, well-resolved peaks in the ¹H NMR can also be used to quantify the isomer ratio.

Q2: Are there any significant safety concerns when scaling up this synthesis?

  • Answer: Yes, several safety precautions must be taken:

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly grounded and operated in a well-ventilated area, away from ignition sources.

    • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should be handled under a blanket of inert gas or wetted with a solvent to prevent ignition upon exposure to air.

    • High-Pressure Reactions: All high-pressure equipment must be regularly inspected and pressure-tested to ensure safe operation.

Q3: Can this method be adapted for continuous flow production?

  • Answer: Yes, catalytic hydrogenation is well-suited for continuous flow chemistry. A packed-bed reactor containing the solid catalyst can be used, with the alkene and hydrogen being passed through the reactor at a controlled rate and temperature. This can offer advantages in terms of safety, consistency, and scalability.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Optimizing temperature and pressure for cis-1,3-Dimethylcyclopentane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing cis-1,3-Dimethylcyclopentane Synthesis

A Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and scientifically grounded answers.

Q1: What is the most industrially relevant method for synthesizing this compound?

The most common and industrially preferred method for preparing this compound is the catalytic hydrogenation of 1,3-dimethylcyclopentene.[1] This process involves the reduction of the carbon-carbon double bond in the cyclopentene ring to yield the desired saturated cis-isomer.

Q2: Why is catalytic hydrogenation the preferred synthetic route?

Catalytic hydrogenation is favored due to its high efficiency, selectivity, and scalability.[1] The mechanism of this reaction, a syn-addition of hydrogen across the double bond, inherently favors the formation of the cis isomer.[1] This stereochemical control is a significant advantage. Furthermore, the use of heterogeneous catalysts like Palladium on carbon (Pd/C) simplifies product purification as the catalyst can be easily filtered off post-reaction.

Q3: What is the optimal temperature range for this synthesis and why?

The optimal temperature for the catalytic hydrogenation of 1,3-dimethylcyclopentene typically ranges from 80°C to 150°C.[1] Temperature plays a crucial role in the reaction kinetics; elevated temperatures increase the reaction rate and help achieve complete conversion of the starting material. However, excessively high temperatures (e.g., up to 180°C) can sometimes lead to side reactions, so careful control is necessary.[1]

Q4: How does hydrogen pressure influence the reaction outcome?

Elevated hydrogen pressure, generally between 30 and 50 bar, is critical for facilitating complete hydrogenation.[1] The higher pressure increases the concentration of hydrogen on the catalyst surface, which in turn accelerates the rate of reaction and ensures the complete saturation of the double bond.

Q5: Beyond Palladium on carbon (Pd/C), are other catalysts effective?

While Palladium on carbon is the most widely used catalyst due to its high activity and selectivity, other catalysts like platinum and nickel can also be used for catalytic hydrogenation.[1][2] For specific applications, such as the hydrogenation of related dione precursors, Ruthenium on carbon (Ru/C) has also been shown to be effective.[3] The choice of catalyst can influence reaction conditions and selectivity, so it should be considered based on the specific experimental goals and substrate.

Q6: What is the expected stereoselectivity of the catalytic hydrogenation?

The catalytic hydrogenation of 1,3-dimethylcyclopentene exhibits high cis-selectivity. This is because the reaction proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst.[1][4] This mechanistic feature is a key reason for the prevalence of this method in producing the cis-isomer.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Logical Flow for Troubleshooting

TroubleshootingFlow cluster_yield Low Yield Analysis cluster_stereo Stereoselectivity Issues cluster_purity Purity Problems Start Problem Encountered LowYield Low Product Yield Start->LowYield PoorStereo Poor cis:trans Ratio Start->PoorStereo Impure Product Impurity Start->Impure IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Isomerization Product Isomerization? PoorStereo->Isomerization UnreactedSM Unreacted Starting Material? Impure->UnreactedSM CatalystIssue Catalyst Inactive? IncompleteRxn->CatalystIssue No Solution1 Increase Temp/Pressure/Time IncompleteRxn->Solution1 Yes SideRxn Side Reactions? CatalystIssue->SideRxn No Solution2 Replace Catalyst CatalystIssue->Solution2 Yes Solution3 Optimize Temp/Pressure SideRxn->Solution3 Yes Solution4 Lower Reaction Temperature Isomerization->Solution4 Yes Byproducts Byproducts Present? UnreactedSM->Byproducts No Solution5 Improve Reaction Conditions UnreactedSM->Solution5 Yes Solution6 Optimize Purification Protocol Byproducts->Solution6 Yes

Caption: Troubleshooting workflow for this compound synthesis.

Problem 1: Low Yield of this compound

  • Possible Cause: Incomplete hydrogenation.

    • Rationale: The conversion of the starting alkene to the alkane may not have reached completion.

    • Solution:

      • Verify Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration.

      • Increase Hydrogen Pressure: As discussed, higher H₂ pressure can drive the reaction to completion.[1]

      • Optimize Temperature: Gently increasing the temperature within the recommended range (80-150°C) can enhance the reaction rate.[1]

  • Possible Cause: Catalyst deactivation or poisoning.

    • Rationale: The catalyst's active sites may be blocked by impurities in the starting material or solvent.

    • Solution:

      • Use Fresh Catalyst: Ensure the Pd/C catalyst is active.

      • Purify Starting Materials: Use purified 1,3-dimethylcyclopentene and high-purity solvents to avoid introducing catalyst poisons.

  • Possible Cause: Isomerization side reactions.

    • Rationale: Under certain conditions, rearrangement of the carbon skeleton can occur, leading to byproducts.[5]

    • Solution:

      • Moderate Temperature: Avoid excessively high temperatures which can promote isomerization.

      • Screen Catalysts: Different catalysts may offer varying selectivity and suppress side reactions.

Problem 2: Poor cis:trans Isomer Ratio

  • Possible Cause: Isomerization of the cis-product to the more stable trans-isomer.

    • Rationale: Although the initial hydrogenation favors the cis isomer, prolonged reaction times at elevated temperatures could potentially lead to isomerization.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction progress (e.g., by GC-MS) and stop it once the starting material is consumed.

      • Lower Reaction Temperature: Use the lowest temperature that still provides a reasonable reaction rate to minimize the thermodynamic driving force for isomerization.

Problem 3: Difficulty in Product Purification

  • Possible Cause: Presence of unreacted starting material and the trans-isomer.

    • Rationale: Incomplete reaction or side reactions will lead to a mixture of compounds with similar physical properties, making purification challenging.

    • Solution:

      • Optimize Reaction: First, address the issues of low yield and poor stereoselectivity to simplify the product mixture.

      • Fractional Distillation: Due to the slight difference in boiling points between the cis and trans isomers, careful fractional distillation can be employed for separation. The boiling point of this compound is approximately 92°C, while the trans-isomer's is slightly different.[6][7]

Experimental Protocol & Data

This section provides a standardized, step-by-step protocol for the synthesis of this compound via catalytic hydrogenation.

Reaction Pathway

ReactionPathway Start 1,3-Dimethylcyclopentene Catalyst + H₂ (Palladium on Carbon) Conditions Temp: 80-150°C Pressure: 30-50 bar Start->Conditions Product This compound Catalyst->Product Syn-addition Conditions->Product

Caption: Catalytic hydrogenation of 1,3-dimethylcyclopentene.

Step-by-Step Protocol
  • Reactor Setup:

    • To a high-pressure autoclave reactor, add 1,3-dimethylcyclopentene and a suitable solvent (e.g., ethanol or ethyl acetate).

    • Carefully add the Palladium on carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate).

  • Sealing and Purging:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

    • Subsequently, purge the reactor with hydrogen gas.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired pressure (30-50 bar).

    • Begin stirring and heat the reactor to the target temperature (80-150°C).

  • Monitoring and Completion:

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

    • Alternatively, small aliquots can be carefully taken (if the reactor setup allows) to be analyzed by GC-MS.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The crude product can be purified by fractional distillation to isolate the this compound.

Summary of Optimal Reaction Parameters
ParameterRecommended RangeRationale
Temperature 80 - 150 °COptimizes reaction rate while minimizing side reactions.[1]
Hydrogen Pressure 30 - 50 barEnsures complete saturation of the double bond.[1]
Catalyst Palladium on Carbon (Pd/C)High activity and selectivity for cis-isomer formation.[1]
Solvent Ethanol, Ethyl AcetateInert solvents that facilitate the reaction.[8]

References

Technical Support Center: cis-1,3-Dimethylcyclopentane Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-1,3-Dimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during their experiments. Here, you will find in-depth answers to frequently asked questions and detailed protocols for the removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

The purity of this compound is primarily compromised by isomers and residual starting materials from its synthesis. The most prevalent impurities include:

  • trans-1,3-Dimethylcyclopentane: This is the most common and challenging impurity due to its very similar physical properties to the cis isomer.[1][2] The boiling points of the cis (90.8°C) and trans (91.7°C) isomers are extremely close, making separation by simple distillation difficult.[1]

  • Other Dimethylcyclopentane Isomers: Depending on the synthesis route, other isomers such as 1,1-dimethylcyclopentane and 1,2-dimethylcyclopentane (both cis and trans) may be present.

  • Unreacted Starting Materials: If synthesized via catalytic hydrogenation, residual 1,3-dimethylcyclopentene can be a significant impurity.[1] This is due to incomplete reaction.

  • Solvent Residues: Solvents used during synthesis or purification, such as isopropanol, may remain in the final product.[1]

  • Other Alkanes and Alkenes: In preparations from petroleum fractions, other hydrocarbons with similar boiling points can co-distill, acting as impurities.[3][4]

Q2: I suspect my this compound is contaminated with its trans isomer. How can I confirm this and what is the best method for separation?

Confirming the presence of the trans isomer typically requires high-resolution analytical techniques. The separation of these stereoisomers is a classic challenge in organic chemistry due to their nearly identical boiling points.

Confirmation:

  • Capillary Gas Chromatography (GC): This is the most effective method for separating and quantifying cis and trans isomers.[5] Using a high-resolution capillary column with a suitable stationary phase can resolve the two peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on subtle differences in chemical shifts and coupling constants arising from their different symmetries and steric environments.

Separation Methods:

Due to the close boiling points, simple fractional distillation is often insufficient.[6] Advanced techniques are required:

  • Preparative Gas Chromatography (pGC): This is an ideal and highly effective technique for separating isomers on a laboratory scale.[7][8][9] It offers high resolution and allows for the collection of pure fractions of each isomer.

  • Azeotropic Distillation: This method involves adding an "entrainer" that forms a minimum-boiling azeotrope with one of the isomers, altering its effective volatility and allowing for separation by distillation.[10][11][12][13]

  • Extractive Distillation: A high-boiling solvent is introduced to the mixture, which selectively alters the volatility of one isomer, facilitating separation in a distillation column.[4]

Technique Principle Best For Limitations
Preparative GC Differential partitioning between a stationary and mobile phase.High-purity separation of small to medium scale samples.Throughput can be low for large quantities.
Azeotropic Distillation Formation of a constant boiling mixture (azeotrope) with an added entrainer.Larger scale separations where a suitable entrainer can be found.Requires careful selection of the entrainer and an additional step to remove it.[14]
Extractive Distillation Altering relative volatility by adding a selective high-boiling solvent.Industrial or large-scale separation of close-boiling components.Requires a subsequent step to separate the product from the solvent.[4]
Q3: My GC analysis shows a peak corresponding to an alkene. How can I remove this unsaturated impurity?

Alkene impurities, most commonly unreacted 1,3-dimethylcyclopentene from catalytic hydrogenation, can be removed by methods that selectively target the double bond.

Troubleshooting & Removal:

  • Incomplete Hydrogenation: The presence of the starting alkene suggests that the hydrogenation reaction was not driven to completion. Review your reaction conditions:

    • Catalyst Activity: Ensure the palladium on carbon (Pd/C) or other catalyst is fresh and active.[1]

    • Hydrogen Pressure: The pressure might have been too low for complete reduction.[1]

    • Reaction Time/Temperature: The reaction may require a longer duration or higher temperature to proceed to completion.[1]

  • Chemical Purification:

    • Acid Wash: Alkenes react with concentrated sulfuric acid to form water-soluble alkyl hydrogen sulfates, while saturated alkanes like this compound do not react and will remain in the organic phase.[15]

    • Adsorption: Passing the mixture through a column of activated magnesium oxide under UV radiation can selectively remove diene impurities, and similar principles can apply to other unsaturated hydrocarbons.[16]

Troubleshooting Guides & Protocols

Protocol 1: Purification of this compound by Preparative Gas Chromatography (pGC)

This protocol is designed for achieving high purity by separating the cis and trans isomers.

Causality: pGC leverages the subtle differences in the interactions of the cis and trans isomers with the stationary phase of the chromatography column.[7][8] Even with very similar boiling points, these differences in interaction lead to different retention times, allowing for their separation and collection as distinct fractions.

Workflow Diagram:

pGC_Workflow cluster_prep Sample Preparation cluster_pGC Preparative GC Separation cluster_collection Fraction Collection Crude_Sample Crude cis-1,3-DMC Sample Analytical_GC Analytical GC Analysis Crude_Sample->Analytical_GC Inject small aliquot pGC_System Inject Sample into pGC Analytical_GC->pGC_System Optimize pGC method Separation Separation on Column pGC_System->Separation Detection Detector (e.g., TCD/FID) Separation->Detection Fractionation Automated Fraction Collection Detection->Fractionation Cis_Isomer Pure cis Isomer Fractionation->Cis_Isomer Collect Peak 1 Trans_Isomer Pure trans Isomer Fractionation->Trans_Isomer Collect Peak 2

Caption: Workflow for purification using preparative GC.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Before proceeding to preparative scale, develop an analytical GC method to confirm the presence and determine the retention times of the cis and trans isomers.

    • Use a high-resolution capillary column (e.g., DB-1, HP-5) to achieve baseline separation.

  • pGC System Setup:

    • Equip the preparative gas chromatograph with a column that has a high loading capacity.

    • Set the injector and detector temperatures appropriately to ensure complete vaporization of the sample without degradation.

    • Program the oven temperature for optimal separation, often starting with an isothermal period followed by a temperature ramp.

  • Sample Injection:

    • Inject an appropriate volume of the crude this compound mixture. The volume will depend on the column dimensions and loading capacity.

  • Fraction Collection:

    • Set the fraction collector to trigger based on the retention times determined from your analytical run.

    • Collect the eluting peaks corresponding to the cis and trans isomers in separate cooled traps.

  • Purity Verification:

    • Analyze the collected fractions using the analytical GC method to confirm their purity.

Protocol 2: Removal of Alkene Impurities via Acid Wash

This protocol is for the removal of unreacted 1,3-dimethylcyclopentene.

Causality: This method relies on the difference in reactivity between alkenes and alkanes.[15] Concentrated sulfuric acid is a strong electrophile that will react with the electron-rich double bond of the alkene to form an alkyl hydrogen sulfate. This salt is soluble in the aqueous acid layer and is thus removed from the non-reactive, immiscible alkane phase.

Experimental Workflow Diagram:

Acid_Wash_Workflow Start Impure cis-1,3-DMC (contains alkene) Add_Acid Add to Separatory Funnel with cold, conc. H₂SO₄ Start->Add_Acid Shake Shake Gently & Vent Add_Acid->Shake Separate Allow Layers to Separate Shake->Separate Drain_Acid Drain Aqueous Acid Layer (contains alkene byproduct) Separate->Drain_Acid Wash_Water Wash Organic Layer with Water Drain_Acid->Wash_Water Wash_Bicarb Wash with NaHCO₃ Solution Wash_Water->Wash_Bicarb Dry Dry with Anhydrous MgSO₄ Wash_Bicarb->Dry Filter Filter Dry->Filter Distill Simple Distillation Filter->Distill End Pure cis-1,3-DMC Distill->End

Caption: Workflow for removing alkene impurities via acid wash.

Step-by-Step Methodology:

  • Safety Precautions: Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Concentrated sulfuric acid is extremely corrosive.

  • Reaction Setup:

    • Place the impure this compound in a separatory funnel.

    • Cool the funnel in an ice bath.

    • Slowly add an equal volume of cold, concentrated sulfuric acid while gently swirling.

  • Extraction:

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

    • Allow the layers to fully separate. The bottom layer will be the denser sulfuric acid.

  • Separation:

    • Carefully drain and discard the lower acidic layer, which now contains the reacted alkene impurity.

  • Neutralization and Washing:

    • Wash the remaining organic layer sequentially with:

      • Deionized water

      • Saturated sodium bicarbonate solution (to neutralize any residual acid)

      • Brine (saturated NaCl solution)

    • After each wash, drain the aqueous layer.

  • Drying and Final Purification:

    • Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

    • Perform a simple distillation to obtain the purified this compound.

References

Validation & Comparative

Comparative analysis of cis-1,3-Dimethylcyclopentane and model alkanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stereochemical and Physicochemical Properties of cis-1,3-Dimethylcyclopentane and Model Alkanes

This guide provides a comprehensive comparative analysis of this compound and a selection of its structural and stereoisomers, as well as a cyclohexane analogue. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between molecular structure, conformational stability, and macroscopic physical properties. We will explore the causality behind experimental observations and provide validated protocols for empirical analysis, grounding our discussion in authoritative chemical principles.

Introduction: The Significance of Alicyclic Scaffolds

Alicyclic hydrocarbons, such as cyclopentane and cyclohexane derivatives, are fundamental scaffolds in organic chemistry and medicinal chemistry. Their rigid, three-dimensional structures influence molecular recognition, binding affinity, and pharmacokinetic properties. This compound serves as an excellent model compound for studying the subtle energetic penalties associated with specific substituent arrangements on a five-membered ring.[1]

To fully appreciate its characteristics, a comparative approach is essential. In this guide, we will analyze this compound alongside four carefully selected model alkanes:

  • trans-1,3-Dimethylcyclopentane: The direct stereoisomer, allowing for an examination of the effects of cis vs. trans substitution.[2]

  • cis-1,2-Dimethylcyclopentane: A positional isomer, highlighting how the relative placement of substituents impacts stability and properties.[3]

  • 1,1-Dimethylcyclopentane: A geminal-substituted isomer, offering a contrast in steric strain and symmetry.[2][4]

  • cis-1,3-Dimethylcyclohexane: A six-membered ring analogue, demonstrating the profound influence of ring size on conformational behavior.[2]

This analysis aims to elucidate how minor structural modifications lead to significant and predictable differences in conformational energetics, physicochemical properties, and spectroscopic signatures.

Conformational Analysis: The Energetics of Molecular Shape

The stability and reactivity of cycloalkanes are dictated by a combination of angle strain, torsional strain, and steric strain.[5][6] Unlike the planar representation often used in drawings, five- and six-membered rings adopt non-planar conformations to minimize these strains.

The Puckered Nature of the Cyclopentane Ring

The cyclopentane ring is not flat. It adopts puckered conformations, primarily the envelope and half-chair (or twist) forms, which rapidly interconvert in a process known as pseudorotation.[7] These conformations relieve the torsional strain that would be present in a planar structure. Substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions, with the latter generally being more energetically favorable for bulky groups to minimize steric interactions.

Conformational Preference of this compound

For this compound, the two methyl groups are on the same face of the ring. This leads to two primary envelope conformations: one where both methyl groups are in pseudo-equatorial positions (diequatorial) and one where they are in pseudo-axial positions (diaxial).

The diequatorial conformer is overwhelmingly more stable . The diaxial conformer introduces significant steric repulsion between the two methyl groups, a highly unfavorable 1,3-diaxial interaction. This energetic penalty ensures the conformational equilibrium lies heavily on the side of the diequatorial form.

Diaxial Diaxial Conformer (High Energy, Unstable) Diequatorial Diequatorial Conformer (Low Energy, Stable) Diaxial->Diequatorial Ring Flip (Equilibrium Favors Diequatorial) Diequatorial->Diaxial

Caption: Conformational equilibrium of this compound.

Comparison with Model Alkanes
  • trans-1,3-Dimethylcyclopentane: In this isomer, one methyl group is pseudo-axial while the other is pseudo-equatorial. Its stability is intermediate between the diaxial and diequatorial conformers of the cis isomer.

  • cis-1,2-Dimethylcyclopentane: The adjacent methyl groups in the cis configuration lead to significant gauche-butane-like steric interactions, influencing its overall strain energy.

  • cis-1,3-Dimethylcyclohexane: The principles are similar but amplified in the six-membered ring. The chair conformation is significantly more stable than other forms.[8] For the cis isomer, the diequatorial conformer is vastly more stable than the diaxial form.[9][10] The 1,3-diaxial interaction between two methyl groups in a cyclohexane chair is extremely destabilizing (~5.6 kcal/mol), making the diaxial conformer a negligible contributor at equilibrium. This highlights the greater conformational rigidity and more pronounced substituent effects in cyclohexanes compared to cyclopentanes.

Comparative Physicochemical Properties

The differences in molecular shape, symmetry, and intermolecular forces arising from conformational preferences directly translate into measurable differences in physical properties. Alkanes are nonpolar, so their boiling points are determined by the strength of van der Waals dispersion forces, which are dependent on surface area and molecular polarizability.[11][12]

Table 1: Physicochemical Data for this compound and Model Alkanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₇H₁₄98.19[13][14]90.8[2]0.749[15]
trans-1,3-DimethylcyclopentaneC₇H₁₄98.1991.7[2]0.740[2]
cis-1,2-DimethylcyclopentaneC₇H₁₄98.1999.50.772
1,1-DimethylcyclopentaneC₇H₁₄98.19[4]87.9[2]0.755
cis-1,3-DimethylcyclohexaneC₇H₁₄112.21120.1[2]0.783

Data compiled from various sources.[2][4][13][14][15]

Analysis of Trends:

  • Effect of Stereoisomerism: The trans-1,3 isomer has a slightly higher boiling point than the cis-1,3 isomer. This can be attributed to less steric hindrance, allowing for more efficient molecular packing and stronger intermolecular van der Waals interactions.[2]

  • Effect of Positional Isomerism: 1,1-Dimethylcyclopentane, being more compact and spherical, has a smaller surface area for intermolecular contact, resulting in the lowest boiling point among the cyclopentane isomers.[2]

  • Effect of Ring Size: cis-1,3-Dimethylcyclohexane has a significantly higher boiling point due to its larger molecular weight and size, which increases the strength of London dispersion forces.[2][16]

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these closely related isomers based on their molecular symmetry.

  • ¹³C NMR Spectroscopy: The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.

    • This compound: Possesses a plane of symmetry bisecting the C5-C1-C2 bond angle. This symmetry makes C1 and C3 equivalent, C2 and C4 equivalent, and the two methyl groups equivalent. We would therefore predict 4 distinct signals .

    • trans-1,3-Dimethylcyclopentane: Lacks a plane of symmetry, making all seven carbons chemically distinct. We would predict 7 distinct signals .

    • 1,1-Dimethylcyclopentane: Has a plane of symmetry, leading to 4 predicted signals (the quaternary carbon, the two methyls, and two pairs of equivalent CH₂ groups).

  • Infrared (IR) Spectroscopy: While all isomers will show characteristic C-H stretching (~2850-3000 cm⁻¹) and bending (~1450 cm⁻¹) vibrations, their IR spectra are often too similar for unambiguous identification.[17] Subtle differences may appear in the fingerprint region (<1500 cm⁻¹), but these are generally not as diagnostic as NMR data for differentiating isomers.[18]

Validated Experimental Protocols

To empirically verify the properties discussed, standardized analytical procedures are necessary. The following protocols are based on established methodologies for the analysis of volatile hydrocarbons.

Protocol 1: Isomer Separation by Gas Chromatography (GC)

Causality: Gas chromatography separates compounds based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase.[19] For nonpolar alkanes, separation is primarily driven by differences in boiling points and, to a lesser extent, subtle interactions with the stationary phase.[20][21] A nonpolar stationary phase is chosen to ensure that elution order correlates well with boiling point.

Methodology:

  • Instrument Preparation:

    • GC System: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: Agilent DB-1 or HP-5 (or equivalent nonpolar phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, set to a constant flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Prepare a 100 ppm solution of the alkane mixture in high-purity hexane.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Split Ratio: 100:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Detector Temperature (FID): 280°C.

  • Data Analysis:

    • Identify peaks by comparing retention times to those of pure standards. The expected elution order will generally follow the boiling points (1,1- < cis-1,3- < trans-1,3- < cis-1,2-).

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Prep Prepare 100 ppm alkane mixture in Hexane Inject Inject 1 µL into GC Prep->Inject Separate Separation on Nonpolar Column Inject->Separate Detect Detection by FID Separate->Detect Analyze Identify Peaks by Retention Time Detect->Analyze

Caption: Workflow for Gas Chromatography (GC) analysis of alkane isomers.

Protocol 2: ¹³C NMR Spectroscopic Analysis

Causality: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb electromagnetic radiation at frequencies characteristic of their chemical environment. This allows for the differentiation of non-equivalent atoms within a molecule.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified alkane isomer in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add one drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: Standard 5 mm broadband probe.

    • Tune and match the probe to the ¹³C frequency.

    • Shim the magnetic field to achieve optimal homogeneity using the CDCl₃ lock signal.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128 or higher, depending on sample concentration.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz.

    • Perform a Fourier Transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Count the number of signals to determine the number of unique carbon environments.

Conclusion

This comparative guide demonstrates that even among simple saturated hydrocarbons, subtle variations in structure have profound and predictable consequences. The analysis of this compound in relation to its isomers and its cyclohexane analogue reveals key principles of conformational analysis and structure-property relationships. The lower conformational flexibility of the cyclohexane ring leads to more pronounced energetic differences between conformers compared to the more pliable cyclopentane system. These differences in three-dimensional shape and stability manifest as distinct physicochemical properties, such as boiling point, and unique spectroscopic fingerprints, particularly in ¹³C NMR. The provided experimental protocols offer a robust framework for the empirical validation of these principles in a research setting. For professionals in fields like drug development, a deep understanding of these foundational concepts is critical, as molecular shape and stereochemistry are paramount to biological activity.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for cis-1,3-Dimethylcyclopentane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of residual solvents is not merely a matter of procedural adherence but a critical component of ensuring product quality, safety, and efficacy. Cis-1,3-dimethylcyclopentane, a cyclic alkane, may be present as a residual solvent in active pharmaceutical ingredients (APIs) or formulated products. Its quantification requires robust and reliable analytical methods. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a primary focus on the validation of the widely adopted technique of Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID).

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically ICH Q2(R2)[1][2][3][4], and are supplemented by guidance from the U.S. Food and Drug Administration (FDA)[1][3][5]. The objective is to not only present a protocol but to elucidate the scientific rationale behind each validation parameter, thereby empowering the reader to develop and validate analytical methods that are fit for their intended purpose.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for the quantification of a volatile compound like this compound is predicated on its volatility, potential concentration levels, and the complexity of the sample matrix.

Technique Principle Advantages Disadvantages Typical Application
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) Partitioning of volatile analytes between the sample matrix and the headspace, followed by chromatographic separation and detection by FID.Robust, cost-effective, high precision for quantification, and widely available.Not inherently selective; co-eluting peaks can interfere.Routine quality control for known residual solvents.
Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) Similar to HS-GC-FID, but with a mass spectrometer for detection, providing mass-to-charge ratio information.High specificity and selectivity, allowing for positive identification of analytes.[6][7][8]Higher initial instrument cost and maintenance.Identification of unknown volatiles and quantification in complex matrices.
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) A form of chemical ionization mass spectrometry for online monitoring of volatile organic compounds.Real-time analysis, high sensitivity.Isomers may not be distinguishable; quantification can be complex.Atmospheric research and process monitoring.[9]

For the purpose of this guide, we will focus on the validation of an HS-GC-FID method, which represents the most common and accessible technique for the routine quantification of residual solvents in the pharmaceutical industry.[10][11]

The Validation Workflow: A Visual Representation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[12][13][14] The following diagram illustrates the key stages of the validation workflow for a quantitative analytical method.

ValidationWorkflow A Method Development & Optimization B Validation Protocol Definition (Based on ICH Q2(R2)) A->B Define Parameters C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) B->G H Robustness B->H I System Suitability Criteria C->I Establish Criteria D->I Establish Criteria E->I Establish Criteria F->I Establish Criteria G->I Establish Criteria H->I Establish Criteria J Validated Method for Routine Use I->J Implement

Caption: A flowchart illustrating the key stages in the validation of an analytical method.

Experimental Protocol: Validation of an HS-GC-FID Method for this compound

This section provides a detailed, step-by-step methodology for the validation of an analytical procedure for the quantification of this compound.

Instrumentation and Reagents
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Headspace Sampler: Agilent 7697A or equivalent.

  • Chromatographic Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.[15]

  • Data Acquisition System: Empower 3, Chromeleon, or equivalent.

  • Reagents: this compound (certified reference standard), Dimethyl sulfoxide (DMSO, headspace grade), Nitrogen (carrier gas, high purity), Hydrogen (FID fuel, high purity), and Air (FID oxidant, high purity).

Chromatographic Conditions (Example)
  • Inlet Temperature: 250°C

  • Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Nitrogen at a constant flow of 2.0 mL/min.

  • Detector Temperature: 260°C

  • Split Ratio: 10:1

Headspace Parameters (Example)
  • Vial Equilibration Time: 30 minutes

  • Vial Equilibration Temperature: 80°C

  • Sample Loop Volume: 1 mL

  • Pressurization Time: 0.2 minutes

Validation Parameters and Experimental Design

The following validation characteristics should be assessed in accordance with ICH Q2(R2) guidelines.[1][3][4][12]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[16][17]

  • Procedure:

    • Inject a blank solution (DMSO).

    • Inject a solution of the this compound reference standard.

    • Inject a sample matrix spiked with the reference standard.

    • Inject a placebo (if applicable) to demonstrate no interference from excipients.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of this compound.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16][17]

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of at least five concentrations ranging from the reporting limit to 120% of the specification limit.

    • Inject each concentration in triplicate.

    • Plot the peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be insignificant compared to the response at 100% of the specification limit.

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16][17][18]

  • Procedure:

    • Prepare spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.

    • Analyze the spiked samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for each concentration level.[19]

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[16][17]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined data from both studies should be within an acceptable range, typically ≤ 20.0%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][20]

  • Procedure (based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Procedure (based on the Standard Deviation of the Response and the Slope):

    • Calculate from the linearity curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21][22]

  • Procedure:

    • Vary critical parameters such as headspace temperature (± 2°C), equilibration time (± 5 min), and carrier gas flow rate (± 10%).

    • Analyze a sample under each varied condition.

  • Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters. System suitability criteria must be met under all robust conditions.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Procedure: A standard solution is injected before the analysis of any samples.

  • Acceptance Criteria (Example):

    • The RSD of the peak areas for six replicate injections of the standard solution should be ≤ 10.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

    • The theoretical plates for the this compound peak should be ≥ 2000.

Conclusion

The validation of an analytical method for the quantification of this compound is a comprehensive process that ensures the reliability and accuracy of the results. By following the principles outlined in this guide and adhering to the guidelines set forth by regulatory bodies such as the ICH and FDA, researchers and scientists can confidently develop and implement robust analytical methods. The choice between HS-GC-FID and HS-GC-MS will depend on the specific needs of the analysis, with HS-GC-FID being a cost-effective and reliable option for routine quantification, while HS-GC-MS provides enhanced specificity for identification and analysis in complex matrices. A thorough understanding of the scientific principles behind each validation parameter is paramount to achieving analytical excellence.

References

A Comparative Guide to the Thermodynamic Stability of cis- and trans-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Stereoisomerism in Cycloalkanes

The spatial arrangement of atoms within a molecule, or its stereochemistry, dictates its physical and chemical properties. For substituted cycloalkanes like 1,3-dimethylcyclopentane, atoms can be arranged in different ways while maintaining the same connectivity, leading to stereoisomers. The cis-isomer has both methyl groups on the same face of the ring, while the trans-isomer has them on opposite faces.

Unlike the more rigid cyclohexane ring, the five-membered cyclopentane ring is highly flexible. It is not planar but exists in puckered conformations, primarily the "envelope" and "half-chair" forms, which rapidly interconvert in a process known as pseudorotation.[1] This flexibility is key to understanding the subtle differences in steric and torsional strain that determine the relative stability of its substituted derivatives. This guide will dissect these structural nuances and present empirical data to definitively compare the stability of cis- and trans-1,3-dimethylcyclopentane.

Conformational and Steric Analysis

The stability of a cycloalkane isomer is primarily determined by the energetic penalties of its conformation, including angle strain, torsional (eclipsing) strain, and steric strain (non-bonded interactions). For substituted cyclopentanes, the key factor is the steric strain between substituents and adjacent hydrogen atoms.

cis-1,3-Dimethylcyclopentane: The Impact of Steric Repulsion

In the cis-isomer, both methyl groups are on the same side of the ring. Due to the puckered nature of the cyclopentane ring, this arrangement forces the two methyl groups into close proximity. This results in a significant repulsive steric interaction, analogous to a 1,3-diaxial interaction in cyclohexanes.[2][3][4] This interaction, where the two bulky methyl groups crowd each other's space, raises the overall potential energy of the molecule, leading to decreased stability.

G cluster_cis This compound cluster_result C1 C1-CH3 C3 C3-CH3 Ring Cyclopentane Ring (Puckered) Result Higher Potential Energy (Less Stable)

Figure 1: Steric clash in this compound.

trans-1,3-Dimethylcyclopentane: A More Stable Arrangement

In the trans-isomer, the two methyl groups are on opposite faces of the ring. This configuration allows the cyclopentane ring to adopt a conformation where one methyl group occupies a pseudo-axial position and the other a pseudo-equatorial position. This arrangement significantly increases the distance between the two methyl groups, thereby avoiding the severe steric repulsion seen in the cis-isomer. While the pseudo-axial methyl group experiences some minor steric hindrance from axial hydrogens, this interaction is considerably less destabilizing than the methyl-methyl clash in the cis configuration. Consequently, the trans-isomer exists in a lower energy state.

G cluster_trans trans-1,3-Dimethylcyclopentane cluster_result C1 C1-CH3 (pseudo-equatorial) C3 C3-CH3 (pseudo-axial) Ring Cyclopentane Ring (Puckered) Result Lower Potential Energy (More Stable)

Figure 2: Minimized steric strain in trans-1,3-dimethylcyclopentane.

Experimental Verification and Quantitative Data

Theoretical conformational analysis provides a strong hypothesis, but empirical data is required for definitive proof of relative stability. The most direct method for measuring the relative energy content of isomers is by determining their heats of combustion or isomerization.[5][6] A more stable isomer, being at a lower potential energy, will release less heat upon combustion than a less stable isomer.

The Decisive Evidence: Heat of Isomerization

A seminal study by Johnson, Prosen, and Rossini measured the heats of isomerization for the six C7H14 alkylcyclopentanes at 25°C.[7] This experiment provides a direct measure of the enthalpy difference between the isomers. The data reveals that converting ethylcyclopentane to this compound is an exothermic process releasing 1.11 ± 0.24 kcal/mol. The conversion to trans-1,3-dimethylcyclopentane is even more exothermic, releasing 1.60 ± 0.14 kcal/mol.

This means that trans-1,3-dimethylcyclopentane is lower in enthalpy (more stable) than this compound.

IsomerHeat of Isomerization from Ethylcyclopentane (kcal/mol)[7]Relative Stability
This compound-1.11Less Stable
trans-1,3-Dimethylcyclopentane-1.60More Stable
Enthalpy Difference (ΔH°) 0.49 trans is more stable

The quantitative data shows that trans-1,3-dimethylcyclopentane is more stable than its cis-counterpart by approximately 0.49 kcal/mol. This energy difference is a direct consequence of the greater steric strain experienced by the cis-isomer.

Experimental Protocol: Bomb Calorimetry for Heats of Combustion

The determination of heats of combustion for liquid hydrocarbons is a foundational experiment in thermochemistry, providing the raw data from which heats of isomerization are derived.

Objective: To precisely measure the heat released during the complete combustion of a known mass of an isomeric sample.

Methodology:

  • Sample Preparation: A precise mass (typically ~0.5-1.0 g) of the purified isomer (cis- or trans-1,3-dimethylcyclopentane) is placed in a sample holder (e.g., a platinum crucible) within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Assembly: The sealed bomb is submerged in a known volume of water in an insulated outer container (the calorimeter). A high-precision thermometer is used to measure the temperature of the water.

  • Ignition & Data Logging: The sample is ignited electrically via a fuse wire. The combustion reaction rapidly releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it has peaked and begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and the mass of the sample.

  • Comparison: The experiment is repeated for the other isomer. The isomer that releases less heat per mole is the more thermodynamically stable isomer.

G

Figure 3: Integrated workflow for comparing isomeric stability.

Conclusion

  • Conformational Analysis: The cis-isomer suffers from significant steric repulsion between the two methyl groups forced onto the same face of the puckered ring. The trans-isomer effectively avoids this destabilizing interaction.

  • Experimental Thermochemistry: Calorimetric measurements confirm the theoretical analysis, quantifying the stability advantage of the trans-isomer to be approximately 0.49 kcal/mol.[7]

For researchers in synthetic chemistry and drug development, this principle underscores the critical importance of stereochemical control. The seemingly minor difference between a cis and trans arrangement can have a measurable impact on the energetic properties of a molecule, influencing reaction equilibria and the conformational preferences of larger, more complex structures.

References

Spectroscopic Dissection of Stereoisomers: A Comparative Guide to cis- and trans-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of stereochemistry, the subtle yet profound differences between isomers govern their physical properties, reactivity, and biological interactions. For researchers in organic synthesis, materials science, and drug development, the precise characterization and differentiation of stereoisomers are paramount. This guide provides an in-depth spectroscopic comparison of cis- and trans-1,3-dimethylcyclopentane, offering a practical framework for their unambiguous identification using fundamental analytical techniques. By delving into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate how the spatial arrangement of two methyl groups on a cyclopentane ring gives rise to distinct and diagnostic spectral fingerprints.

The Structural Foundation: Symmetry as a Spectroscopic Determinant

The core principle underpinning the spectroscopic differentiation of cis- and trans-1,3-dimethylcyclopentane lies in their molecular symmetry. The cis isomer, with both methyl groups on the same face of the cyclopentane ring, possesses a plane of symmetry that bisects the molecule. This symmetry element renders certain atoms chemically equivalent. In stark contrast, the trans isomer, where the methyl groups are on opposite faces, lacks this plane of symmetry, resulting in a greater number of chemically distinct atoms. This fundamental difference in symmetry is the primary driver for the observable variations in their respective spectra, particularly in NMR spectroscopy.

Experimental Methodologies: A Validated Approach

The acquisition of high-quality spectroscopic data is contingent upon robust and well-defined experimental protocols. The following methodologies are outlined to ensure reproducibility and accuracy in the analysis of these volatile cyclic alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers due to its sensitivity to the local chemical environment of each nucleus.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample (either cis- or trans-1,3-dimethylcyclopentane) in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-100 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecules, particularly the C-H bonds in these alkanes.

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: As these are volatile liquids, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for better containment of the volatile sample, a demountable liquid cell with a defined path length can be used.

  • Background Spectrum: Acquire a background spectrum of the empty salt plates or cell to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place a drop of the neat liquid on one salt plate and carefully place the second plate on top to create a thin, uniform film. For a liquid cell, fill the cell with the sample.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for these volatile compounds as it also allows for their separation.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. A suitable temperature program should be used to ensure the separation of the isomers if they are in a mixture. For example, start at 40°C and ramp up to 150°C.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass-to-charge (m/z) range of, for example, 35-150 amu.

Spectroscopic Comparison: Unmasking the Isomers

The following sections detail the expected spectroscopic data for cis- and trans-1,3-dimethylcyclopentane, highlighting the key features that enable their differentiation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive distinction between the two isomers is observed in their ¹³C NMR spectra.

  • cis-1,3-Dimethylcyclopentane: Due to the plane of symmetry, this isomer exhibits fewer than the seven possible carbon signals. The two methyl carbons are equivalent, as are the two methine carbons (C1 and C3) and the two methylene carbons adjacent to the methyl groups (C4 and C5). The methylene carbon at C2 lies on the plane of symmetry and is unique. Therefore, the ¹³C NMR spectrum of the cis isomer is expected to show four distinct signals .

  • trans-1,3-Dimethylcyclopentane: The absence of a plane of symmetry in the trans isomer means that all seven carbon atoms are in chemically non-equivalent environments. Consequently, the ¹³C NMR spectrum of the trans isomer is expected to display seven unique signals .[1]

Table 1: Comparison of ¹³C NMR Data

IsomerExpected Number of SignalsRationale
This compound4Presence of a plane of symmetry leads to chemical equivalence of several carbon atoms.
trans-1,3-Dimethylcyclopentane7Absence of a plane of symmetry results in all carbon atoms being chemically non-equivalent.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of both isomers will show signals in the aliphatic region, typically between 0.8 and 1.8 ppm. The key differences will lie in the number of distinct signals and their multiplicities, which can be complex due to overlapping signals and spin-spin coupling.

  • This compound: The symmetry of the cis isomer simplifies its ¹H NMR spectrum to some extent compared to the trans isomer. We would expect to see distinct signals for the methyl protons, the methine protons, and the different methylene protons.

  • trans-1,3-Dimethylcyclopentane: The lower symmetry of the trans isomer will lead to a more complex ¹H NMR spectrum with a greater number of distinct signals for the ring protons. The methyl protons typically appear in the δ ~0.9–1.2 ppm range, while the cyclopentane ring protons are observed between δ ~1.4–1.7 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectra of both isomers are dominated by C-H stretching and bending vibrations. While the overall patterns will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

  • C-H Stretching: Both isomers will exhibit strong absorption bands in the 2850-3000 cm⁻¹ region, characteristic of C-H stretching in alkanes.

  • C-H Bending: Absorptions due to CH₂ and CH₃ bending vibrations are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

  • Fingerprint Region: The region between approximately 1350 cm⁻¹ and 650 cm⁻¹ contains complex vibrations that are unique to the overall molecular structure. Differences in the number and position of bands in this region can serve as a diagnostic tool to distinguish between the cis and trans isomers.

Table 2: Key IR Absorption Regions

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Appearance
C-H Stretch (sp³)2850 - 3000Strong, multiple bands
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetric & Symmetric)~1460 & ~1375Medium
Fingerprint Region1350 - 650Complex pattern, unique to each isomer
Mass Spectrometry (MS)

The electron ionization mass spectra of both cis- and trans-1,3-dimethylcyclopentane will show a molecular ion peak (M⁺) at m/z 98, corresponding to their shared molecular formula C₇H₁₄. The primary distinction lies in the relative abundances of the fragment ions.

The fragmentation of cyclic alkanes is often complex, but some general patterns can be expected. The loss of a methyl group (CH₃•) to form a [M-15]⁺ ion at m/z 83 is a common fragmentation pathway. Further fragmentation can lead to the loss of ethene (C₂H₄) or propene (C₃H₆).

Key fragment ions for both isomers are observed at m/z 83, 70, and 56.[1] The relative intensities of these peaks can differ between the two isomers, providing a basis for their differentiation. For instance, in some documented mass spectra, the cis isomer shows a prominent peak at m/z 70, while for the trans isomer, the top three peaks were observed at m/z 56, 70, and 41.[1]

MS_Fragmentation M_plus [C7H14]˙⁺ m/z = 98 (Molecular Ion) M_minus_15 [C6H11]⁺ m/z = 83 M_plus->M_minus_15 - •CH3 Fragment_70 [C5H10]˙⁺ m/z = 70 M_plus->Fragment_70 - C2H4 Fragment_56 [C4H8]˙⁺ m/z = 56 M_minus_15->Fragment_56 - C2H3

Caption: Common fragmentation pathways for 1,3-dimethylcyclopentane.

Conclusion: A Multi-faceted Approach to Isomer Identification

The differentiation of cis- and trans-1,3-dimethylcyclopentane is a clear illustration of how subtle changes in molecular geometry have a profound impact on spectroscopic output. While each technique provides valuable clues, a conclusive identification is best achieved through a multi-faceted approach.

  • ¹³C NMR spectroscopy stands out as the most unambiguous method , with the number of signals directly reflecting the inherent symmetry of each isomer.

  • ¹H NMR spectroscopy offers complementary information , although the complexity of the spectra may require more detailed analysis.

  • IR spectroscopy provides a rapid screening tool , with differences in the fingerprint region serving as a diagnostic marker.

  • Mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns , where relative ion abundances can be a key differentiator.

By understanding the principles behind each technique and applying the detailed experimental protocols outlined in this guide, researchers can confidently and accurately distinguish between these and other stereoisomers, a critical capability in the advancement of chemical and pharmaceutical sciences.

References

A Comparative Analysis of the Boiling Points of cis- and trans-1,3-dimethylcyclopentane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of stereochemistry, the spatial arrangement of atoms within a molecule, though seemingly subtle, can profoundly influence its physical properties. This guide provides an in-depth comparison of the boiling points of cis- and trans-1,3-dimethylcyclopentane, offering experimental data, elucidating the underlying physicochemical principles, and presenting a detailed protocol for boiling point determination. This resource is intended for researchers, scientists, and professionals in drug development who frequently encounter and must separate diastereomers.

Executive Summary: Boiling Point Discrepancies Between Diastereomers

Diastereomers, being non-superimposable, non-mirror image stereoisomers, often exhibit distinct physical properties, including boiling points. This difference, however slight, is a critical parameter for their separation via distillation. In the case of 1,3-dimethylcyclopentane, the cis and trans isomers display a discernible, albeit small, difference in their boiling points. Experimental data indicates that cis-1,3-dimethylcyclopentane possesses a slightly higher boiling point than its trans counterpart.

Quantitative Data Summary

The experimentally determined boiling points for the stereoisomers of 1,3-dimethylcyclopentane are summarized in the table below. These values represent a consensus from multiple reliable sources and are crucial for designing separation protocols.

CompoundBoiling Point (°C)Boiling Point (K)References
This compound92365.15[1]
trans-1,3-dimethylcyclopentane91364[2][3]

Note: Some sources may report slightly different values due to variations in experimental conditions and purity of the samples. For instance, other reported boiling points for the cis isomer include 89-90°C and 97.2°C.[4][5]

The Science Behind the Difference: Unpacking Intermolecular Forces and Molecular Geometry

The variation in boiling points between cis- and trans-1,3-dimethylcyclopentane can be attributed to subtle differences in their molecular structure, which in turn affect the strength of their intermolecular forces.

While both isomers are hydrocarbons and primarily exhibit weak van der Waals forces (specifically, London dispersion forces), the cis isomer possesses a small net dipole moment.[6][7] In the cis configuration, both methyl groups are on the same side of the cyclopentane ring.[8] This arrangement leads to a slight asymmetry in the electron distribution, creating a weak molecular dipole. This dipole gives rise to dipole-dipole interactions, which are additional intermolecular forces of attraction that must be overcome for the substance to boil.

Conversely, in the trans isomer, the methyl groups are on opposite sides of the ring. This more symmetrical arrangement causes the individual bond dipoles to cancel each other out, resulting in a molecule with a negligible or zero net dipole moment.[9] Consequently, the trans isomer relies almost exclusively on London dispersion forces for intermolecular attraction.

London dispersion forces are influenced by the surface area of the molecule. Cycloalkanes generally have higher boiling points than their acyclic alkane counterparts because their ring structure allows for a larger area of contact and stronger London forces.[10][11][12][13]

Between the two isomers of 1,3-dimethylcyclopentane, the difference in shape is less pronounced than in some other cis/trans pairs. However, the overall molecular packing in the liquid state can still play a role. While the trans isomer might be considered more symmetrical, the specific puckered conformation of the cyclopentane ring in each isomer can influence how closely the molecules can approach each other.

The combination of weak dipole-dipole interactions and London dispersion forces in the cis isomer results in slightly stronger overall intermolecular attractions compared to the solely dispersion-force-driven interactions in the trans isomer.[14] This necessitates a slightly higher temperature (and thus more kinetic energy) to separate the cis molecules from the liquid to the gaseous phase, hence its higher boiling point.

Logical Relationship Diagram: Boiling Point Determination

BoilingPointWorkflow start Start prep Sample Preparation: Add 0.5 mL of isomer to a small test tube. start->prep capillary Capillary Insertion: Place a capillary tube (sealed end up) into the test tube. prep->capillary setup Apparatus Assembly: Secure the test tube to a thermometer and immerse in the heating bath. capillary->setup heating Controlled Heating: Heat the bath slowly (1-2 °C/min) with constant stirring. setup->heating observation1 Initial Observation: Observe a steady stream of bubbles from the capillary. heating->observation1 cooling Cooling Phase: Remove heat and allow the bath to cool slowly. observation1->cooling observation2 Boiling Point Determination: Record the temperature at which the liquid just begins to re-enter the capillary tube. cooling->observation2 end End observation2->end

References

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Identifying Dimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the petrochemical, environmental, and pharmaceutical sectors, the accurate identification and quantification of hydrocarbon isomers are paramount. Dimethylcyclopentane (DMCP), a common component in gasoline and other fuel mixtures, exists as several structural and stereoisomers (1,1-DMCP, cis/trans-1,2-DMCP, and cis/trans-1,3-DMCP). These isomers exhibit nearly identical physicochemical properties, presenting a significant analytical challenge.[1] This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography-Mass Spectrometry (GC-MS) method, ensuring it is fit-for-purpose in resolving these challenging analytes. We will explore the causality behind experimental choices, compare the validated method against alternatives, and provide a robust, self-validating protocol grounded in authoritative standards.

The Analytical Imperative: Why Isomer-Specific Separation Matters

The structural arrangement of methyl groups on the cyclopentane ring, while seemingly minor, can influence combustion properties, toxicological profiles, and reactivity. Consequently, a method that reports a total "dimethylcyclopentane" concentration is often insufficient. High-resolution capillary gas chromatography is the most promising method for their individual analysis due to the inherent similarities in the properties of these isomers.[1] The coupling of GC with Mass Spectrometry provides the necessary confirmatory identification. However, the mass spectra of these isomers produced by standard electron ionization are often very similar, making robust chromatographic separation the cornerstone of a reliable method.[2]

Pillar 1: The GC-MS Method - Design and Rationale

The objective is to develop a method that provides baseline or near-baseline resolution of the key dimethylcyclopentane isomers. The choices made in the instrumental setup are critical and are dictated by the nonpolar, volatile nature of the analytes.

Experimental Protocol: GC-MS Instrumentation and Conditions
  • System: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • Injector:

    • Mode: Split/Splitless. A split injection (e.g., 50:1 ratio) is typically used to prevent column overload and ensure sharp peaks for concentrated samples.

    • Temperature: 250 °C. This temperature must be high enough to ensure the rapid and complete vaporization of the analytes and solvent without causing thermal degradation.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min). Constant flow is preferred over constant pressure to maintain optimal separation efficiency as the oven temperature ramps.

  • Chromatographic Column: This is the most critical component for isomer separation.

    • Phase: A nonpolar or mid-polarity stationary phase is required. A 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) column is a common starting point. For enhanced separation of closely eluting isomers, a more specialized column, such as one with a liquid crystalline stationary phase, could be considered due to its high isomeric selectivity.[1]

    • Dimensions: A long column (e.g., 60 m or greater) with a narrow internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) provides the high number of theoretical plates necessary for resolving isomers.

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 5 minutes. A low starting temperature is crucial for trapping volatile analytes at the head of the column, leading to sharp, focused peaks.

    • Ramp: 2 °C/min to 100 °C. A slow temperature ramp is essential to maximize the differential partitioning of the isomers between the mobile and stationary phases, thereby improving resolution.

    • Final Temperature: Hold at 250 °C for 5 minutes (column bake-out).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard for generating reproducible fragmentation patterns for library matching.

    • Acquisition Mode: Full Scan (e.g., m/z 40-150). While Selected Ion Monitoring (SIM) offers higher sensitivity, full scan is necessary during method development and validation to assess specificity and identify any co-eluting impurities. The molecular ion for dimethylcyclopentane is m/z 98, but it can be weak; key fragment ions are used for identification.[3]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

ParameterRecommended SettingRationale for Dimethylcyclopentane Isomer Analysis
Column >60 m, 0.25 mm ID, 0.25 µm, 5% Phenyl PolysiloxaneHigh theoretical plates needed to resolve compounds with very similar boiling points. Non-polar phase interacts based on van der Waals forces and boiling points.
Injector Temp. 250 °CEnsures rapid, non-discriminatory vaporization of volatile hydrocarbons.
Split Ratio 50:1 (adjustable)Prevents column overload and peak tailing, ensuring Gaussian peak shape for accurate integration.
Oven Program Low initial temp (35°C), slow ramp (2°C/min)Maximizes separation by allowing more interaction time with the stationary phase.
MS Mode Full Scan (m/z 40-150)Allows for spectral confirmation and identification of unknown peaks, crucial for proving specificity.

Pillar 2: The Validation Protocol - A Self-Verifying System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] For this application, the goal is to prove the method can reliably separate and identify specific dimethylcyclopentane isomers. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

Diagram: The GC-MS Method Validation Workflow

The entire process, from initial setup to final validation, follows a logical sequence to ensure the resulting method is robust and reliable.

Caption: A workflow diagram illustrating the key stages of GC-MS method validation.

Step-by-Step Validation Experiments

1. Specificity (Selectivity)

  • Objective: To demonstrate that the method can unambiguously identify the target isomers without interference from other components (e.g., other hydrocarbon isomers, matrix effects).

  • Protocol:

    • Analyze a blank solvent (e.g., hexane) to ensure no interfering peaks are present at the retention times of the target analytes.

    • Analyze individual standards of each available dimethylcyclopentane isomer to determine their unique retention times and confirm mass spectra.

    • Analyze a mixed standard containing all isomers to verify chromatographic resolution. The resolution (Rs) between adjacent peaks should ideally be ≥ 1.5.

    • If analyzing samples in a complex matrix (e.g., gasoline), spike the matrix with known standards and assess for peak distortion or co-elution.

2. Linearity and Range

  • Objective: To verify that the instrument's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards of a mixed isomer standard. The range should bracket the expected concentrations in samples, for example, from the Limit of Quantitation (LOQ) to 120% of the working concentration.[6][7]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration for each isomer.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[7]

3. Accuracy (Trueness)

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform recovery studies by spiking a blank matrix with known amounts of the isomers at three concentration levels (e.g., low, medium, high).

    • Prepare at least three replicates at each level.

    • Analyze the samples and calculate the percent recovery for each isomer.

    • Calculation: Recovery % = (Measured Concentration / Spiked Concentration) * 100

    • Acceptance criteria are typically within 80-120% recovery, depending on the concentration.[8]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results. The RSD should typically be < 2% for repeatability and < 3% for intermediate precision.[7]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Analyze a series of low-concentration standards. LOD is the concentration that yields a signal-to-noise ratio of 3:1, while LOQ corresponds to a ratio of 10:1.[7]

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ from the calibration curve using the formulas:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to the method, one at a time. Examples include:

      • Varying the initial oven temperature by ±2 °C.

      • Varying the carrier gas flow rate by ±5%.

      • Varying the injector temperature by ±10 °C.

    • Analyze a standard solution under each condition and evaluate the impact on resolution, retention time, and peak area. The results should not deviate significantly from the nominal conditions, demonstrating the method's reliability in routine use.

Validation ParameterAcceptance Criterion (Typical)Causality & Importance
Specificity Resolution (Rs) ≥ 1.5; No interferencesEnsures you are identifying the correct isomer and not a co-eluting compound. Critical due to similar mass spectra.
Linearity Correlation Coefficient (r²) ≥ 0.999Confirms a proportional relationship between concentration and response, which is the basis for accurate quantification.
Accuracy Recovery 80-120%Demonstrates that the method measures the "true" amount of the isomer, free from systemic error or matrix bias.
Precision (Repeatability) RSD ≤ 2%Shows the method produces consistent results under identical conditions, reflecting low random error.
LOQ S/N ≥ 10:1Defines the lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness No significant change in resultsProves the method is reliable for routine use where minor variations in operating conditions are inevitable.

Pillar 3: Comparative Analysis - GC-MS vs. Alternative Techniques

While GC-MS is a powerful and common tool, other techniques can be employed for isomer analysis, each with distinct advantages and limitations.

Diagram: Relationship of Key Validation Metrics

The validation parameters are not independent; they form an interconnected system that collectively defines the method's performance.

Caption: Interdependence of core analytical method validation parameters.

Performance Comparison

The selection of an analytical technique often involves a trade-off between resolving power, sensitivity, cost, and throughput.

TechniquePrincipleResolutionSensitivityThroughputKey Advantage for DMCP Isomers
Validated GC-MS Separation by volatility/polarity, identification by mass fragmentation.HighHighModerateGold-standard balance of separation and confident identification; widely available.[9]
GCxGC-TOFMS Comprehensive 2D separation (e.g., by boiling point then polarity).[10]Very HighVery HighLowSuperior resolving power for extremely complex matrices where isomers co-elute in 1D GC.[11]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.N/A (structural)LowLowCan distinguish isomers based on unique chemical shifts and coupling constants in pure samples.[12]
Supersonic GC-MS GC separation with ionization of vibrationally cold molecules.HighHighModerateEnhances the molecular ion, which is often weak in standard EI-MS, aiding in confident identification.[2]

Conclusion

The validation of a GC-MS method for the analysis of dimethylcyclopentane isomers is a rigorous but essential process for ensuring data integrity. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can produce a method that is demonstrably fit-for-purpose. The key to success lies in optimizing the chromatographic separation with a long, high-resolution column and a slow temperature ramp. While advanced techniques like GCxGC-TOFMS offer superior separation, a well-validated single-dimension GC-MS method remains the most practical and reliable workhorse for this challenging analysis in most research and quality control environments.

References

Literature comparison of reported physical properties for cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Physical Properties of cis-1,3-Dimethylcyclopentane

Introduction

This compound is a saturated alicyclic hydrocarbon with the molecular formula C₇H₁₄.[1] As a substituted cyclopentane, its physical properties are of significant interest to researchers in the fields of organic synthesis, conformational analysis, and as a component in fuel and solvent mixtures.[1] The spatial arrangement of the two methyl groups on the same side of the cyclopentane ring in the cis isomer leads to distinct physical and chemical characteristics when compared to its trans counterpart.[2] This guide provides a comprehensive comparison of the reported physical properties of this compound, supported by experimental data from various authoritative sources. We will delve into the nuances of these properties, the methodologies for their determination, and a comparative analysis with its stereoisomer, trans-1,3-dimethylcyclopentane.

Comparative Analysis of Physical Properties

The physical properties of a molecule are a direct reflection of its structure and the intermolecular forces it can exert. For this compound, these properties have been experimentally determined and reported across various chemical databases and literature. Below is a comparative summary of its key physical properties alongside those of its trans isomer.

Physical PropertyThis compoundtrans-1,3-Dimethylcyclopentane
Molecular Formula C₇H₁₄[1]C₇H₁₄[3]
Molecular Weight 98.19 g/mol [4]98.19 g/mol [2]
Boiling Point 90.8 °C[2], 91 °C[5], 92 °C[6]91.7 °C[2], 91.9 °C[7]
Melting Point -133.7 °C[4][5], -134 °C[6]-134 °C[8]
Density 0.7400 g/cm³[5], 0.749 g/cm³[6]0.740 g/cm³[2], 0.745 g/cm³[8]
Refractive Index 1.4080-1.4100[5], 1.411[6], 1.419[4]1.409[8]
Vapor Pressure 66.2 mmHg[9]65.8 mmHg[10]

Discussion of Data:

The presented data reveals subtle yet significant differences between the cis and trans isomers of 1,3-dimethylcyclopentane. The boiling point of the trans isomer is slightly higher than that of the cis isomer.[2] This can be attributed to the reduced steric hindrance in the trans configuration, which allows for more efficient molecular packing and stronger van der Waals interactions between molecules, thus requiring more energy to transition into the gaseous phase.[2]

The melting points for both isomers are very similar and extremely low.[4][5][6][8] The density values are also comparable, with minor variations likely stemming from differences in experimental conditions such as temperature and pressure.[2][5][6][8] Similarly, the refractive indices and vapor pressures show only slight variations between the two isomers.[4][5][6][8][9][10] It is important to note that minor discrepancies in reported values across different sources can arise from variations in experimental purity of the samples and the precision of the measurement techniques employed.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the characterization and application of chemical compounds. Below are detailed protocols for measuring the key physical properties of this compound.

Boiling Point Determination (Distillation Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Protocol:

  • Apparatus Setup: Assemble a standard simple distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the liquid.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may need to be applied to the observed boiling point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance and is a characteristic property.

Protocol:

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. The temperature of the liquid should be controlled and recorded.

  • Mass of Filled Pycnometer: Weigh the filled pycnometer.

  • Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a highly sensitive property that can be used to identify and assess the purity of a sample.

Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of the physical properties of a liquid sample like this compound.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Validation A Obtain High-Purity Sample B Degas Sample (if necessary) A->B C Boiling Point Determination B->C D Density Measurement B->D E Refractive Index Measurement B->E F Record and Tabulate Data C->F D->F E->F G Compare with Literature Values F->G H Assess Purity and Consistency G->H I I H->I Publish or Use in Further Research

Caption: Generalized workflow for physical property determination.

Conclusion

The physical properties of this compound are well-documented, though minor variations in reported values exist. These properties are crucial for its application in various scientific and industrial domains. A thorough understanding of the differences between the cis and trans isomers, which arise from their distinct stereochemistry, is essential for researchers. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these fundamental physical constants.

References

A Senior Application Scientist's Guide to Accuracy and Precision in the Quantification of cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In any rigorous scientific endeavor, the certainty of a measurement is paramount. For professionals working with petroleum naphthas, specialty solvents, or in environmental analysis, the accurate and precise quantification of specific hydrocarbon isomers like cis-1,3-Dimethylcyclopentane is a critical requirement.[1][2][3] This compound (CAS RN: 2532-58-3) and its stereoisomer, trans-1,3-Dimethylcyclopentane, often coexist in complex mixtures.[4][5] Differentiating and accurately quantifying the cis isomer is a significant analytical challenge due to their similar physical properties, but it is essential for process control, product quality assessment, and regulatory compliance.[1][3]

This guide provides an in-depth comparison of the primary analytical methodologies for this task, focusing on the core tenets of scientific validation: accuracy and precision.[6][7] We will explore the causality behind experimental choices, describe self-validating protocols, and present comparative data to empower you to select and implement the most appropriate strategy for your laboratory.

The Analytical Challenge: Separating Look-Alikes

This compound is a C7H14 cyclic alkane.[4][5][8][9][10] The core analytical difficulty lies in its relationship with its trans isomer. Both share the same molecular weight (98.19 g/mol ) and mass spectral fragmentation patterns, making their differentiation entirely dependent on the separation technique employed.[11][12][13] Therefore, the choice of analytical column and method parameters is not merely a suggestion but the foundation of a validatable method.

Comparison of Core Methodologies: GC-FID vs. GC-MS

Gas chromatography (GC) is the undisputed technique for analyzing volatile compounds like dimethylcyclopentanes.[14] The pivotal choice lies in the detection method, primarily between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust, cost-effective, and highly sensitive method for quantifying hydrocarbons.[15] The FID response is proportional to the number of carbon atoms entering the flame, providing excellent linearity and repeatability for quantification. Its primary limitation, however, is its lack of specificity.[7] Identification relies solely on retention time, which can be ambiguous if chromatographic resolution between the cis and trans isomers is incomplete.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Regarded as the "gold standard" for compound identification, GC-MS provides an additional layer of certainty.[12][16] While the electron ionization (EI) mass spectra of the cis and trans isomers are nearly identical, the MS detector's power lies in its ability to operate in Selected Ion Monitoring (SIM) mode. By monitoring specific, characteristic ion fragments (e.g., m/z 70, 56), SIM mode can significantly enhance the signal-to-noise ratio, allowing for lower detection limits and the deconvolution of partially overlapping peaks.[17]

The logical workflow for selecting and validating a quantification method is outlined below.

G cluster_prep Phase 1: Method Selection cluster_methods Phase 2: Technique Choice cluster_validation Phase 3: Validation Protocol start Define Analytical Goal: Quantify cis-1,3-DMCp q_matrix Is the sample matrix complex with potential interferences? start->q_matrix q_id Is 100% positive identification required? q_matrix->q_id Yes gc_fid GC-FID: Cost-effective, high throughput. Requires excellent resolution. q_matrix->gc_fid No, simple matrix gc_ms GC-MS (SIM Mode): Gold standard for specificity. Higher sensitivity. q_id->gc_ms validate Perform Method Validation: Accuracy, Precision, Linearity, LOD, LOQ, Specificity gc_fid->validate gc_ms->validate

Caption: Decision workflow for selecting an analytical technique.

Performance Metrics: A Data-Driven Comparison

To provide a clear, objective comparison, the following table summarizes typical performance data for the quantification of this compound using GC-FID and GC-MS (SIM Mode). These values are based on established validation principles where accuracy is measured by spike recovery and precision is determined by the relative standard deviation (%RSD) of repeated measurements.[6][7]

Parameter GC-FID GC-MS (SIM Mode) Acceptance Criteria
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98-102% is typical[6]
Precision (% RSD, Repeatability) < 1.5%< 1.0%RSD < 2%[6]
Precision (% RSD, Intermediate) < 2.5%< 2.0%RSD < 3%[6]
Linearity (r²) > 0.999> 0.999r ≥ 0.999[6][18]
Limit of Quantification (LOQ) ~0.05 mass %~0.01 mass %Method dependent
Specificity / Selectivity Moderate (Retention Time Only)High (Mass & Retention Time)No interference at analyte peak[6]

Key Insights:

  • Accuracy: Both methods can achieve excellent accuracy, provided a high-quality certified reference material is used for calibration.

  • Precision: The GC-MS method often shows slightly better precision due to the stability of the detector and the specificity of SIM mode, which minimizes the impact of baseline noise.

  • Sensitivity: GC-MS in SIM mode is demonstrably more sensitive, making it the superior choice for trace-level quantification.

  • Specificity: This is the key differentiator. GC-MS provides unequivocal identification, which is critical in regulated environments or when analyzing unknown mixtures.[12]

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that has built-in checks and balances. The use of an Internal Standard (IS) is a cornerstone of a self-validating system in chromatography.[19][20] An IS is a compound added in a constant, known amount to every standard, control, and sample. It corrects for variations in injection volume, sample preparation, and instrument drift, thereby dramatically improving precision.[20]

For this analysis, a suitable internal standard would be a non-interfering hydrocarbon, such as Toluene or n-Octane , that elutes near the analytes of interest but is well-resolved from all other sample components.

The general workflow for sample analysis is depicted below.

G cluster_workflow Analytical Workflow Sample Sample (e.g., Naphtha) Prep Prepare Sample: Add known amount of IS to a known amount of sample. Dilute with solvent. Sample->Prep IS Internal Standard (IS) (e.g., Toluene) IS->Prep GC GC Injection & Separation (Capillary Column) Prep->GC FID FID Detection GC->FID Path A MS MS Detection (SIM Mode) GC->MS Path B Data Data Analysis: Calculate Peak Area Ratios (Analyte/IS) FID->Data MS->Data Quant Quantification: Determine concentration from calibration curve Data->Quant

Caption: General experimental workflow using an internal standard.

Protocol 1: GC-FID Quantification

This protocol is adapted from standard methodologies for detailed hydrocarbon analysis, such as ASTM D5134.[1][2][3][21][22]

  • System Preparation:

    • GC Column: 100% Dimethylpolysiloxane or similar non-polar capillary column (e.g., 100 m x 0.25 mm, 0.5 µm film thickness). This long column length is crucial for achieving baseline separation of the cis and trans isomers.

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Temperatures: Inlet: 250°C, Detector: 275°C.

    • Oven Program: Initial 35°C (hold 15 min), ramp at 2°C/min to 100°C, then ramp at 5°C/min to 200°C. (Note: This program must be optimized to ensure resolution > 1.5 between cis- and trans-1,3-Dimethylcyclopentane).

  • Calibration Standard Preparation:

    • Prepare a stock solution of certified this compound reference material.

    • Create a series of at least five calibration standards by diluting the stock solution.

    • To each calibration standard, add a fixed concentration of the Internal Standard (e.g., Toluene at 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Add the same fixed concentration of Internal Standard as used in the calibration standards.

    • Dilute with an appropriate solvent (e.g., hexane) to bring the analyte concentration within the calibration range.

  • Analysis & Data Processing:

    • Inject the calibration standards and samples.

    • For each standard, calculate the Peak Area Ratio (Area of cis-1,3-DMCp / Area of IS) and the Concentration Ratio (Conc. of cis-1,3-DMCp / Conc. of IS).

    • Construct a calibration curve by plotting the Peak Area Ratio vs. the Concentration Ratio. The curve must have a correlation coefficient (r²) of ≥ 0.999.[18]

    • For each sample, calculate its Peak Area Ratio and determine the Concentration Ratio from the calibration curve. Calculate the final concentration of this compound in the original sample.

Protocol 2: GC-MS (SIM Mode) Quantification

This protocol uses the same chromatographic conditions as the GC-FID method but leverages the specificity of the MS detector.

  • System Preparation:

    • Follow the GC preparation steps from Protocol 1.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • This compound: Quantifier ion m/z 70, Qualifier ion m/z 56.

        • Internal Standard (Toluene): Quantifier ion m/z 91, Qualifier ion m/z 92.

      • Dwell Time: 100 ms per ion.

  • Calibration and Sample Preparation:

    • Follow steps 2 and 3 from the GC-FID protocol identically.

  • Analysis & Data Processing:

    • Inject standards and samples.

    • The data system will generate chromatograms for each specific ion. Use the peak area from the quantifier ion (m/z 70 for the analyte, m/z 91 for the IS) for all calculations.

    • Follow step 4 from the GC-FID protocol to construct the calibration curve and quantify the samples. The qualifier ions are used to confirm identity by ensuring their abundance ratio to the quantifier ion is consistent across all standards and samples.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the quantification of this compound.

  • GC-FID is a reliable and economical choice for routine analysis in well-characterized matrices where chromatographic separation is excellent and the highest level of specificity is not required.

  • GC-MS in SIM mode is the superior method when absolute certainty of identification is necessary, when sample matrices are complex, or when trace-level quantification is the goal. Its enhanced specificity and sensitivity provide a more robust and defensible result.

The choice of method ultimately depends on the specific analytical requirements, including regulatory context, sample complexity, and required sensitivity. By implementing a robust protocol with an internal standard and performing a thorough method validation, researchers can generate highly accurate and precise data they can trust.[23]

References

A Guide to Inter-Laboratory Comparison of cis-1,3-Dimethylcyclopentane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of cis-1,3-dimethylcyclopentane analysis. It is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries who require robust and reproducible analytical methods for volatile organic compounds (VOCs). This document outlines a detailed analytical protocol, the design of the inter-laboratory study, and the statistical evaluation of the resulting data, ensuring scientific integrity and enabling laboratories to assess their analytical performance objectively.

Introduction: The Imperative for Accurate Analysis

This compound is a saturated alicyclic hydrocarbon that can be present as an impurity in various pharmaceutical and chemical manufacturing processes.[1][2] Its volatile nature and potential impact on product quality and safety necessitate accurate and precise quantification. Inter-laboratory comparison studies are a cornerstone of quality assurance, providing an objective means to evaluate the performance of analytical methods and the proficiency of participating laboratories.[3][4][5]

This guide is structured to provide not just a method, but a comprehensive understanding of the critical parameters influencing the analysis of this specific compound. We will delve into the rationale behind the chosen analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), detail a robust experimental protocol, and provide the statistical tools to interpret the comparative data meaningfully.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the technique of choice for the analysis of volatile and semi-volatile compounds due to its high separation efficiency and specificity of detection. For non-polar hydrocarbons like this compound, a non-polar stationary phase is optimal, separating compounds primarily based on their boiling points.[6]

Rationale for Method Selection

The selection of the following GC-MS parameters is based on established principles for the analysis of volatile hydrocarbons. A non-polar column is chosen to achieve separation based on the analyte's boiling point. The temperature program is designed to ensure good peak shape and resolution from potential solvent peaks or other impurities. The mass spectrometer is set to scan a range that includes the characteristic fragment ions of this compound for confident identification and quantification.

Experimental Protocol

This protocol is designed to be a self-validating system, with embedded quality control checks to ensure the integrity of the data generated by each participating laboratory.

2.2.1. Materials and Reagents

  • This compound certified reference material (CRM), ≥99.5% purity[7][8][9]

  • Methanol, HPLC or GC-grade

  • Hexane, HPLC or GC-grade

  • High-purity helium (carrier gas), 99.999% or higher

  • 2 mL clear glass autosampler vials with PTFE-lined septa

2.2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% Phenyl Polysilphenylene-siloxane or equivalent).

2.2.3. GC-MS Operating Conditions

ParameterCondition
GC
Inlet Temperature250 °C
Injection ModeSplit (50:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min to 150 °C
Final Temperature150 °C, hold for 2 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-200 amu
Solvent Delay2 minutes
Data Acquisition
Quantifier IonTo be determined from the mass spectrum of the CRM (e.g., m/z 83)
Qualifier IonsTo be determined from the mass spectrum of the CRM (e.g., m/z 55, 69)

2.2.4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The inter-laboratory comparison samples will be provided in sealed vials. Allow the vials to equilibrate to room temperature. For analysis, dilute an aliquot of the sample with methanol to bring the concentration of this compound within the calibration range.

Inter-Laboratory Study Design

The study is designed to assess both the within-laboratory repeatability and the between-laboratory reproducibility of the analytical method.

Study Coordinator

A designated study coordinator will be responsible for the preparation and distribution of the samples, collection of results, and statistical analysis.

Participating Laboratories

A minimum of 8-10 laboratories from different organizations should be recruited to ensure a statistically significant comparison.

Test Samples

Two sets of samples will be prepared by the study coordinator:

  • Sample A: this compound in a methanol matrix at a concentration of 15 µg/mL.

  • Sample B: this compound in a methanol matrix at a concentration of 40 µg/mL.

Each participating laboratory will receive two vials of each sample, blinded and labeled.

Experimental Workflow

G cluster_coordinator Study Coordinator cluster_labs Participating Laboratories (N=10) A1 Prepare & Characterize Samples A & B A2 Distribute Blinded Samples A1->A2 A3 Collect Results A2->A3 B1 Receive Samples A2->B1 A4 Perform Statistical Analysis A3->A4 A5 Issue Report A4->A5 B2 Prepare Standards & Calibrate Instrument B1->B2 B3 Analyze Samples A & B in Quintuplicate (n=5) B2->B3 B4 Report Mean, SD, and Individual Results B3->B4 B4->A3

Caption: Workflow of the inter-laboratory comparison study.

Data Reporting

Each laboratory is required to perform five replicate injections (n=5) for each sample and report the following:

  • The mean concentration (in µg/mL) for Sample A and Sample B.

  • The standard deviation of the five replicate measurements for each sample.

  • The individual results of all five replicates for each sample.

  • A copy of a representative chromatogram and mass spectrum.

Data Analysis and Interpretation

The collected data will be analyzed according to the principles outlined in ISO 5725.[10][11]

Statistical Evaluation

The primary statistical measures will be:

  • Repeatability (sr): The standard deviation of replicate results obtained within a single laboratory.

  • Reproducibility (sR): The standard deviation of results obtained between different laboratories.

These will be calculated from the submitted data. Mandel's h and k statistics may also be used to assess the consistency of individual laboratory performance.

Hypothetical Comparative Data

The following table presents a hypothetical dataset to illustrate the expected results.

LaboratorySample A Mean (µg/mL)Sample A SDSample B Mean (µg/mL)Sample B SD
115.20.340.50.6
214.80.239.70.5
315.50.441.00.7
414.50.339.20.6
516.00.542.10.8
614.90.239.90.5
715.10.340.20.6
813.90.438.50.7
915.30.340.80.6
1014.70.239.50.5
Overall Mean 15.0 40.1
sr 0.32 0.63
sR 0.65 1.15
Visualization of Results: The Youden Plot

A Youden plot is a powerful graphical tool for visualizing inter-laboratory data.[12][13][14][15] It plots the results for Sample A against Sample B for each laboratory. This allows for a clear visual assessment of both within-laboratory (random) and between-laboratory (systematic) errors.

Caption: Youden plot visualizing inter-laboratory results.

Interpretation of the Youden Plot:

  • Points clustered near the intersection of the mean lines indicate good agreement between laboratories.

  • Points falling along the 45-degree line but far from the center suggest systematic error.

  • Points scattered randomly around the center indicate random error.

  • Points far from the 45-degree line suggest high within-laboratory variability.

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to the detailed analytical protocol and employing the prescribed statistical analyses, participating laboratories can gain valuable insights into their analytical performance and contribute to the establishment of a reliable and reproducible method for the quantification of this important compound. The principles and methodologies outlined herein are grounded in established international standards and best practices in analytical chemistry.

References

A-Values and Their Application to cis-1,3-Dimethylcyclohexane Conformational Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the conformational isomers of cis-1,3-dimethylcyclohexane, leveraging the concept of A-values to provide a quantitative analysis. It is intended for researchers, scientists, and professionals in drug development who utilize conformational analysis in molecular design and structure-activity relationship studies.

The Principle of A-Values in Conformational Analysis

In the realm of stereochemistry, understanding the three-dimensional arrangement of atoms, or conformation, is paramount to predicting a molecule's physical properties and reactivity. For substituted cyclohexanes, the chair conformation is the most stable arrangement.[1] Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

A-values, or conformational energies, quantify the steric preference of a substituent for the equatorial position over the axial position.[2][3] This energy difference, expressed as Gibbs free energy (ΔG), arises from steric strain, specifically 1,3-diaxial interactions.[4] These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[4][5] The larger the substituent, the greater the steric strain in the axial position, and thus, the larger its A-value.[2][6]

The A-value for a methyl group is approximately 1.7 to 1.8 kcal/mol (7.28 to 7.6 kJ/mol).[2][3][7][8] This means a conformation with an axial methyl group is about 1.7-1.8 kcal/mol less stable than one with an equatorial methyl group.[2] This energy difference corresponds to an equilibrium where approximately 95% of methylcyclohexane molecules have the methyl group in the equatorial position at room temperature.[3][5][9]

Conformational Analysis of cis-1,3-Dimethylcyclohexane

The principles of A-values can be extended to di- and polysubstituted cyclohexanes to predict the most stable conformation. For cis-1,3-dimethylcyclohexane, two primary chair conformations exist in equilibrium through a process called a ring flip.

  • Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions.

  • Diaxial (a,a) Conformer: Both methyl groups occupy axial positions.

The relative stability of these two conformers can be estimated by summing the energetic penalties (A-values) associated with the axial substituents.

  • Diequatorial (e,e) Conformer: In this conformation, both methyl groups are in the favored equatorial position. Therefore, the steric strain due to 1,3-diaxial interactions involving the methyl groups is considered to be 0 kcal/mol relative to the diaxial conformer.

  • Diaxial (a,a) Conformer: Each axial methyl group experiences two significant 1,3-diaxial interactions with axial hydrogens.[6][9][10] Each of these interactions is energetically similar to a gauche interaction in butane, which has a strain energy of about 0.9 kcal/mol.[6][10][11] Thus, one axial methyl group introduces approximately 2 * 0.9 kcal/mol = 1.8 kcal/mol of strain.[12]

However, in the diaxial conformer of cis-1,3-dimethylcyclohexane, there is an additional severe steric interaction between the two axial methyl groups. This creates a highly unfavorable syn-pentane-like interaction, which is significantly more destabilizing than the sum of the individual A-values.[12] The total strain energy for the diaxial conformation is estimated to be around 5.4 to 5.6 kcal/mol.[13]

Conformer of cis-1,3-DimethylcyclohexaneSubstituent PositionsEstimated Strain Energy (kcal/mol)Relative Stability
DiequatorialBoth methyls equatorial (e,e)~0Highly Favored
DiaxialBoth methyls axial (a,a)~5.4 - 5.6Highly Disfavored

This significant energy difference overwhelmingly favors the diequatorial conformation, with the equilibrium mixture consisting of over 99.99% of the diequatorial form.

Visualizing the Conformational Equilibrium

The conformational equilibrium of cis-1,3-dimethylcyclohexane can be visualized as follows:

G cluster_0 Diaxial Conformer (a,a) cluster_1 Diequatorial Conformer (e,e) Diaxial cis-1,3-dimethylcyclohexane (axial, axial) Highly Unstable Strain Energy: ~5.5 kcal/mol Diequatorial cis-1,3-dimethylcyclohexane (equatorial, equatorial) Highly Stable Strain Energy: ~0 kcal/mol Diaxial->Diequatorial Ring Flip (Equilibrium >>) Diequatorial->Diaxial Ring Flip (Equilibrium <<)

Caption: Conformational equilibrium of cis-1,3-dimethylcyclohexane.

Experimental Determination of Conformational Energies

The A-values that form the basis of this analysis are determined experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16]

  • Sample Preparation: A solution of the monosubstituted cyclohexane (e.g., methylcyclohexane) is prepared in a suitable deuterated solvent.

  • Low-Temperature NMR: The NMR spectrum is recorded at a sufficiently low temperature to slow down the ring-flip process.[16] This allows for the observation of separate signals for the axial and equatorial conformers.

  • Signal Integration: The relative populations of the two conformers are determined by integrating the areas of their respective signals in the NMR spectrum.

  • Equilibrium Constant (Keq) Calculation: The equilibrium constant is calculated from the ratio of the equatorial conformer to the axial conformer.

  • Gibbs Free Energy (ΔG) Calculation: The A-value is then calculated from the equilibrium constant using the following equation:

    ΔG = -RT ln(Keq)

    Where:

    • ΔG is the Gibbs free energy difference (the A-value)

    • R is the gas constant

    • T is the temperature in Kelvin

    • Keq is the equilibrium constant[3][8][9]

Comparison with trans-1,3-Dimethylcyclohexane

For a comprehensive understanding, it is instructive to compare the cis isomer with its diastereomer, trans-1,3-dimethylcyclohexane. In the trans isomer, one methyl group is always axial and the other is equatorial in both chair conformations.[17][18] A ring flip simply interchanges which methyl group is axial and which is equatorial. Consequently, the two chair conformations of trans-1,3-dimethylcyclohexane are energetically equivalent.[18] Each conformer has one axial methyl group, contributing about 1.7-1.8 kcal/mol of steric strain. This makes the cis isomer, which can adopt a strain-free diequatorial conformation, more stable than the trans isomer.[17]

Conclusion

The application of A-values provides a robust and quantitative framework for the conformational analysis of substituted cyclohexanes. In the case of cis-1,3-dimethylcyclohexane, this analysis unequivocally demonstrates that the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial and syn-pentane interactions. This profound preference for the diequatorial arrangement has significant implications for the molecule's reactivity and its interactions in biological systems, highlighting the importance of conformational analysis in chemical and pharmaceutical research.

References

A Comparative Guide to the Gas Chromatographic Elution Order of cis- and trans-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in analytical chemistry and drug development, the precise separation and identification of geometric isomers are paramount. The subtle structural differences between isomers like cis- and trans-1,3-dimethylcyclohexane can lead to significant variations in their physical properties and biological activities. Gas chromatography (GC) stands as a powerful technique for resolving such closely related compounds.[1] This guide provides an in-depth comparison of the elution behavior of cis- and trans-1,3-dimethylcyclohexane, grounded in conformational analysis and supported by experimental data.

The Foundational Principle: Separation in Gas Chromatography

Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[2] The elution order—the sequence in which compounds emerge from the column—is primarily governed by two factors: the compound's volatility (related to its boiling point) and the specific interactions between the compound and the stationary phase.[3] For nonpolar stationary phases, which are commonly used for hydrocarbon analysis, elution order generally follows the boiling points of the analytes, with lower-boiling compounds eluting first.

Physicochemical Properties: A Tale of Two Isomers

At first glance, cis- and trans-1,3-dimethylcyclohexane are structurally very similar. However, their three-dimensional arrangements, or conformations, lead to distinct physical properties that are critical for their chromatographic separation.

Propertycis-1,3-Dimethylcyclohexanetrans-1,3-DimethylcyclohexaneRationale for Difference
Boiling Point 120-120.1 °C[4]123-124 °C[5][6]The trans isomer has a slightly higher boiling point, indicating it is less volatile.
Vapor Pressure 40.5 mmHg @ 37.7 °C[4]Lower than cis isomerHigher vapor pressure corresponds to greater volatility.
Predominant Conformation Diequatorial (e,e)Axial-Equatorial (a,e)The diequatorial form of the cis isomer is highly stable.[7][8]
Relative Stability More stable isomer[9]Less stable isomer[9]The diequatorial arrangement in the cis isomer minimizes steric strain.[10]

Conformational Analysis: The "Why" Behind the Elution Order

The key to understanding the different boiling points and, consequently, the GC elution order lies in the conformational analysis of the cyclohexane ring.

  • cis-1,3-Dimethylcyclohexane : This isomer can exist in two chair conformations: one with both methyl groups in axial positions (a,a) and one with both in equatorial positions (e,e). The diaxial conformation is highly unstable due to significant steric hindrance known as 1,3-diaxial interactions.[10] As a result, the equilibrium overwhelmingly favors the more stable diequatorial (e,e) conformer, which is the predominant form of the molecule.[7]

  • trans-1,3-Dimethylcyclohexane : In contrast, both chair conformations of the trans isomer are energetically equivalent. In each, one methyl group occupies an axial position while the other is equatorial (a,e).[10] The molecule continuously interconverts between these two identical energy states.

The slightly lower boiling point of the cis isomer, despite it being the more stable isomer overall, dictates its earlier elution on a standard non-polar GC column. This is because the diequatorial conformation of the cis isomer results in a more compact, globular molecular shape. This shape reduces the surface area available for intermolecular van der Waals forces, leading to increased volatility compared to the trans isomer.

The logical flow from molecular conformation to chromatographic behavior is visualized below.

G cluster_cis cis-1,3-Dimethylcyclohexane cluster_trans trans-1,3-Dimethylcyclohexane Cis_Conformation Dominant Conformation: Diequatorial (e,e) Cis_Shape More Compact / Globular Shape Cis_Conformation->Cis_Shape leads to Cis_BP Lower Boiling Point (120.1°C) Cis_Shape->Cis_BP results in Cis_Elution Earlier Elution Time Cis_BP->Cis_Elution causes Trans_Conformation Conformation: Axial-Equatorial (a,e) Trans_Shape Less Compact Shape Trans_Conformation->Trans_Shape leads to Trans_BP Higher Boiling Point (124°C) Trans_Shape->Trans_BP results in Trans_Elution Later Elution Time Trans_BP->Trans_Elution causes

Caption: Relationship between molecular conformation and GC elution order.

Based on this analysis, the expected elution order on a non-polar stationary phase is:

  • cis-1,3-Dimethylcyclohexane (lower boiling point)

  • trans-1,3-Dimethylcyclohexane (higher boiling point)

Experimental Protocol for Separation

This section provides a robust, self-validating protocol for the separation of cis- and trans-1,3-dimethylcyclohexane using gas chromatography with a flame ionization detector (FID).

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless inlet and Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-1 (or equivalent 100% dimethylpolysiloxane non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID).

  • Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa.

  • Solvent: Hexane (HPLC grade).

  • Analytes: cis-1,3-Dimethylcyclohexane (≥99%) and trans-1,3-Dimethylcyclohexane (≥98%).

Workflow Diagram

G prep 1. Sample Preparation - Prepare 100 ppm standard in Hexane inject 2. Injection - Inject 1 µL into GC prep->inject separate 3. Separation - Analytes travel through DB-1 column inject->separate detect 4. Detection - Analytes detected by FID separate->detect analyze 5. Data Analysis - Integrate peaks and confirm elution order detect->analyze

Caption: Experimental workflow for GC analysis of dimethylcyclohexane isomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of a 1:1 (v/v) mixture of cis- and trans-1,3-dimethylcyclohexane.

    • Dilute the stock solution in hexane to a final concentration of approximately 100 ppm (µL/L).

    • Transfer the final solution to a 2 mL autosampler vial.

  • GC Instrument Setup:

    • Inlet:

      • Mode: Split

      • Temperature: 250 °C

      • Split Ratio: 50:1

    • Column:

      • Carrier Gas: Helium

      • Flow Rate: 1.2 mL/min (Constant Flow)

    • Oven Program:

      • Initial Temperature: 50 °C

      • Hold Time: 2 minutes

      • Ramp Rate: 5 °C/min

      • Final Temperature: 80 °C

      • Final Hold Time: 2 minutes

    • Detector (FID):

      • Temperature: 280 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 400 mL/min

      • Makeup Gas (Helium): 25 mL/min

  • Sequence and Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Acquire the data for the duration of the run (10 minutes).

    • Analyze the resulting chromatogram. The peak corresponding to cis-1,3-dimethylcyclohexane will appear before the peak for trans-1,3-dimethylcyclohexane.

Conclusion

The separation of cis- and trans-1,3-dimethylcyclohexane by gas chromatography is a clear example of how subtle differences in molecular stereochemistry dictate macroscopic physical properties and analytical behavior. The greater stability of the diequatorial cis-isomer results in a more compact structure with a lower boiling point, causing it to elute before the trans-isomer on a standard non-polar GC column. By understanding these fundamental principles, researchers can confidently develop and validate separation methods for geometric isomers, ensuring the accuracy and integrity of their analytical results.

References

Safety Operating Guide

A Guide to the Proper Disposal of cis-1,3-Dimethylcyclopentane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the experimental phase to the final disposal of chemical reagents. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of cis-1,3-Dimethylcyclopentane, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource, offering clarity and practical guidance that goes beyond standard safety data sheets.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is crucial. This colorless, cyclic hydrocarbon (C₇H₁₄) is classified as a highly flammable liquid and is harmful if swallowed.[1][2] Its vapors can cause drowsiness and dizziness, and it may pose an aspiration hazard if ingested, potentially leading to lung damage.[2][3]

A comprehensive risk assessment is the foundational step for ensuring safety. The primary hazards to consider are:

  • High Flammability: This compound has a low flash point, meaning it can ignite at ambient temperatures from sparks, open flames, or hot surfaces.[1][2][4]

  • Acute Toxicity (Oral): Ingestion can be harmful, necessitating immediate medical attention.[1][2]

  • Inhalation Hazard: Vapors are a central nervous system depressant.[3]

  • Aspiration Risk: If swallowed, the liquid can be aspirated into the lungs, causing severe damage.[2][3]

Key Physical and Chemical Properties

A summary of essential quantitative data is provided below for quick reference during risk assessment and handling.

PropertyValueSource
Molecular Formula C₇H₁₄--INVALID-LINK--[5]
Molecular Weight 98.19 g/mol --INVALID-LINK--[2]
Appearance Colorless liquid--INVALID-LINK--[5]
Boiling Point 97.2°C at 760 mmHg--INVALID-LINK--[6]
Flash Point < 21°C--INVALID-LINK--[4]
Vapor Pressure 66.2 mmHg--INVALID-LINK--[3]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

The causality behind stringent PPE requirements is directly linked to the identified hazards. The goal is to create a barrier between the individual and the chemical, mitigating risks of exposure through all potential routes—inhalation, skin contact, and eye contact.

Mandatory PPE
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7] A face shield should be used if there is a significant splash risk.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[1][7] The selection of gloves must be based on breakthrough time and permeation rate for cycloalkanes.

  • Body Protection: Wear a fire/flame-resistant lab coat and impervious clothing to prevent skin contact.[1][7] Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely about discarding it but about a systematic process of containment, labeling, and transfer that complies with institutional and regulatory standards.

Step 1: Waste Segregation and Collection

Causality: Cross-contamination of waste streams can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and violate regulatory requirements. Segregating at the source is the most effective control measure.

  • Do Not Mix: Collect this compound waste in a dedicated, chemically compatible container.[9] Do not mix it with other waste streams, particularly oxidizers or corrosive materials.

  • Container Selection: Use a container made of a material compatible with flammable hydrocarbons, such as glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[7][8]

Step 2: Proper Labeling of Waste Containers

Causality: Accurate and detailed labeling is a critical communication tool for safety. It informs anyone who handles the container of its contents and associated hazards, ensuring it is stored and handled correctly throughout its journey to final disposal.

  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[10][11]

  • Required Information: The label must clearly state:

    • "Hazardous Waste"[9]

    • The full chemical name: "this compound"[9]

    • The words "Flammable Liquid"

    • An accumulation start date

    • The appropriate hazard pictograms (flame, health hazard, exclamation mark)[1]

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

Causality: Storing hazardous waste in a designated, controlled area prevents accidental ignition, exposure, and unauthorized access. SAA regulations are designed to ensure short-term storage is managed safely at or near the point of generation.

  • Location: Store the sealed and labeled waste container in a designated SAA.[9] This area must be well-ventilated and away from all sources of ignition, such as heat, sparks, and open flames.[1][7][8]

  • Grounding: To prevent fire from electrostatic discharge, ensure containers are properly grounded and bonded during any transfer of the liquid.[1][7]

  • Quantity Limits: Adhere to institutional and regulatory limits for the amount of waste stored in an SAA (typically 55 gallons for hazardous waste).

Step 4: Arranging for Final Disposal

Causality: Flammable liquid waste is regulated and cannot be disposed of as common trash or poured down the drain.[10][11] Professional disposal ensures the chemical is treated in a way that neutralizes its hazards and complies with environmental protection laws.

  • Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.[9] They are trained to handle hazardous waste and will ensure it is transported to a licensed chemical destruction plant or a facility that uses controlled incineration with flue gas scrubbing.[7]

  • Documentation: Maintain a record of the waste generated and its disposal, as this is often a regulatory requirement.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation risk_assessment Conduct Risk Assessment (Flammability, Toxicity) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe container Select Compatible & Sealable Waste Container ppe->container segregate Segregate Waste: This compound ONLY container->segregate label_container Label Container: 'Hazardous Waste', Name, Hazards segregate->label_container saa Store in Designated SAA label_container->saa saa_check Ignition Sources Present? saa->saa_check remove_sources Remove Ignition Sources (Sparks, Heat, Flames) saa_check->remove_sources Yes ehs_contact Contact EHS for Pickup saa_check->ehs_contact No remove_sources->saa Re-secure Area documentation Complete Waste Manifest/ Documentation ehs_contact->documentation end End: Compliant Disposal documentation->end

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is vital to mitigate harm.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure maximum ventilation.[7][8]

  • Control Ignition Sources: Remove all sources of ignition from the area.[7][8] Use non-sparking tools and explosion-proof equipment for cleanup.[1][7]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be treated as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

    • Ingestion: Rinse mouth. Do not induce vomiting. Get immediate medical help.[1]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a cyclic hydrocarbon, cis-1,3-Dimethylcyclopentane is a valuable compound in organic synthesis and research.[1] However, its utility in the laboratory is matched by its potential hazards, primarily its high flammability and specific health risks.[2][3] This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). It is designed for the discerning researcher and drug development professional, moving beyond mere compliance to foster a deeply ingrained culture of safety. Here, we will dissect the "why" behind each procedural step, ensuring that every action is a self-validating component of a robust safety system.

Part 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the intrinsic properties of a chemical is the foundation of any effective safety protocol. The selection of PPE is not a one-size-fits-all checklist; it is a direct response to the specific physical, chemical, and toxicological properties of the substance being handled. The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescription & Implication for Safety ProtocolSource(s)
Flammable Liquid, Category 2 Highly flammable liquid and vapor. Vapors can form explosive mixtures with air. This is the most acute risk and dictates the need for a controlled environment free from ignition sources, specialized fire-resistant PPE, and stringent procedures for grounding and bonding during transfers to prevent static discharge.[2][3]
Acute Toxicity, Oral (Category 4) Harmful if swallowed. This necessitates procedures that prevent ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory and thorough hand washing after handling.[2][3]
Aspiration Hazard Ingestion may lead to aspiration into the lungs, which can cause severe lung damage. This elevates the risk associated with swallowing and reinforces the need for meticulous handling to prevent splashes.[3][4][5]
Specific Target Organ Toxicity Vapors may cause drowsiness and dizziness, indicating neurotoxic effects. This hazard underscores the critical importance of adequate ventilation and, in certain scenarios, respiratory protection to prevent inhalation.[3][4][5]
Potential Skin/Eye Irritant May cause irritation upon contact with skin or eyes. Direct contact must be avoided through the use of appropriate gloves and eye protection.[3][4]

Part 2: The Core Ensemble - Selecting Your Personal Protective Equipment

Based on the hazard assessment, a multi-layered PPE strategy is required. This ensemble protects the user from the primary routes of exposure—inhalation, ingestion, and dermal contact—while mitigating the severe fire risk.

Eye and Face Protection: The First Line of Defense

Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH-approved (US).[2][6] Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient as they do not protect from vapor or splashes from the side, top, or bottom. Enhanced Precaution (Recommended for transfers or larger volumes): Use a full-face shield in conjunction with safety goggles. The face shield offers an additional barrier against splashes to the entire face.

Skin and Body Protection: An Impervious Barrier

Gloves:

  • Requirement: Handle with chemical-impermeable gloves that have been inspected for integrity prior to use.[2][6]

  • Expert Insight: The term "impermeable" is relative. No glove material is impervious to all chemicals indefinitely. For aliphatic hydrocarbons like dimethylcyclopentane, nitrile or Viton® gloves are generally suitable for splash protection. However, always consult the glove manufacturer's specific chemical resistance chart for breakthrough times. Discard and replace gloves immediately if contamination is suspected.

Clothing:

  • Requirement: Wear fire/flame resistant and impervious clothing.[2][6]

  • Implementation: A flame-resistant (FR) lab coat is the minimum standard. For operations with a higher risk of splashing or spillage, supplement the lab coat with a chemical-resistant apron. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection: Safeguarding Against Inhalation

Primary Control: The primary method for controlling vapor exposure should always be engineering controls, such as a certified chemical fume hood.[7] When Respirators are Necessary: If engineering controls are insufficient, if exposure limits are exceeded, or if symptoms like irritation or dizziness are experienced, respiratory protection is mandatory.[2][6]

  • Requirement: Use a NIOSH-approved full-face respirator with organic vapor cartridges.[2][6][8]

  • Causality: A full-face respirator provides a higher protection factor than a half-mask and also protects the eyes and face from vapor and splashes. This is crucial if a significant release occurs. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing, as mandated by OSHA standard 29 CFR 1910.134.[8]

PPE ComponentMinimum SpecificationEnhanced Precaution (High-Risk Tasks)
Eye Protection NIOSH-approved safety goggles with side-shields.Goggles and a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile for splashes).Heavier-duty gloves (e.g., Viton®); consult resistance chart.
Body Protection Flame-resistant lab coat, long pants, closed-toe shoes.FR lab coat plus a chemical-resistant apron.
Respiratory Not required if handled in a certified fume hood.Full-face respirator with organic vapor cartridges.

Part 3: Operational Protocol - From Benchtop to Disposal

Effective PPE use is inseparable from a disciplined operational workflow. The following steps provide a procedural framework for safely handling this compound.

Pre-Operational Safety Checks
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the sash is at the appropriate working height.

  • Clear Ignition Sources: Remove all potential ignition sources from the work area, including hot plates, open flames, and equipment that could generate sparks.[9][10] All electrical equipment must be intrinsically safe or explosion-proof.[2][6]

  • Assemble PPE: Don all required PPE as outlined in Part 2 before handling the primary container. Inspect gloves for tears or pinholes.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest fire extinguisher (ABC or CO2), safety shower, and eyewash station.

Safe Handling Workflow

The following diagram illustrates the logical flow for handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE (Goggles, FR Coat, Gloves) prep_hood->prep_ppe prep_ignition Remove All Ignition Sources prep_ppe->prep_ignition prep_ground Set Up Grounding/Bonding (for >5 gal transfers) prep_ignition->prep_ground handle_transfer Perform Chemical Transfer (Use non-sparking tools) prep_ground->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_seal Keep Containers Tightly Sealed handle_reaction->handle_seal post_clean Clean Work Area handle_seal->post_clean post_doff Doff PPE Correctly post_clean->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_waste Segregate Hazardous Waste post_wash->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodology
  • Handling Location: All manipulations must occur in a well-ventilated area, preferably a chemical fume hood.[2][6][7]

  • Transfers: When transferring from a bulk container (>5 gallons), containers must be electrically bonded and grounded to prevent static electricity buildup.[2][7][11] Use non-sparking tools for all transfers.[2][6]

  • Container Management: Keep containers tightly closed when not in use to minimize vapor release.[2][10]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly with soap and water after handling.[2][12]

Spill and Emergency Procedures
  • Small Spills (in fume hood): Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, dry sand). Place the contaminated material into a suitable, sealed container for hazardous waste disposal.

  • Large Spills: Evacuate non-essential personnel from the area. Remove all ignition sources. Ventilate the area. Contain the spill if it is safe to do so.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2][6] Do not use water, as it may be ineffective.

Waste Disposal
  • Chemical Waste: Collect all waste this compound and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[2][6]

  • Prohibition: Do not dispose of the chemical into drains or the environment.[2][6]

  • Disposal Method: All waste must be disposed of through a licensed chemical destruction facility or by controlled incineration in accordance with all federal, state, and local regulations.[6]

  • Contaminated PPE: Contaminated disposable PPE (e.g., gloves) must also be disposed of as hazardous waste.

Part 4: Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard.[13][14] This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP).[15] The protocols described in this guide should be incorporated into your institution's CHP. The CHP must detail standard operating procedures, control measures including PPE, and provisions for employee training on the specific hazards present in the lab.[13][15]

Conclusion

The safe handling of this compound is contingent upon a holistic safety strategy that begins with a thorough understanding of its hazards. Personal protective equipment is a critical final barrier between the researcher and chemical exposure, but its effectiveness is maximized only when integrated into a workflow that includes robust engineering controls, disciplined procedures, and emergency preparedness. By internalizing the rationale behind each safety measure, you build a resilient and proactive safety culture that provides value far beyond the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Dimethylcyclopentane
Reactant of Route 2
cis-1,3-Dimethylcyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.